N-(4-Bromophenyl)-2-chloroacetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 220248. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromophenyl)-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO/c9-6-1-3-7(4-2-6)11-8(12)5-10/h1-4H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZKCMCCQAJIBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70180323 | |
| Record name | Acetanilide, 4'-bromo-2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2564-02-5 | |
| Record name | N-(4-Bromophenyl)-2-chloroacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2564-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetanilide, 4'-bromo-2-chloro- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002564025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2564-02-5 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220248 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetanilide, 4'-bromo-2-chloro- | |
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| Record name | N-(4-Bromophenyl)-2-chloroacetamide | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(4-Bromophenyl)-2-chloroacetamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S44D458BY3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N-(4-Bromophenyl)-2-chloroacetamide
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of N-(4-bromophenyl)-2-chloroacetamide, a versatile intermediate compound.[1] With applications spanning pharmaceutical development, agricultural chemistry, and materials science, a thorough understanding of its preparation and analytical verification is paramount for researchers and developers.[1] This document outlines a field-proven synthesis protocol, delves into the underlying reaction mechanism, provides detailed methodologies for structural characterization, and emphasizes critical safety considerations. The protocols and data presented herein are designed to be a self-validating system, ensuring reproducibility and accuracy for professionals in drug development and chemical research.
Introduction and Significance
This compound, also known as 4'-Bromo-2-chloroacetanilide, is a halogenated acetamide derivative with the chemical formula C₈H₇BrClNO.[2][3] Its molecular structure, featuring a bromo-substituted phenyl ring attached to a chloroacetamide moiety, imparts significant reactivity, making it a valuable building block in synthetic organic chemistry.[1][4]
The compound serves as a key intermediate in the synthesis of a wide array of more complex molecules.[1] Notably, it is utilized in:
-
Pharmaceutical Development: As a precursor for various therapeutic agents, including anti-inflammatory, analgesic, and antimicrobial drugs.[1][5][6]
-
Agricultural Chemistry: In the formulation of targeted pesticides and herbicides.[1]
-
Materials Science: For creating specialized polymers, coatings, dyes, and pigments with enhanced thermal stability and chemical resistance.[1]
Given its broad utility, a robust and well-characterized synthetic route is essential for ensuring the quality and consistency of downstream applications.
Synthesis of this compound
The synthesis is achieved through a nucleophilic acyl substitution reaction, specifically the N-acylation of 4-bromoaniline with chloroacetyl chloride.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a well-established nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-bromoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group. A base, typically triethylamine, is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Caption: Mechanism of N-acylation.
Experimental Protocol: Synthesis
This protocol is adapted from established laboratory procedures.[2]
Step 1: Reagent Preparation
-
In a round-bottomed flask equipped with a magnetic stir bar, dissolve 4-bromoaniline (4.12 g, 23.95 mmol) in 50 mL of dichloromethane (DCM).
Step 2: Base Addition and Cooling
-
While stirring, add triethylamine (Et₃N) (2.91 g, 28.74 mmol) to the solution. The triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic nature of the acylation and prevent side reactions.
Step 3: Acylation
-
Add 2-chloroacetyl chloride (2.71 g, 23.95 mmol) dropwise to the cooled, stirring mixture. A slow, dropwise addition is necessary to maintain temperature control.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 16 hours to ensure the reaction goes to completion.[2]
Step 4: Work-up and Extraction
-
Dilute the reaction mixture with an additional 100 mL of dichloromethane.
-
Transfer the mixture to a separatory funnel and wash twice with 1N HCl (50 mL each). This step removes the triethylamine hydrochloride salt and any unreacted triethylamine.
-
Wash the organic layer with brine (50 mL) and dry over anhydrous sodium sulfate.
Step 5: Purification
-
Filter the dried solution to remove the sodium sulfate.
-
Concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.
-
Purify the crude solid by recrystallization. A common and effective solvent system is a mixture of hexane and ethyl acetate.[7] Dissolve the crude product in a minimal amount of hot ethyl acetate and add hot hexane until the solution becomes cloudy, then allow it to cool slowly.[8][9][10]
Step 6: Final Product
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry in a vacuum oven. This procedure typically yields this compound as a solid with a high purity (e.g., 97% yield).[2]
Caption: Experimental Synthesis Workflow.
Characterization of the Final Product
Structural confirmation and purity assessment are performed using standard analytical techniques.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₇BrClNO | [2][11] |
| Molecular Weight | 248.50 g/mol | [2][3] |
| Appearance | Solid (typically white to off-white needles or powder) | [12] |
| Melting Point | 180-184 °C (decomposes) | [13] |
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.
-
¹H NMR (Proton NMR): Provides information on the number and chemical environment of hydrogen atoms.
Chemical Shift (δ, ppm) Multiplicity Integration Assignment ~8.2 (br s) Broad Singlet 1H -NH (Amide proton) ~7.5 (d) Doublet 2H Ar-H (ortho to -NH) ~7.4 (d) Doublet 2H Ar-H (ortho to -Br) | ~4.2 (s) | Singlet | 2H | -CH₂Cl |
-
¹³C NMR (Carbon NMR): Identifies the different carbon environments in the molecule.
Chemical Shift (δ, ppm) Assignment ~164 C=O (Amide carbonyl) ~137 Ar-C (C-NH) ~132 Ar-C (C-H, ortho to -Br) ~122 Ar-C (C-H, ortho to -NH) ~118 Ar-C (C-Br) | ~43 | -CH₂Cl |
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.[3]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H stretch | Amide |
| ~1670 | C=O stretch | Amide (Amide I band) |
| ~1540 | N-H bend | Amide (Amide II band) |
| ~820 | C-H out-of-plane bend | p-disubstituted benzene |
| ~750 | C-Cl stretch | Chloroalkane |
| ~600 | C-Br stretch | Bromoarene |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion peak will appear as a characteristic cluster.
| m/z | Assignment | Relative Intensity |
| 247 | [M]⁺ (C₈H₇⁷⁹Br³⁵ClNO) | ~75% |
| 249 | [M+2]⁺ (C₈H₇⁸¹Br³⁵ClNO or C₈H₇⁷⁹Br³⁷ClNO) | ~100% (base peak) |
| 251 | [M+4]⁺ (C₈H₇⁸¹Br³⁷ClNO) | ~24% |
Safety and Handling
Adherence to strict safety protocols is mandatory when handling the reagents involved in this synthesis.
-
4-Bromoaniline: Toxic in contact with skin and harmful if swallowed or inhaled.[14] It may cause damage to organs through prolonged exposure.[14]
-
Chloroacetyl chloride: Highly corrosive and toxic. It causes severe skin burns and eye damage and is toxic if swallowed, inhaled, or in contact with skin. It reacts with water and moisture.
-
Triethylamine: Flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage.
-
Dichloromethane: A volatile solvent that is a suspected carcinogen.
Mandatory Precautions:
-
All operations must be conducted inside a certified chemical fume hood.[15]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical splash goggles.[15][16]
-
Ensure that eyewash stations and safety showers are readily accessible.[15]
-
Avoid inhalation of dust, fumes, and vapors.[15]
-
Keep all reagents away from heat, sparks, and open flames.
-
Dispose of all chemical waste in accordance with institutional and local regulations.[15]
Conclusion
This guide details a reliable and high-yielding protocol for the synthesis of this compound. The causality-driven explanation of the experimental steps, coupled with comprehensive characterization data and rigorous safety guidelines, provides researchers with a robust framework for producing and verifying this important chemical intermediate. The successful application of the described methodologies will facilitate further research and development in the diverse fields that utilize this versatile compound.
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This compound | C8H7BrClNO | CID 17374 - PubChem. (URL: [Link])
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Sharma, P., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 13(1), 1-14. (URL: [Link])
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Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PubMed Central. (URL: [Link])
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Supporting information - The Royal Society of Chemistry. (URL: [Link])
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Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - ResearchGate. (URL: [Link])
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Synthesis of amides directly from carboxylic acids and hydrazines - Supporting Information. (URL: [Link])
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Recrystallization - Single Solvent - University of California, Los Angeles. (URL: [Link])
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Acetamide, N-bromo - Organic Syntheses Procedure. (URL: [Link])
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Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives - IRE Journals. (URL: [Link])
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N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide - PubChem. (URL: [Link])
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Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (URL: [Link])
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Safety Data Sheet: 4-Chloroaniline - Carl ROTH. (URL: [Link])
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General chemical structure of a chloroacetamide (a) and N‐(4‐bromophenyl) - ResearchGate. (URL: [Link])
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Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (URL: [Link])
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N-(4-bromo-2-chlorophenyl)-2-chloroacetamide (C8H6BrCl2NO) - PubChemLite. (URL: [Link])
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Introduction: Situating N-(4-Bromophenyl)-2-chloroacetamide in Modern Chemistry
An In-depth Technical Guide to the Physical and Chemical Properties of N-(4-Bromophenyl)-2-chloroacetamide
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
This compound is a halogenated acetanilide derivative that serves as a pivotal intermediate in synthetic organic chemistry. Its bifunctional nature, characterized by a reactive chloroacetamide moiety and a substituted phenyl ring, makes it a versatile building block for constructing more complex molecular architectures. Researchers in medicinal chemistry and materials science frequently utilize this compound to develop novel therapeutic agents, agrochemicals, and specialized polymers.[1] The presence of both bromine and chlorine atoms imparts unique reactivity and physicochemical properties, which are leveraged in diverse applications ranging from anti-inflammatory drug synthesis to the creation of dyes and pigments.[1] This guide provides a comprehensive technical overview of its core properties, synthesis, and reactivity, offering field-proven insights for its effective application in a research and development context.
Core Chemical Identity and Structure
Understanding the fundamental structure of this compound is the first step in predicting its behavior and potential applications. The molecule consists of a 4-bromoaniline core acylated with a chloroacetyl group.
Caption: Chemical structure of this compound.
This structure leads to a specific set of identifiers and computed properties that are critical for database searches, regulatory compliance, and analytical characterization.
| Identifier / Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 2564-02-5 | Chem-Impex[1], ChemicalBook[3] |
| Molecular Formula | C₈H₇BrClNO | PubChem[2], ChemicalBook[4] |
| Molecular Weight | 248.51 g/mol | Chem-Impex[1], PubChem[2] |
| Canonical SMILES | C1=CC(=CC=C1NC(=O)CCl)Br | PubChem[5], GSRS[6] |
| InChIKey | FRZKCMCCQAJIBN-UHFFFAOYSA-N | PubChem[5], GSRS[6] |
| Synonyms | 4-Bromo-2-chloroacetanilide, N-(Chloroacetyl)-4-bromoaniline | Chem-Impex[1], PubChem[2] |
Physical and Spectroscopic Properties
The physical state and solubility profile dictate the handling, storage, and reaction conditions for the compound. Spectroscopic data provides the fingerprint for identity and purity confirmation.
Physical Properties
This compound is a white to off-white crystalline solid under standard conditions.[1][4] Its high melting point is indicative of a stable crystal lattice structure.
| Property | Value / Description | Source |
| Appearance | White or off-white to light brown crystalline solid | Chem-Impex[1], ChemicalBook[7] |
| Melting Point | 176-184 °C | Chem-Impex[1] |
| Solubility | Poorly soluble in water. Soluble in polar organic solvents such as DMSO, DMF, and acetonitrile. | Solubility of Things[8] |
| Storage Conditions | Store at 0-8 °C in a dry, well-ventilated place. | Chem-Impex[1] |
Expert Insight: The poor aqueous solubility is expected due to the hydrophobic nature of the bromophenyl ring.[8] For synthetic reactions, dissolution in a polar aprotic solvent like Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile is standard practice. For biological assays, stock solutions are typically prepared in Dimethyl sulfoxide (DMSO).[8]
Spectroscopic Profile
Spectroscopic analysis is non-negotiable for verifying the identity and purity of the compound after synthesis or before use.
| Technique | Key Observations / Expected Peaks | Source |
| ¹H NMR | Signals corresponding to aromatic protons (typically in the 7.4-7.6 ppm range), an amide proton (a broad singlet, >8 ppm), and a singlet for the -CH₂Cl group (around 4.2 ppm). | PubChem[2], ChemicalBook[9] |
| ¹³C NMR | Resonances for the carbonyl carbon (~165 ppm), aromatic carbons (115-140 ppm), and the alpha-carbon of the chloroacetyl group (~43 ppm). | PubChem[2] |
| FTIR (KBr Pellet) | Characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O (amide I) stretching (~1670 cm⁻¹), and C-Cl stretching (~750 cm⁻¹). | PubChem[2] |
| Mass Spectrometry | The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1). | PubChem[5] |
Chemical Properties and Reactivity
The synthetic utility of this compound stems from the reactivity of the chloroacetyl group. The carbon atom alpha to the carbonyl group is highly electrophilic due to the inductive effect of both the carbonyl oxygen and the chlorine atom. This makes the chlorine an excellent leaving group in nucleophilic substitution reactions.
Caption: Generalized nucleophilic substitution (Sₙ2) pathway.
Key Reaction Classes:
-
N-Alkylation: Amines, imidazoles, and other nitrogen nucleophiles readily displace the chloride to form new C-N bonds. This is a cornerstone reaction for building complex nitrogen-containing heterocycles.
-
O-Alkylation: Alcohols and phenols (as alkoxides or phenoxides) can react to form ether linkages.
-
S-Alkylation: Thiols and thiophenols are potent nucleophiles that react efficiently to form thioethers. This reaction is particularly relevant in proteomics for cysteine residue modification.[10][11]
-
Cyclization Reactions: The reactivity of the chloroacetyl group is often exploited in intramolecular reactions to synthesize heterocyclic systems like thiazolidinones or pyrroles.[12]
Expert Insight: The chemical reactivity is primarily dictated by the chloroacetyl moiety.[12] The bromophenyl ring is relatively inert to nucleophilic attack under standard conditions but can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), adding another layer of synthetic versatility.
Synthesis Protocol: A Validated Approach
The most common and efficient synthesis of this compound involves the acylation of 4-bromoaniline with chloroacetyl chloride.[3] The following protocol is a robust, high-yield procedure.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
Materials:
-
4-Bromoaniline (1.0 eq)
-
2-Chloroacetyl chloride (1.0 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1N Hydrochloric Acid (HCl)
-
Silica gel
-
Round-bottomed flask, stir bar, dropping funnel, ice bath
Procedure:
-
Reactant Setup: Dissolve 4-bromoaniline (e.g., 4.12 g, 23.95 mmol) in dichloromethane (50 mL) in a round-bottomed flask equipped with a magnetic stir bar.[3]
-
Base Addition: While stirring, add triethylamine (e.g., 2.91 g, 28.74 mmol) to the solution.[3]
-
Causality: Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the acylation reaction, driving the equilibrium towards the product.
-
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Causality: The acylation reaction is exothermic. Initial cooling is critical to control the reaction rate, prevent side reactions, and ensure safety.
-
-
Acylation: Add 2-chloroacetyl chloride (e.g., 2.71 g, 23.95 mmol) dropwise to the cooled mixture.[3]
-
Reaction Completion: Allow the mixture to slowly warm to room temperature and continue stirring for 16 hours to ensure the reaction goes to completion.[3]
-
Workup - Quenching and Extraction: Dilute the reaction mixture with additional dichloromethane (100 mL). Transfer the solution to a separatory funnel and wash twice with 1N HCl.[3]
-
Causality: The HCl wash removes any unreacted 4-bromoaniline and the triethylamine hydrochloride salt, which are basic and will partition into the aqueous acidic layer.
-
-
Purification: Pass the organic layer through a short plug of silica gel to remove polar impurities.[3]
-
Isolation: Concentrate the filtrate in vacuo using a rotary evaporator to yield this compound as a solid. The reported yield for this method is approximately 97%.[3]
Safety and Handling
Proper handling of this compound is essential due to its irritant properties.
-
Hazard Classification: GHS labeling indicates it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][13]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[13][14] Use only in a well-ventilated area or a chemical fume hood.[13]
-
First Aid Measures:
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[13][14]
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This compound | C8H7BrClNO | CID 17374. PubChem, National Center for Biotechnology Information. [Link]
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Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]
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Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. PubMed. [Link]
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Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification. PubMed. [Link]
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N-(4-Bromophenyl)-2-chloroacetamide CAS number 2564-02-5
An In-depth Technical Guide to N-(4-Bromophenyl)-2-chloroacetamide (CAS: 2564-02-5)
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate for professionals in research, discovery, and drug development. We will delve into its synthesis, core properties, significant applications, and essential safety protocols, grounding our discussion in established scientific principles and field-proven insights.
Compound Overview and Significance
This compound is a halogenated aromatic amide that serves as a highly versatile building block in synthetic organic chemistry.[1] Its structure, featuring a bromophenyl ring and a reactive chloroacetyl group, makes it an ideal precursor for the synthesis of more complex molecules.[1] This reactivity is the cornerstone of its utility, enabling its incorporation into a wide array of molecular scaffolds. Consequently, it is a compound of significant interest in pharmaceutical development for creating novel therapeutic agents and in the agrochemical and materials science sectors.[1]
Physicochemical Properties
The fundamental properties of this compound are summarized below, providing a quick reference for experimental planning.
| Property | Value | Source(s) |
| CAS Number | 2564-02-5 | [1][2][3] |
| Molecular Formula | C₈H₇BrClNO | [1][2][4] |
| Molecular Weight | 248.51 g/mol | [1][2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 176-184 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Synonyms | 4-Bromo-2-chloroacetanilide | [1][2] |
Synthesis and Mechanism
The synthesis of this compound is typically achieved through a nucleophilic acyl substitution reaction. The causality behind this choice of reaction is the high reactivity of the acyl chloride (2-chloroacetyl chloride) toward the nucleophilic amine (4-bromoaniline). The use of a mild base like triethylamine is critical to neutralize the hydrochloric acid byproduct, driving the reaction to completion and preventing the protonation of the starting aniline, which would render it non-nucleophilic.
Standard Laboratory Synthesis Protocol
This protocol describes a reliable method for synthesizing this compound with a high yield.[4]
Materials:
-
4-Bromoaniline
-
2-Chloroacetyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
1N Hydrochloric Acid (HCl)
-
Silica Gel
-
Round-bottomed flask, stir bar, dropping funnel
Step-by-Step Procedure:
-
Reactant Preparation: Dissolve 4-Bromoaniline (1.0 eq) in dichloromethane (approx. 12 mL per gram of aniline) in a round-bottomed flask equipped with a magnetic stir bar.
-
Base Addition: Add triethylamine (1.2 eq) to the stirring solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic nature of the acylation and minimize side reactions.
-
Acylation: Add 2-Chloroacetyl chloride (1.0 eq) dropwise to the cooled mixture. The slow addition maintains temperature control.
-
Reaction: Allow the mixture to slowly warm to room temperature and continue stirring for 16 hours to ensure the reaction goes to completion.
-
Work-up:
-
Dilute the reaction mixture with additional dichloromethane (approx. 25 mL per gram of initial aniline).
-
Wash the organic phase twice with 1N HCl to remove unreacted triethylamine and other basic impurities.
-
Pass the organic layer through a silica gel plug to remove polar impurities.
-
-
Isolation: Concentrate the filtrate in vacuo to yield this compound as a solid. A typical yield for this protocol is around 97%.[4]
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Development
The utility of this compound stems from its role as a key intermediate. The chloroacetamide moiety is an excellent electrophile, readily undergoing substitution reactions with various nucleophiles (e.g., amines, thiols), which allows for the facile introduction of the N-(4-bromophenyl)acetamido group into other molecules.
-
Pharmaceutical Development: This is the most prominent area of application. The compound is a foundational precursor for synthesizing a range of pharmacologically active agents.[1] For instance, derivatives have been synthesized and investigated for their prospective antimicrobial and antiproliferative activities.[5] The ability to use this compound to build more complex heterocyclic structures, such as thiazoles, is a common strategy in medicinal chemistry.[5] It is also integral to developing anti-inflammatory and analgesic drugs.[1]
-
Agricultural Chemistry: It is employed in the formulation of specialized agrochemicals, including pesticides and herbicides, where the final molecular structure is tailored for specific biological targets.[1]
-
Materials Science: The compound's reactivity is harnessed to create specialized polymers, coatings, and even dyes and pigments.[1]
Role as a Synthetic Intermediate
The diagram below conceptualizes the role of this compound as a versatile building block.
Caption: this compound as a central precursor.
Safety and Handling
As with any reactive chemical, adherence to strict safety protocols is mandatory when handling this compound. The compound is classified as an irritant.[2]
GHS Hazard Information
The Globally Harmonized System (GHS) classifications provide a clear, self-validating system for understanding the compound's primary hazards.
| Hazard Code | Description | Classification |
| H315 | Causes skin irritation | Warning[2][6][7] |
| H319 | Causes serious eye irritation | Warning[2][6][7] |
| H335 | May cause respiratory irritation | Warning[2][6][7] |
Recommended Precautionary Measures
The following protocols are essential for safe handling and are derived from standardized safety data sheets.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[6]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Wash hands thoroughly after handling.[8]
-
Respiratory Protection: Avoid breathing dust.[8] If ventilation is inadequate, use a NIOSH-approved respirator.
-
-
Handling and Storage:
-
First Aid:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[6][8]
-
In case of skin contact: Wash off immediately with plenty of soap and water.[6][8] If irritation persists, seek medical advice.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[6][8]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][8]
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Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. (2018). PubMed Central. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. (2020). PubMed Central. Retrieved from [Link]
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spectral data of N-(4-Bromophenyl)-2-chloroacetamide (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Analysis of N-(4-Bromophenyl)-2-chloroacetamide
Prepared by: Gemini, Senior Application Scientist
Introduction: The Imperative of Spectroscopic Verification
This compound (CAS No: 2564-02-5, Molecular Formula: C₈H₇BrClNO) is a halogenated aromatic amide that serves as a valuable building block in organic synthesis and drug discovery.[1] Its utility in creating more complex molecular architectures, including potential antimicrobial and antiproliferative agents, necessitates unambiguous structural confirmation and purity assessment.[2][3] In any research or development pipeline, particularly within the pharmaceutical industry, rigorous characterization of such intermediates is not merely a procedural step but a foundational pillar of scientific integrity.
This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. As a senior application scientist, my objective is not just to present the data but to delve into its interpretation, explaining the causal relationships between molecular structure and spectral output. This document is designed for researchers, scientists, and drug development professionals who rely on a deep and functional understanding of analytical techniques to validate their work.
Molecular Structure and Atom Numbering
To facilitate a clear and consistent discussion of the spectral data, the following atom numbering scheme will be used throughout this guide. This systematic labeling is crucial for correlating specific signals in NMR spectra to their corresponding atoms within the molecule.
Caption: Molecular structure of this compound with atom numbering.
Synthesis Protocol: A Practical Foundation
The spectral data presented herein corresponds to the product of a standard and reliable synthetic procedure. Understanding the synthesis is critical as it informs potential impurities and validates the expected molecular structure.
Experimental Workflow: Synthesis of this compound [4]
Caption: Major fragmentation pathways for this compound in EI-MS.
-
Loss of Chloromethyl Radical (m/z 198/200): A primary fragmentation is the α-cleavage leading to the loss of the chloromethyl radical (•CH₂Cl). This results in a prominent acylium ion at m/z 198 (with ⁷⁹Br) and 200 (with ⁸¹Br).
-
Formation of Bromophenylaminyl Radical Cation (m/z 170/172): Cleavage of the amide C-N bond can lead to the formation of the 4-bromophenylaminyl radical cation at m/z 170/172.
-
Loss of Carbon Monoxide (m/z 170/172 from 198/200): The acylium ion (m/z 198/200) can subsequently lose a molecule of carbon monoxide (CO) to form the bromophenylaminyl cation at m/z 170/172.
-
Formation of Bromophenyl Cation (m/z 155/157): Loss of the amino group from the ion at m/z 170/172 results in the bromophenyl cation at m/z 155/157.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a self-validating and unambiguous confirmation of the structure of this compound. Each technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups (amide, aromatic ring, C-Cl), and the mass spectrum verifies the molecular weight and elemental composition through its unique isotopic cluster and logical fragmentation patterns. This multi-faceted spectroscopic approach is the cornerstone of quality control and assurance in any chemical research and development setting.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Azam, F., et al. (2015). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. PubMed Central. Retrieved from [Link]
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Stojkovic, J., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information for an article. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of amides directly from carboxylic acids and hydrazines - Supporting Information. Retrieved from [Link]
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Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry. Retrieved from [Link]
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
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Brown, R. F. C., et al. (1967). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry. Retrieved from [Link]
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Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
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NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Interpreting Aromatic NMR Signals. YouTube. Retrieved from [Link]
-
TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Retrieved from [Link]
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Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C8H7BrClNO). Retrieved from [Link]
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University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra. YouTube. Retrieved from [Link]
-
Metabo-Profile. (n.d.). Ion Formation and Organic Fragmentation in LCMS. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
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Scribd. (2024). Interpreting IR Specta - A Quick Guide - Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated.... Retrieved from [Link]
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Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
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N-(4-Bromophenyl)-2-chloroacetamide solubility in organic solvents
An In-depth Technical Guide to the Solubility of N-(4-Bromophenyl)-2-chloroacetamide in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract
This compound is a pivotal intermediate compound in the synthesis of novel therapeutic agents and agrochemicals.[1] Its efficacy in these synthetic pathways is profoundly dependent on its behavior in solution, making a thorough understanding of its solubility characteristics essential for process optimization, purification, and formulation. This technical guide provides a comprehensive analysis of the solubility of this compound. We will delve into the theoretical principles governing its dissolution, present a robust experimental protocol for quantitative solubility determination, and discuss the critical factors that influence its solubility profile in common organic solvents. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals, enabling them to make informed decisions in experimental design and scale-up operations.
Introduction: The Significance of this compound
This compound (CAS No. 2564-02-5) is a versatile bifunctional molecule featuring a reactive chloroacetamide group and a substituted aromatic ring.[1] This unique structure makes it a valuable building block in medicinal chemistry and organic synthesis. It serves as a key precursor in the development of a range of pharmaceuticals, including potential anti-inflammatory and analgesic drugs, and is also employed in biochemical research for studies related to enzyme inhibition.[1]
The success of any chemical synthesis or purification process, such as recrystallization or chromatography, hinges on the solubility of the solutes in the chosen solvent system.[2] For this compound, selecting an appropriate solvent is critical for:
-
Reaction Kinetics: Ensuring reactants are in the same phase to allow for efficient molecular collision and reaction.
-
Purification: Facilitating the removal of impurities through techniques like recrystallization, where solubility differences at varying temperatures are exploited.
-
Downstream Processing: Enabling efficient extraction and isolation of the final product from the reaction mixture.[3]
This guide provides the theoretical and practical framework necessary to predict, determine, and manipulate the solubility of this compound for laboratory and industrial applications.
Physicochemical Profile and Structural Analysis
Understanding the inherent properties of a molecule is the first step in predicting its solubility. The key physicochemical characteristics of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇BrClNO | [1][4] |
| Molecular Weight | 248.51 g/mol | [1][4] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 176-184 °C | [1][5] |
| CAS Number | 2564-02-5 | [1][4] |
The solubility behavior of this compound is dictated by the interplay of its distinct structural features, as illustrated below.
Caption: Key structural moieties of this compound.
-
Polar Amide Group (-NH-C=O): This group is capable of both hydrogen bond donation (from the N-H) and acceptance (at the C=O). This feature promotes solubility in polar solvents, particularly those that can also engage in hydrogen bonding.[6]
-
Non-polar Bromophenyl Ring: This large, hydrophobic aromatic ring limits solubility in polar solvents like water but enhances it in non-polar or moderately polar aromatic solvents through favorable van der Waals interactions.[7]
-
Chloroalkyl Group (-CH₂Cl): The electronegative chlorine atom adds to the overall polarity of the molecule.
Theoretical Principles of Solubility
The dissolution of a solid in a liquid solvent is governed by the fundamental principle of "like dissolves like".[2] This means that substances with similar intermolecular forces are more likely to be soluble in one another.
-
Polarity: The significant dipole moment arising from the amide and chloroalkyl groups suggests that this compound will be more soluble in polar organic solvents than in non-polar ones. Solvents like acetone, ethyl acetate, and dichloromethane are expected to be effective. A related compound, N-(4-bromophenyl)-2-fluoroacetamide, is noted to be soluble in dichloromethane.[8]
-
Hydrogen Bonding: The ability to form hydrogen bonds is a critical determinant of solubility.
-
Polar Protic Solvents (e.g., ethanol, methanol): These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the amide group of the solute. Good solubility is anticipated.[6][7]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents can accept hydrogen bonds at their oxygen or nitrogen atoms, interacting favorably with the N-H proton of the amide. High solubility is expected in strong aprotic solvents like DMSO and DMF.[9]
-
-
Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[9][10] This principle is the cornerstone of recrystallization, where a saturated solution at a high temperature is cooled to induce crystallization and purification of the compound.
Expected Solubility Profile in Common Organic Solvents
Table 2: Predicted Qualitative Solubility of this compound at Ambient Temperature
| Solvent Class | Example Solvent(s) | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Very High | Strong hydrogen bond acceptors and high polarity effectively solvate the amide group. |
| Acetone, Acetonitrile | Moderate to High | Good polarity and hydrogen bond accepting capability. | |
| Polar Protic | Ethanol, Methanol | Moderate | Capable of hydrogen bonding, but the hydrophobic bromophenyl ring may limit high solubility compared to strong aprotic solvents.[7] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Moderate polarity is suitable for solvating the entire molecule. DCM is used in its synthesis workup, confirming solubility.[3][8] |
| Ester | Ethyl Acetate | Moderate | Acts as a hydrogen bond acceptor with moderate polarity. |
| Aromatic | Toluene | Low to Moderate | Favorable interactions with the bromophenyl ring, but poor solvation of the polar amide group. |
| Non-polar | Hexane, Cyclohexane | Insoluble | Intermolecular forces are too dissimilar; cannot overcome the crystal lattice energy of the solid.[2] |
| Aqueous | Water | Very Low / Insoluble | The large, hydrophobic bromophenyl ring dominates, making the molecule poorly soluble despite the polar amide group.[7] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.[11]
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An In-Depth Technical Guide to the Core Mechanism of Action of N-(4-Bromophenyl)-2-chloroacetamide
Abstract
N-(4-Bromophenyl)-2-chloroacetamide is a halogenated acetamide that serves as a versatile intermediate in the synthesis of a variety of biologically active compounds. While comprehensive studies on the specific mechanism of action of the parent compound are limited, its chemical structure, particularly the presence of the reactive 2-chloroacetamide moiety, provides a strong basis for a well-defined hypothesis. This technical guide posits that the primary mechanism of action of this compound is covalent inhibition of protein function through alkylation of nucleophilic amino acid residues. This guide will provide an in-depth exploration of this hypothesized mechanism, supported by evidence from related compounds and derivatives. Furthermore, it will furnish detailed experimental protocols for the synthesis, and the biological and mechanistic evaluation of this compound and its analogs, catering to researchers, scientists, and drug development professionals.
Introduction: The Chemical and Biological Significance of this compound
This compound, with the chemical formula C₈H₇BrClNO, is a crystalline solid that has garnered interest in medicinal and agricultural chemistry.[1][2][3] Its utility stems from its bifunctional nature: the N-(4-bromophenyl) group, which can engage in various non-covalent interactions, and the highly reactive 2-chloroacetamide "warhead." This reactive group is susceptible to nucleophilic substitution, making the compound an excellent scaffold for the synthesis of more complex molecules with diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
The core focus of this guide is to elucidate the intrinsic mechanism of action that underpins the biological effects observed in its more complex derivatives. The central hypothesis is that this compound functions as a covalent modifier of biological macromolecules.
The Core Mechanism of Action: Covalent Inhibition via Protein Alkylation
The biological activity of this compound is predicated on the electrophilic nature of the carbon atom bearing the chlorine atom in the chloroacetamide moiety. This makes it susceptible to attack by nucleophiles present in biological systems, most notably the thiol group of cysteine residues in proteins.
The Chloroacetamide "Warhead": An Irreversible Alkylating Agent
The chloroacetamide group is a well-recognized reactive moiety in medicinal chemistry, often employed to achieve irreversible inhibition of target proteins. The mechanism involves a nucleophilic substitution reaction (SN2) where a deprotonated cysteine residue (thiolate) in a protein's active or allosteric site attacks the electrophilic methylene carbon of the chloroacetamide, displacing the chloride ion and forming a stable covalent thioether bond. This covalent modification is, for all intents and purposes, irreversible under physiological conditions.
Figure 1: Proposed mechanism of covalent modification.
The Role of the N-(4-Bromophenyl) Moiety in Target Recognition
While the chloroacetamide group provides the reactivity, the N-(4-bromophenyl) portion of the molecule is crucial for directing the compound to specific protein targets. This moiety contributes to the initial non-covalent binding interactions that position the reactive group for efficient alkylation. These interactions can include:
-
Hydrophobic Interactions: The phenyl ring can interact with hydrophobic pockets in the target protein.
-
Halogen Bonding: The bromine atom can participate in halogen bonds, a directional non-covalent interaction with Lewis bases (e.g., backbone carbonyls, oxygen atoms in serine or threonine side chains), which can enhance binding affinity and specificity.
-
Hydrogen Bonding: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), further stabilizing the protein-ligand complex.
Biological Consequences of Covalent Inhibition
The irreversible modification of proteins by this compound is expected to lead to a range of biological outcomes, primarily driven by the loss of function of the targeted proteins. The observed anticancer and antimicrobial activities of its derivatives provide strong evidence for these downstream effects.
Cytotoxicity in Cancer Cells
| Compound ID | Structure | IC50 (µM) against MCF-7 Cells |
| d6 | N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-fluorophenyl)amino)acetamide | 38.0 |
| d7 | N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-chlorophenyl)amino)acetamide | 40.6 |
| 5-Fluorouracil | Standard Drug | 5.2 |
| Table adapted from Sharma et al. (2019). |
This cytotoxicity is likely a result of the alkylation and subsequent inhibition of enzymes that are critical for cancer cell proliferation and survival. Molecular docking studies of these derivatives have suggested that enzymes such as topoisomerase II could be potential targets.
Induction of Apoptosis and Cell Cycle Arrest
A common consequence of targeting essential cellular proteins with covalent inhibitors is the induction of programmed cell death (apoptosis) and disruption of the normal cell cycle. Phenylacetamide derivatives have been shown to induce apoptosis in various cancer cell lines. This is often characterized by the externalization of phosphatidylserine, activation of caspases, and DNA fragmentation. Furthermore, interference with proteins involved in cell cycle progression can lead to arrest at specific checkpoints, such as G2/M, preventing cellular division.
Experimental Protocols
To facilitate further research into the mechanism of action of this compound, this section provides detailed, step-by-step protocols for its synthesis and biological evaluation.
Synthesis of this compound
This protocol is adapted from established synthetic procedures.
Materials:
-
4-Bromoaniline
-
2-Chloroacetyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
1N Hydrochloric acid (HCl)
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Silica gel
-
Rotary evaporator
Procedure:
-
In a round-bottomed flask, dissolve 4-bromoaniline (1 equivalent) in dichloromethane.
-
Add triethylamine (1.2 equivalents) to the solution while stirring.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Add 2-chloroacetyl chloride (1 equivalent) dropwise to the cooled solution using a dropping funnel over a period of 15-20 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 16 hours.
-
Dilute the reaction mixture with dichloromethane.
-
Wash the organic layer twice with 1N HCl.
-
Pass the organic layer through a short plug of silica gel.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The product, this compound, can be further purified by recrystallization if necessary.
Assessment of Cytotoxicity
Figure 2: General workflow for cytotoxicity assessment.
This assay measures cell viability based on the metabolic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
The SRB assay is a colorimetric assay that measures cell density based on the binding of the dye to cellular proteins.
Materials:
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% Acetic acid
-
10 mM Tris base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Follow steps 1-3 of the MTT assay protocol.
-
Fix the cells by gently adding 100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with 1% acetic acid and allow them to air dry.
-
Add 100 µL of SRB solution to each well and incubate for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Shake the plate for 10 minutes on an orbital shaker.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate cell viability and IC50 values as with the MTT assay.
Assessment of Apoptosis by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Figure 3: Workflow for apoptosis detection.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells (including any floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Viable cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis by Propidium Iodide Staining
This method uses PI to stain cellular DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
PBS
-
Flow cytometer
Procedure:
-
Treat cells with the compound and harvest as described for the apoptosis assay.
-
Wash the cells with cold PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at 4°C.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Detection of Protein Alkylation by Mass Spectrometry
This protocol provides a general workflow for identifying covalent protein adducts of this compound using mass spectrometry.
Materials:
-
Cell lysate or purified protein of interest
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Trypsin
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Proteomics data analysis software capable of open modification searches
Procedure:
-
Incubate the protein sample (cell lysate or purified protein) with this compound.
-
Denature the proteins and reduce disulfide bonds with DTT or TCEP.
-
Digest the proteins into peptides using trypsin.
-
Analyze the peptide mixture by LC-MS/MS.
-
Perform a database search of the MS/MS data using an open modification search strategy. This allows for the identification of peptides with a mass shift corresponding to the adduction of N-(4-Bromophenyl)-2-acetamide (mass of the compound minus HCl).
-
Manually validate the MS/MS spectra of potential adducted peptides to confirm the modification and identify the specific amino acid residue that has been alkylated.
Conclusion and Future Directions
The available evidence strongly supports the hypothesis that the core mechanism of action of this compound is covalent inhibition of protein function through alkylation. The chloroacetamide moiety acts as an electrophilic warhead, while the N-(4-bromophenyl) group provides the necessary interactions for target recognition. The biological consequences of this mechanism, as evidenced by studies on its derivatives, include cytotoxicity towards cancer cells, induction of apoptosis, and cell cycle arrest.
Future research should focus on identifying the specific protein targets of this compound in various biological systems. Proteomic approaches, such as the mass spectrometry-based protocol outlined in this guide, will be instrumental in achieving this. Furthermore, a systematic investigation of the structure-activity relationship, by modifying both the phenyl ring and the acetamide group, could lead to the development of more potent and selective covalent inhibitors for therapeutic or agricultural applications.
References
-
Sharma, D., Narasimhan, B., Kumar, P., Judge, V., Narang, R., De Clercq, E., & Balzarini, J. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 13(1), 46. [Link]
-
Sharma, D., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. ResearchGate. [Link]
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ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. [Link]
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ResearchGate. (n.d.). Summary of cytotoxic effects (IC 50 , µg/mL) in three cancer cell lines... ResearchGate. [Link]
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Moura, C. S., et al. (2022). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. International journal of molecular sciences, 23(22), 13981. [Link]
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Aliabadi, A., Mosharafi, F., & Tayarani-Najaran, Z. (2012). Synthesis and Cytotoxicity Assessment of 2-(4-Fluorophenyl)-N-halophenylacetamide Derivatives as Anticancer Agents. Journal of Reports in Pharmaceutical Sciences, 1(2), 67-72. [Link]
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PubChem. (n.d.). This compound. PubChem. [Link]
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Global Substance Registration System. (n.d.). This compound. gsrs.ncats.nih.gov. [Link]
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Bio-protocol. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1998. [Link]
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- 3. researchgate.net [researchgate.net]
Unlocking Therapeutic Potential: A Technical Guide to Target Identification for N-(4-Bromophenyl)-2-chloroacetamide
A Senior Application Scientist's Perspective on Navigating the Path from a Reactive Moiety to Validated Biological Targets
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
In the landscape of modern drug discovery, the identification of novel therapeutic targets is a critical and often arduous endeavor. The compound N-(4-Bromophenyl)-2-chloroacetamide, a molecule featuring a reactive chloroacetamide "warhead," presents a compelling case for targeted covalent inhibition. The electrophilic nature of the chloroacetamide group strongly suggests a mechanism of action involving the formation of a covalent bond with nucleophilic residues, most notably cysteine, within the active or allosteric sites of protein targets.[1] This inherent reactivity, coupled with the broader biological activities observed for chloroacetamide-containing molecules, including anticancer and antimicrobial effects, positions this compound as a promising starting point for the development of novel therapeutics.[2][3]
This in-depth technical guide provides a strategic framework for researchers, scientists, and drug development professionals to identify and validate the potential therapeutic targets of this compound. Moving beyond a mere listing of possibilities, this document elucidates the scientific rationale behind proposed target classes and furnishes detailed, field-proven experimental protocols to rigorously test these hypotheses. Our approach is grounded in the principles of covalent drug discovery, leveraging the unique characteristics of the chloroacetamide moiety to pinpoint its molecular partners within the complex cellular milieu.
The Chloroacetamide Moiety: A Covalent Warhead Primed for Action
The chloroacetamide functional group is a well-established electrophilic warhead in the design of covalent inhibitors.[1] Its reactivity stems from the electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom, which renders the α-carbon susceptible to nucleophilic attack by amino acid residues such as cysteine. This interaction results in the formation of a stable, irreversible covalent bond, a characteristic that can lead to prolonged and potent target inhibition.[1] This mechanism of action offers a distinct advantage over non-covalent inhibitors, as it can overcome high substrate concentrations and often leads to a more durable pharmacological effect.
Hypothesized Therapeutic Target Classes
Based on the known reactivity of the chloroacetamide warhead and the biological activities of structurally related compounds, we can postulate several high-probability therapeutic target classes for this compound.
Protein Kinases: Masters of Cellular Signaling
The human kinome, comprising over 500 protein kinases, is a rich source of therapeutic targets, particularly in oncology. Many kinases possess a conserved cysteine residue within or near their ATP-binding pocket, making them susceptible to covalent inhibition. The anticancer activity observed for various chloroacetamide derivatives suggests that this compound may target key kinases involved in cancer cell proliferation, survival, and metastasis.
Potential Kinase Targets:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase frequently overexpressed or mutated in various cancers.
-
Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases implicated in cell growth, differentiation, and angiogenesis.
-
Bruton's Tyrosine Kinase (BTK): A non-receptor tyrosine kinase crucial for B-cell signaling and a validated target in B-cell malignancies.
Bacterial Enzymes: A Strategy for Antimicrobial Action
The demonstrated antimicrobial properties of chloroacetamide-containing compounds point towards essential bacterial enzymes as potential targets. Covalent inhibition of these enzymes can disrupt critical cellular processes, leading to bacterial cell death.
Potential Bacterial Targets:
-
DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are the targets of fluoroquinolone antibiotics. The presence of a reactive moiety offers a novel mechanism to inhibit these validated targets.
-
Enzymes with Catalytic Cysteines: Many bacterial enzymes involved in metabolism and virulence rely on a catalytic cysteine residue.
Cyclooxygenase (COX) Enzymes: Mediators of Inflammation
The structural similarity of this compound to certain non-steroidal anti-inflammatory drugs (NSAIDs) suggests that it may target cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent mediators of inflammation and pain. A covalent mechanism of inhibition could offer a long-lasting anti-inflammatory effect.
Experimental Workflows for Target Identification and Validation
The following section provides a comprehensive and logical progression of experimental protocols designed to identify and validate the therapeutic targets of this compound.
Phase 1: Unbiased, Proteome-Wide Target Discovery
The initial phase focuses on identifying all potential protein interactors of the compound in an unbiased manner.
ABPP is a powerful chemical proteomics technique used to identify the targets of covalent inhibitors directly in complex biological systems. This method utilizes a "clickable" version of the compound of interest, which contains a bioorthogonal handle (e.g., an alkyne or azide) for subsequent enrichment and identification of target proteins.
Diagram: Activity-Based Protein Profiling (ABPP) Workflow
Caption: Workflow for identifying protein targets using ABPP.
Protocol 1.1: Activity-Based Protein Profiling (ABPP)
-
Synthesis of an Alkyne-Tagged Probe: Synthesize a derivative of this compound that incorporates a terminal alkyne group. This modification should be placed strategically to minimize disruption of the compound's binding properties.
-
Cellular Treatment: Treat the cancer cell line of interest (e.g., MCF-7 for breast cancer) or bacterial culture with the alkyne-tagged probe for a specified time.
-
Cell Lysis: Harvest and lyse the cells to obtain a total protein lysate.
-
Click Chemistry: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin-azide reporter tag to the alkyne-tagged probe that is covalently bound to its protein targets.
-
Affinity Enrichment: Use streptavidin-coated beads to enrich the biotinylated proteins from the lysate.
-
On-Bead Digestion: Wash the beads to remove non-specifically bound proteins and perform an on-bead tryptic digestion to release the peptides of the target proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the enriched proteins by searching the MS/MS data against a protein database. Proteins that are significantly enriched in the probe-treated sample compared to a control are considered potential targets.
Phase 2: Focused Target Validation and Characterization
Once a list of potential targets is generated from the unbiased screen, the next phase involves validating these interactions and characterizing their functional consequences.
CETSA is a powerful method for confirming target engagement in a cellular context without the need for compound modification. It is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.
Diagram: Cellular Thermal Shift Assay (CETSA) Workflow
Caption: Workflow for confirming target engagement using CETSA.
Protocol 2.1: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Thermal Challenge: Aliquot the treated cells and heat them to a range of different temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting with a specific antibody.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.
For targets that are enzymes (e.g., kinases, bacterial enzymes, COX), direct in vitro inhibition assays are essential to confirm functional modulation.
Protocol 2.2: Kinase Inhibition Assay (Example for a Protein Kinase)
-
Recombinant Protein: Obtain purified, active recombinant protein of the putative kinase target.
-
Assay Setup: Set up a kinase reaction in a multi-well plate containing the recombinant kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Compound Incubation: Add varying concentrations of this compound to the wells and incubate for a defined period.
-
Detection of Kinase Activity: Measure kinase activity by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as phosphorylation-specific antibodies in an ELISA format or by measuring ATP consumption using a luminescent assay (e.g., Kinase-Glo®).
-
IC50 Determination: Plot the percentage of kinase inhibition against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.
Table 1: Hypothetical Kinase Inhibition Data
| Kinase Target | IC50 (µM) of this compound |
| Kinase A | 0.5 |
| Kinase B | 12.8 |
| Kinase C | > 50 |
To confirm that the covalent interaction occurs at a specific cysteine residue, site-directed mutagenesis can be employed.
Protocol 2.3: Site-Directed Mutagenesis
-
Mutant Generation: Generate a mutant version of the target protein where the hypothesized target cysteine is replaced with a non-nucleophilic amino acid, such as alanine or serine.
-
Express and Purify: Express and purify both the wild-type and mutant proteins.
-
Inhibition Assay: Perform the in vitro inhibition assay with both the wild-type and mutant proteins.
-
Analysis: A significant loss of inhibitory activity of this compound against the mutant protein compared to the wild-type protein provides strong evidence that the mutated cysteine is the site of covalent modification.
Conclusion
The identification of therapeutic targets for a reactive compound like this compound requires a systematic and multi-faceted approach. This guide outlines a logical progression from unbiased, proteome-wide screening to focused validation and mechanistic studies. By combining powerful techniques such as activity-based protein profiling, cellular thermal shift assays, and traditional enzymology, researchers can confidently identify and validate the molecular targets of this promising compound. The insights gained from these studies will be instrumental in guiding the future development of this compound and its derivatives as novel therapeutics for a range of diseases.
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Sharma, D., Kumar, R., Narasimhan, B., & Judge, V. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 13(1), 131. [Link]
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Bogdanović, A., Lazić, A., Grujić, S., Dimkić, I., Stanković, S., & Petrović, S. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 72(1), 34-45. [Link]
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Padhariya, K. N., Athavale, M., Srivastava, S., & Kharkar, P. S. (2020). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. Drug development research, 81(3), 356–365. [Link]
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Aliabadi, A., Eghbalian, E., & Khodarahmi, G. (2012). Synthesis and Cytotoxicity Assessment of 2-(4-Fluorophenyl)-N-halophenylacetamide Derivatives as Anticancer Agents. Journal of Reports in Pharmaceutical Sciences, 1(2), 67-72. [Link]
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Sharma, D., Sakhuja, R., & Kumar, R. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC chemistry, 13(1), 131. [Link]
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Lesyk, R., et al. (2020). SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. Pharma-ceutical Chemistry Journal, 54(4), 384-391. [Link]
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Kumar, A., et al. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry, 35(6), 1669-1676. [Link]
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An In-Depth Technical Guide to N-(4-Bromophenyl)-2-chloroacetamide: Synthesis, Properties, and Applications
Introduction
N-(4-Bromophenyl)-2-chloroacetamide is a halogenated acetanilide derivative that has garnered significant attention in synthetic organic chemistry. Its bifunctional nature, featuring a reactive chloroacetyl group and a substituted phenyl ring, makes it a highly versatile intermediate and building block.[1] This guide provides a comprehensive overview of its synthesis, physicochemical properties, and critical applications, particularly in the fields of medicinal chemistry and agrochemical development, offering field-proven insights for researchers and drug development professionals.
Core Physicochemical & Structural Properties
This compound is a white crystalline solid at room temperature.[1] The presence of both bromine and chlorine atoms, along with the amide linkage, defines its chemical reactivity and utility in further synthetic transformations.[1]
| Property | Value | Source |
| CAS Number | 2564-02-5 | [1][2] |
| Molecular Formula | C₈H₇BrClNO | [2][3] |
| Molecular Weight | 248.5 g/mol | [2][3] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 176-184 °C | [1][4] |
| Purity | ≥ 98% (HPLC) | [1] |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-Bromo-2-chloroacetanilide | [1][2] |
Synthesis and Mechanistic Rationale
The most common and efficient synthesis of this compound involves the nucleophilic acyl substitution (acylation) of 4-bromoaniline with chloroacetyl chloride.[3] This reaction is a cornerstone of amide synthesis and is valued for its high yield and straightforward execution.
Causality Behind Experimental Design:
-
Reactants: 4-bromoaniline serves as the nucleophile, with its amino group attacking the electrophilic carbonyl carbon of chloroacetyl chloride. Chloroacetyl chloride is the acylating agent, providing the chloroacetamide moiety.
-
Base: A mild base, typically triethylamine, is crucial. It acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction.[3] Neutralizing the HCl is essential to prevent the protonation of the 4-bromoaniline's amino group, which would render it non-nucleophilic and halt the reaction.
-
Solvent: Dichloromethane (DCM) is an ideal solvent as it is inert under the reaction conditions and effectively dissolves the starting materials.[3]
-
Temperature Control: The reaction is initiated at 0 °C by adding the highly reactive chloroacetyl chloride dropwise.[3] This cooling mitigates the exothermic nature of the acylation, preventing potential side reactions and ensuring controlled formation of the desired product. The reaction is then allowed to warm to room temperature to proceed to completion.[3]
Graphical Representation of Synthesis
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis and Purification[3]
-
Preparation: Dissolve 4-bromoaniline (4.12 g, 23.95 mmol) in 50 mL of dichloromethane in a round-bottomed flask equipped with a magnetic stir bar.
-
Base Addition: While stirring, add triethylamine (2.91 g, 28.74 mmol) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Acylation: Add 2-chloroacetyl chloride (2.71 g, 23.95 mmol) dropwise to the cooled mixture. Maintain slow addition to control the exothermic reaction.
-
Reaction: Allow the mixture to slowly warm to room temperature and continue stirring for 16 hours to ensure the reaction goes to completion.
-
Work-up: Dilute the reaction mixture with 100 mL of dichloromethane.
-
Washing: Transfer the diluted mixture to a separatory funnel and wash twice with 1N HCl to remove excess triethylamine and its salt.
-
Purification: Pass the organic layer through a silica gel plug to remove polar impurities.
-
Isolation: Concentrate the filtrate in vacuo using a rotary evaporator to yield this compound as a solid. The reported yield for this protocol is approximately 97%.[3]
Applications in Research and Development
The utility of this compound stems from its reactive chloro- group, which is an excellent electrophile for nucleophilic substitution reactions. This allows for the facile introduction of diverse functional groups, making it a valuable scaffold in synthetic chemistry.
-
Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceutical agents.[1] The chloroacetamide moiety can be reacted with amines, thiols, and other nucleophiles to construct more complex molecules with potential therapeutic value, including anti-inflammatory and analgesic drugs.[1][5] Its derivatives have been investigated for antimicrobial and antiproliferative activities.[6][7]
-
Agrochemical Chemistry: The compound is used in the formulation of pesticides and herbicides.[1] The structural framework is amenable to modifications that can be tailored to target specific biological pathways in pests or weeds.
-
Biochemical Research: Researchers utilize this compound in studies of enzyme inhibition.[1] The electrophilic chloroacetyl group can covalently bind to nucleophilic residues (like cysteine or histidine) in the active sites of enzymes, making it a useful tool for probing metabolic pathways and identifying potential therapeutic targets.[8]
-
Materials Science: It serves as a building block in the development of specialty polymers and coatings, where its incorporation can enhance properties such as thermal stability and chemical resistance.[1]
Biological Activity Profile
The broader class of N-substituted-2-chloroacetamides is recognized for a wide range of biological activities.[9] Their mechanism is often linked to their ability to act as electrophiles.
-
Antimicrobial Potential: Studies on various N-(substituted phenyl)-2-chloroacetamides have demonstrated their effectiveness against Gram-positive bacteria like Staphylococcus aureus (including MRSA) and moderate effectiveness against yeasts such as Candida albicans.[9] The biological activity is influenced by the substituents on the phenyl ring.[9]
-
Lipophilicity and Permeability: this compound (SP5 in one study) exhibited the highest lipophilicity among a series of twelve analogues.[9] High lipophilicity is a critical factor that facilitates the passage of a compound through the phospholipid bilayer of microbial cell membranes, contributing to its antimicrobial efficacy.[9]
-
Antiproliferative Activity: While direct studies on the parent compound are limited, derivatives synthesized from N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide have shown promising antiproliferative activity against breast cancer cell lines, suggesting that the core structure is a viable starting point for the development of novel anticancer agents.[6][7]
Safety and Handling
This compound is classified as an irritant. Proper safety protocols must be strictly followed during its handling and use.
-
GHS Hazard Classification:
-
Precautionary Measures:
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[10][11] Avoid breathing dust.[10] Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[12]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[11][12]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[11] Recommended storage temperature is between 0-8 °C.[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]
-
Conclusion
This compound is a compound of significant synthetic value, primarily serving as a robust intermediate for creating diverse and complex molecular architectures. Its straightforward, high-yield synthesis and the reactivity of its chloroacetyl group make it an attractive starting material for applications spanning pharmaceuticals, agrochemicals, and materials science. Ongoing research into its derivatives continues to unlock new potential, particularly in the discovery of novel antimicrobial and antiproliferative agents, underscoring its enduring importance in the scientific community.
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Sharma, P., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry. Available from: [Link].
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Sharma, P., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. ResearchGate. Available from: [Link].
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Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of N-(4-Bromophenyl)-2-chloroacetamide
Abstract
This document provides a detailed protocol for the synthesis of N-(4-Bromophenyl)-2-chloroacetamide, a valuable intermediate in pharmaceutical and chemical research. The synthesis is achieved through the N-acylation of 4-bromoaniline with 2-chloroacetyl chloride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, a step-by-step experimental procedure, comprehensive characterization methods, and critical safety information.
Introduction and Scientific Context
This compound (CAS No. 2564-02-5) is a key synthetic building block.[1] The presence of both a bromine atom on the phenyl ring and a reactive chloroacetyl group makes it a versatile precursor for the synthesis of a wide range of more complex molecules. The amide linkage is a fundamental feature in countless biologically active compounds.[2][3] Furthermore, the α-chloro group provides a reactive site for subsequent nucleophilic substitution, enabling the construction of diverse molecular scaffolds.[2] This compound and its derivatives are explored for various pharmacological activities, including antimicrobial and antiproliferative properties.[4][5]
The synthesis detailed herein involves a classic nucleophilic acyl substitution reaction, a cornerstone of organic chemistry.[2] 4-Bromoaniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 2-chloroacetyl chloride. This application note presents a reliable and high-yield protocol, adapted from established literature procedures, to facilitate its successful synthesis in a laboratory setting.[6]
Reaction Mechanism: Nucleophilic Acyl Substitution
The formation of this compound from 4-bromoaniline and 2-chloroacetyl chloride proceeds via a nucleophilic acyl substitution mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-bromoaniline (the nucleophile) attacks the highly electrophilic carbonyl carbon of 2-chloroacetyl chloride. The presence of two electron-withdrawing groups (the carbonyl oxygen and the chloride) makes the acyl chloride particularly reactive.
-
Tetrahedral Intermediate Formation: This attack results in the formation of a transient tetrahedral intermediate. The carbonyl double bond breaks, and the oxygen atom gains a negative charge, while the nitrogen atom acquires a positive charge.
-
Leaving Group Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, and the chloride ion is expelled as a leaving group. Chloride is an excellent leaving group due to the stability of the Cl⁻ anion.
-
Deprotonation: The resulting protonated amide is then deprotonated by a base, typically a tertiary amine like triethylamine (TEA), which is added to the reaction mixture. This step neutralizes the hydrochloric acid (HCl) byproduct formed from the expelled chloride and the proton from the aniline nitrogen, driving the reaction to completion. Without the base, the HCl would protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.
Caption: Mechanism of N-acylation.
Detailed Experimental Protocol
This protocol is optimized for a high-yield synthesis of this compound.
Materials and Reagents
| Reagent | CAS No. | Mol. Weight | Amount (mmol) | Mass (g) | Volume (mL) |
| 4-Bromoaniline | 106-40-1 | 172.03 g/mol | 23.95 | 4.12 | - |
| 2-Chloroacetyl chloride | 79-04-9 | 112.94 g/mol | 23.95 | 2.71 | ~1.9 |
| Triethylamine (TEA) | 121-44-8 | 101.19 g/mol | 28.74 (1.2 eq) | 2.91 | ~4.0 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | - | - | 50 + 100 |
| Hydrochloric Acid (1N) | 7647-01-0 | - | - | - | As needed |
Equipment
-
Round-bottom flask (100 mL or 250 mL)
-
Magnetic stir bar and stir plate
-
Ice bath
-
Dropping funnel or syringe
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper (for filtration)
-
Beakers and graduated cylinders
Synthesis Workflow
The overall workflow involves reaction setup, execution, workup, and product isolation.
Caption: Experimental workflow for synthesis.
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromoaniline (4.12 g, 23.95 mmol) in 50 mL of dichloromethane (DCM).[6]
-
Base Addition: While stirring, add triethylamine (4.0 mL, 28.74 mmol) to the solution. The addition of a base is critical to neutralize the HCl generated during the reaction.[6]
-
Cooling: Place the flask in an ice bath and cool the reaction mixture to 0 °C. This is essential to control the initial exothermic reaction upon addition of the highly reactive acyl chloride.
-
Acyl Chloride Addition: Add 2-chloroacetyl chloride (1.9 mL, 23.95 mmol) dropwise to the cold, stirring mixture using a syringe or dropping funnel over 10-15 minutes. A precipitate, triethylammonium chloride, should begin to form.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 16 hours to ensure the reaction goes to completion.[6]
-
Workup - Dilution and Washing: Dilute the reaction mixture with an additional 100 mL of DCM. Transfer the mixture to a separatory funnel and wash it twice with 1N HCl (50 mL each time) to remove any unreacted triethylamine and 4-bromoaniline. Follow with a wash with saturated sodium chloride solution (brine) to remove residual water.
-
Drying and Initial Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent. Pass the filtrate through a short plug of silica gel to remove baseline impurities.[6]
-
Isolation: Concentrate the purified filtrate using a rotary evaporator to remove the DCM. This will yield this compound as a solid.
-
Final Purification (Optional): If further purification is needed, the crude product can be recrystallized from a suitable solvent system like ethanol/water or toluene.
-
Yield Calculation: Dry the final product under vacuum, weigh it, and calculate the percent yield. Yields are often reported to be very high, around 97%.[6]
Product Characterization
Confirming the structure and purity of the synthesized this compound is crucial.
| Property | Expected Result | Reference |
| Appearance | White to off-white solid | General Observation |
| Molecular Formula | C₈H₇BrClNO | [6][7] |
| Molecular Weight | 248.5 g/mol | [6][7] |
| Melting Point | 180-184 °C (decomposes) | [1] |
| ¹H NMR | Characteristic peaks for aromatic protons, amide N-H, and CH₂Cl protons. | [8] |
| ¹³C NMR | Peaks corresponding to the carbonyl carbon, aromatic carbons, and the CH₂Cl carbon. | [9] |
| IR Spectroscopy | Key stretches for N-H bond, C=O (amide I band), and C-Br bond. | [4] |
-
¹H NMR (CDCl₃): Expected signals would include a singlet for the amide proton (NH), a singlet for the methylene protons (CH₂Cl), and multiplets or doublets in the aromatic region (approx. 7.0-7.6 ppm) corresponding to the disubstituted benzene ring.
-
IR (KBr, cm⁻¹): Look for characteristic absorption bands around 3300 cm⁻¹ (N-H stretch), 1670 cm⁻¹ (C=O amide stretch), and in the fingerprint region for C-Br and C-Cl stretches.[4]
Safety and Handling Precautions
Strict adherence to safety protocols is mandatory when performing this synthesis.
-
General: Conduct the entire procedure in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[10][11]
-
4-Bromoaniline (CAS 106-40-1): Toxic if swallowed, in contact with skin, or if inhaled. It is a suspected carcinogen and can cause organ damage through prolonged exposure. Avoid creating dust.[11]
-
2-Chloroacetyl chloride (CAS 79-04-9): Highly corrosive and toxic. Causes severe skin burns and eye damage. Reacts violently with water and moisture, releasing toxic HCl gas. Handle with extreme care under anhydrous conditions.[12]
-
Triethylamine (CAS 121-44-8): Flammable liquid and vapor. It is harmful if swallowed and causes severe skin and eye irritation.
-
Dichloromethane (CAS 75-09-2): Volatile and a suspected carcinogen. Avoid inhalation of vapors.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[11]
-
Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for proper chemical waste disposal.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive 4-bromoaniline (oxidized).2. 2-Chloroacetyl chloride hydrolyzed due to moisture.3. Insufficient base (TEA). | 1. Use fresh or purified 4-bromoaniline.2. Ensure all glassware is dry and use anhydrous DCM. Handle acyl chloride under inert atmosphere if possible.3. Ensure 1.2 equivalents of TEA are added. |
| Impure Product | 1. Incomplete reaction.2. Ineffective workup. | 1. Extend reaction time or gently warm the mixture.2. Ensure thorough washing with 1N HCl to remove all amine-based starting materials and byproducts. |
| Reaction Stalls | HCl byproduct protonated the starting aniline, rendering it non-nucleophilic. | Ensure an adequate amount of base (triethylamine) is present from the start to neutralize the HCl as it forms. |
Conclusion
The N-acylation of 4-bromoaniline with 2-chloroacetyl chloride is an efficient and high-yielding method for producing this compound. By carefully controlling the reaction conditions, particularly temperature and moisture, and adhering to strict safety protocols, this valuable synthetic intermediate can be reliably prepared. The protocol and data presented in this application note serve as a comprehensive guide for its successful synthesis and characterization in a research setting.
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Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC - PubMed Central. [Link]
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Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed. [Link]
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A facile amidation of chloroacetyl chloride using DBU. [Link]
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Application Notes & Protocols: The Role of N-(4-Bromophenyl)-2-chloroacetamide in Modern Medicinal Chemistry
Introduction
N-(4-Bromophenyl)-2-chloroacetamide is a halogenated aromatic amide that has emerged as a highly versatile scaffold and intermediate in medicinal chemistry.[1] Its chemical architecture, characterized by a reactive chloroacetyl group and a lipophilic bromophenyl moiety, makes it an attractive starting point for the synthesis of diverse molecular entities. The electrophilic nature of the α-carbon in the chloroacetamide group allows for facile nucleophilic substitution, providing a straightforward route to introduce a wide array of functional groups and build molecular complexity. Simultaneously, the 4-bromophenyl ring influences the compound's pharmacokinetic properties, such as membrane permeability, and offers a site for further modification through cross-coupling reactions.
This guide provides an in-depth exploration of this compound, detailing its synthesis, established applications in antimicrobial and anticancer research, and step-by-step protocols for its use in a laboratory setting. The insights and methodologies presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this valuable chemical entity in their discovery programs.
Physicochemical Properties
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 2564-02-5 | [1][2][3] |
| Molecular Formula | C₈H₇BrClNO | [2][4] |
| Molecular Weight | 248.5 g/mol | [2][5] |
| Appearance | Powder | [6] |
| Melting Point | 180-184 °C (decomposes) | [3] |
| Stereochemistry | Achiral | [5] |
Synthesis of this compound: A Standard Protocol
The most common and efficient synthesis of the title compound involves the acylation of 4-bromoaniline with chloroacetyl chloride. This reaction is typically performed in an inert solvent with a tertiary amine base to neutralize the hydrochloric acid byproduct.
Reaction Principle
The lone pair of electrons on the nitrogen atom of 4-bromoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A subsequent elimination of a chloride ion, facilitated by the base, results in the formation of the amide bond.
Visual Workflow: Synthesis
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol
Objective: To synthesize this compound from 4-bromoaniline.
Materials and Reagents:
-
4-Bromoaniline (4.12 g, 23.95 mmol)[2]
-
2-Chloroacetyl chloride (2.71 g, 23.95 mmol)[2]
-
Triethylamine (2.91 g, 28.74 mmol)[2]
-
Dichloromethane (DCM), anhydrous (~150 mL)[2]
-
1N Hydrochloric Acid (HCl)
-
Deionized Water
-
Silica Gel
Equipment:
-
250 mL Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware
Procedure:
-
In a 250 mL round-bottomed flask equipped with a magnetic stir bar, dissolve 4-bromoaniline (4.12 g, 23.95 mmol) in 50 mL of anhydrous dichloromethane.[2]
-
While stirring, add triethylamine (2.91 g, 28.74 mmol) to the solution.[2]
-
Cool the reaction mixture to 0 °C using an ice bath.[2]
-
Add 2-chloroacetyl chloride (2.71 g, 23.95 mmol) dropwise to the cooled mixture over 10-15 minutes using a dropping funnel. Causality Note: Slow, cooled addition is crucial to control the exothermic nature of the acylation reaction and prevent side product formation.
-
After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.[2]
-
Continue stirring the reaction mixture for 16 hours at room temperature to ensure the reaction goes to completion.[2]
-
Work-up: Dilute the reaction mixture with an additional 100 mL of dichloromethane.[2]
-
Transfer the mixture to a separatory funnel and wash twice with 1N HCl. Causality Note: The acid wash removes unreacted 4-bromoaniline and the triethylamine hydrochloride salt.
-
Purification: Pass the organic layer through a short plug of silica gel to remove polar impurities.[2]
-
Concentrate the filtrate in vacuo using a rotary evaporator to yield the final product, this compound, typically as a solid.[2] The reported yield for this procedure is high, around 97%.[2]
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Chloroacetyl chloride is highly corrosive and lachrymatory. Handle with extreme care.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
This compound is known to cause skin and serious eye irritation.[4]
Application Area 1: Antimicrobial Agent Development
The chloroacetamide scaffold is a well-established pharmacophore in the development of antimicrobial agents. This compound and its derivatives have demonstrated notable activity against a range of pathogens.
Scientific Rationale
The antimicrobial efficacy of these compounds is often linked to their lipophilicity, which is enhanced by the bromophenyl group.[7] This property facilitates passage through the phospholipid bilayers of microbial cell membranes.[7] Once inside the cell, the reactive chloroacetamide moiety can act as an alkylating agent, potentially inhibiting essential enzymes or disrupting other cellular processes. Studies have shown that this compound is effective against Gram-positive bacteria like Staphylococcus aureus (including MRSA) and moderately effective against the yeast Candida albicans.[7][8]
Antimicrobial Activity Data
| Compound | Organism | MIC (μg/mL) | Reference |
| This compound (4-BFCA) | Fusarium spp. | 12.5–50 | [8] |
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Objective: To determine the minimum concentration of this compound required to inhibit the visible growth of a specific microorganism.
Materials and Reagents:
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO)
-
Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922) or fungal strains (C. albicans ATCC 10231)[7]
-
Appropriate growth medium (e.g., Luria Bertani Broth for bacteria, Tryptic Soy Broth for yeast)[7]
-
Sterile 96-well microtiter plates
-
0.5 McFarland standard
-
Positive control antibiotic (e.g., ampicillin, fluconazole)
-
Sterile saline (0.85% NaCl)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO. For example, a 40 mg/mL stock for an initial test concentration of 4000 μg/mL in the first well (assuming a 1:10 dilution into the well).[7]
-
Inoculum Preparation: Culture the microbial strain overnight at 37 °C. Adjust the suspension turbidity in sterile saline to match the 0.5 McFarland standard, which corresponds to approximately 10⁸ CFU/mL.[7]
-
Serial Dilutions: Add 100 μL of the appropriate sterile broth to each well of a 96-well plate.
-
Add a calculated amount of the compound stock solution to the first well to achieve the highest desired concentration (e.g., 4000 μg/mL) and mix thoroughly.
-
Perform twofold serial dilutions by transferring 100 μL from the first well to the second, mixing, and continuing this process across the plate.[7]
-
Inoculation: Add 10 μL of the prepared microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Data Analysis: Determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Application Area 2: Anticancer Agent Development
This compound serves as a crucial intermediate for creating more complex molecules with antiproliferative properties. Its derivatives, particularly those incorporating heterocyclic rings like thiazole, have shown promise as anticancer agents.[9][10]
Scientific Rationale
The strategy involves using the chloroacetamide moiety as a handle to attach other pharmacologically active groups. For example, reacting N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide with various substituted anilines has produced derivatives with significant activity against breast cancer cell lines (MCF7).[9] In these structures, the bromophenyl-thiazole core acts as a recognition element, while the linker and substituted aniline can be modified to optimize binding to biological targets and improve efficacy. The presence of the electron-withdrawing bromo group on the phenyl ring is often associated with enhanced activity.[10]
Anticancer Activity of a Key Derivative
| Derivative Compound | Cancer Cell Line | IC₅₀ (μM) | Reference |
| N-(4-(4-Bromophenyl)thiazol-2-yl)-2-((2-methyl-5-nitrophenyl)amino)acetamide (d6) | MCF7 (Breast) | 38.0 | [9] |
| N-(4-(4-Bromophenyl)thiazol-2-yl)-2-((4-nitrophenyl)amino)acetamide (d7) | MCF7 (Breast) | 40.6 | [9] |
| 5-Fluorouracil (Standard Drug) | MCF7 (Breast) | 5.2 | [9] |
Visual Workflow: Biological Screening
Caption: General workflow for in vitro anticancer screening.
Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
Objective: To evaluate the in vitro anticancer activity of this compound derivatives by measuring drug-induced cytotoxicity.
Materials and Reagents:
-
Test compounds (dissolved in DMSO)
-
MCF7 human breast adenocarcinoma cells[9]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)[9]
-
Tris base solution
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Plate MCF7 cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.[9] Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Cell Fixation: After incubation, gently discard the medium and fix the adherent cells by adding cold TCA. Incubate for 1 hour at 4 °C. Causality Note: TCA precipitates total cellular protein, providing a stable proxy for cell number.
-
Washing: Remove the TCA and wash the plates five times with deionized water to remove unbound TCA.[9] Air dry the plates completely.
-
Staining: Add SRB solution to each well and stain for 15-30 minutes at room temperature.[9]
-
Wash and Solubilize: Remove the SRB solution and quickly wash the plates five times with 1% acetic acid to remove unbound dye.[9] Air dry the plates.
-
Add Tris base solution to each well to solubilize the protein-bound dye.
-
Data Acquisition: Read the absorbance on a microplate reader at an appropriate wavelength (e.g., 510 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).
Conclusion
This compound is more than a simple chemical reagent; it is a strategic building block in medicinal chemistry.[1] Its straightforward synthesis and dual functional handles—a reactive site for diversification and a tunable aromatic ring—provide chemists with a powerful tool for generating novel therapeutic candidates. The demonstrated utility in developing new antimicrobial and anticancer agents underscores its continued relevance. The protocols detailed in this guide offer a validated starting point for researchers to synthesize, handle, and screen this compound and its derivatives, paving the way for future discoveries in drug development.
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Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. [Link]
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Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. PubMed Central. [Link]
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Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. ResearchGate. [Link]
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A chloroacetamide derivative as a potent candidate for fusariosis treatment. PubMed Central, National Institutes of Health. [Link]
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N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide. PubMed Central, National Institutes of Health. [Link]
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Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. MDPI. [Link]
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Application Notes & Protocols: The Strategic Role of N-(4-Bromophenyl)-2-chloroacetamide in Modern Pharmaceutical Synthesis
Abstract: This technical guide provides an in-depth exploration of N-(4-Bromophenyl)-2-chloroacetamide, a pivotal intermediate in pharmaceutical development. We dissect its synthesis, characterization, and critical applications, offering detailed, field-proven protocols for its use in constructing advanced molecular architectures. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic workflows.
Overview: The Versatility of a Halogenated Amide
This compound (CAS No: 2564-02-5) is a bifunctional organic compound that has emerged as a valuable intermediate in medicinal chemistry.[1] Its structure, featuring a bromo-substituted phenyl ring and a reactive chloroacetyl group, offers two distinct points for chemical modification. This dual reactivity makes it an ideal scaffold for synthesizing a diverse range of more complex molecules, particularly in the development of novel therapeutic agents.[1]
The presence of the bromine atom allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of various aryl, alkyl, or alkyne groups. Simultaneously, the α-chloroacetamide moiety is a potent electrophile, highly susceptible to nucleophilic substitution, making it perfect for linking to amines, thiols, or alcohols to form key structural motifs found in many active pharmaceutical ingredients (APIs).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 2564-02-5 | [3] |
| Molecular Formula | C₈H₇BrClNO | [2] |
| Molecular Weight | 248.50 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 180-184 °C | [1][3] |
| Purity | ≥ 98% (HPLC) | [1] |
Critical Safety & Handling
This compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][4][5] All handling must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]
Synthesis Protocol: this compound
The most efficient and widely adopted method for synthesizing the title compound is the nucleophilic acyl substitution between 4-bromoaniline and 2-chloroacetyl chloride. This reaction is a classic example of amide bond formation.
Underlying Mechanism: Acylation of an Aniline
The synthesis proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 4-bromoaniline onto the electrophilic carbonyl carbon of 2-chloroacetyl chloride. The reaction generates hydrochloric acid (HCl) as a byproduct. To prevent the protonation of the starting aniline (which would render it non-nucleophilic), a mild organic base, such as triethylamine (TEA), is added to act as an acid scavenger.[7]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol
Materials:
-
4-Bromoaniline (1.0 eq)
-
2-Chloroacetyl chloride (1.0 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1N Hydrochloric Acid (HCl)
-
Silica Gel
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Equipment:
-
Round-bottomed flask with a magnetic stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottomed flask, dissolve 4-bromoaniline (e.g., 4.12 g, 23.95 mmol) in dichloromethane (50 mL).[7]
-
Add triethylamine (e.g., 2.91 g, 28.74 mmol) to the stirring solution.[7]
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add 2-chloroacetyl chloride (e.g., 2.71 g, 23.95 mmol) dropwise to the cold solution over 15-20 minutes. Maintain the temperature below 5 °C.[7]
-
After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature.
-
Let the reaction stir at room temperature for 16 hours to ensure completion.[7]
-
Work-up: Dilute the reaction mixture with an additional 100 mL of dichloromethane.[7]
-
Transfer the mixture to a separatory funnel and wash twice with 50 mL portions of 1N HCl to remove excess triethylamine and its salt.[7]
-
Wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[7]
-
The resulting solid can be further purified by running it through a short plug of silica gel, eluting with dichloromethane, to yield the final product.[7]
Table 2: Synthesis Parameters & Expected Outcome
| Parameter | Condition | Rationale |
| Solvent | Dichloromethane | Inert solvent that effectively dissolves reactants. |
| Base | Triethylamine | Neutralizes the HCl byproduct, preventing reactant protonation. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction; stirring at RT drives it to completion. |
| Time | 16 hours | Ensures high conversion of starting materials. |
| Expected Yield | >95% | This is a high-yielding reaction under optimized conditions.[7] |
Application Note I: Synthesis of a Lidocaine Analog
The α-chloroacetamide moiety is a powerful electrophilic handle. Its reaction with secondary amines via an Sₙ2 mechanism is a cornerstone of many synthetic routes, most famously in the production of the local anesthetic Lidocaine from N-(2,6-dimethylphenyl)chloroacetamide.[8] We can apply the exact same logic to synthesize a novel Lidocaine analog from this compound.
Synthetic Pathway Diagram
Caption: Synthesis of a Lidocaine analog via Sₙ2 reaction.
Protocol: Analog Synthesis
Procedure:
-
To a round-bottomed flask equipped with a reflux condenser, add this compound (1.0 eq), toluene (approx. 5 mL per gram of amide), and diethylamine (2.5-3.0 eq).[8]
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Work-up: Dilute with toluene and wash with water to remove diethylamine hydrochloride.
-
Extract the toluene layer with 1N HCl. The amine product will move to the aqueous layer as its hydrochloride salt.
-
Wash the acidic aqueous layer with a small amount of ether or ethyl acetate to remove any non-basic impurities.
-
Cool the aqueous layer in an ice bath and make it basic (pH > 10) by the slow addition of a concentrated NaOH or KOH solution.
-
The free base of the Lidocaine analog will precipitate or can be extracted with a solvent like ethyl acetate.
-
Dry the organic extracts, filter, and concentrate to yield the crude product, which can be purified by recrystallization or column chromatography.
Application Note II: Building Block for Thiazole-Based Scaffolds
This compound is also a precursor for constructing heterocyclic systems. Its derivatives have been used to synthesize novel thiazole compounds with potential antimicrobial and antiproliferative activities, demonstrating its utility in scaffold diversification for drug discovery.[9]
Synthetic Pathway Diagram
Caption: Synthesis of a thiazole intermediate and subsequent acylation.
Protocol: Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
This synthesis demonstrates how the chloroacetamide moiety can be added to a pre-formed heterocyclic core.
Step A: Synthesis of 4-(4-bromophenyl)thiazol-2-amine (Intermediate I)
-
In a round-bottom flask, combine p-bromoacetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol).[9]
-
Reflux the mixture for 12 hours.
-
Cool the reaction and wash with diethyl ether to remove unreacted starting materials.
-
Pour the mixture into an ammonium hydroxide solution. The crude product will precipitate.
-
Filter and wash the solid to obtain the intermediate thiazole.[9]
Step B: Acylation to Form the Final Product
-
Dissolve the 4-(4-bromophenyl)thiazol-2-amine intermediate (1.0 eq) in a suitable solvent like THF or dioxane.
-
Add a base such as pyridine or triethylamine (1.2 eq).
-
Cool the mixture to 0 °C.
-
Slowly add 2-chloroacetyl chloride (1.1 eq).
-
Allow the reaction to stir overnight, warming to room temperature.
-
Perform a standard aqueous work-up to isolate the N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which can then be used for further derivatization at the chloro- position.[9]
Conclusion
This compound is a high-value, versatile intermediate whose strategic importance in pharmaceutical synthesis cannot be overstated. The protocols and applications detailed herein provide a robust framework for its effective utilization. Its dual reactive sites—the chloroacetamide group for nucleophilic substitution and the bromophenyl ring for cross-coupling—offer chemists a reliable and powerful tool for the rapid assembly of complex molecular scaffolds and the generation of diverse compound libraries for drug discovery.
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LookChem. (n.d.). CAS No.2564-02-5, this compound Suppliers. Retrieved from [Link]
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University of Missouri-St. Louis. (n.d.). The 2-Step Synthesis of Lidocaine. Retrieved from [Link]
-
Kumar, V., Kaur, K., Kumar, S., & Gupta, G. K. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. Chemistry Central Journal, 13(1), 54. Retrieved from [Link]
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Protocol for the Synthesis, Purification, and Characterization of N-(4-Bromophenyl)-2-chloroacetamide
An Application Note for Drug Development Professionals
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of N-(4-bromophenyl)-2-chloroacetamide, a key intermediate in various synthetic pathways for pharmaceuticals and functional materials. The procedure detailed herein is designed for reproducibility and scalability, emphasizing not only the procedural steps but also the underlying chemical principles. This guide covers the reaction mechanism, a detailed step-by-step synthesis, purification via recrystallization, and full characterization of the final product. Safety protocols are integrated throughout to ensure safe laboratory practice.
Introduction and Scientific Context
N-substituted acetamides are prevalent structural motifs in medicinal chemistry and materials science.[1][2] The title compound, this compound, serves as a versatile building block. The chloroacetamide group is a reactive handle for nucleophilic substitution, while the bromophenyl moiety is primed for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the facile introduction of molecular complexity. This protocol details a robust method for its preparation via the acylation of 4-bromoaniline with 2-chloroacetyl chloride.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 4-bromoaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 2-chloroacetyl chloride. The reaction intermediate, a tetrahedral carbonyl adduct, collapses, expelling the chloride ion as a leaving group. A base, triethylamine, is used to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion.
Figure 1: Reaction scheme for the synthesis of this compound.
Materials, Reagents, and Equipment
Reagents and Chemicals
Proper reagent selection is critical for reaction success. Ensure all reagents are of the specified grade or higher and used without further purification unless noted.
| Reagent | CAS No. | Formula | MW ( g/mol ) | Grade | Supplier Example |
| 4-Bromoaniline | 106-40-1 | C₆H₆BrN | 172.02 | ≥98% | Sigma-Aldrich |
| 2-Chloroacetyl chloride | 79-04-9 | C₂H₂Cl₂O | 112.94 | ≥98% | Sigma-Aldrich |
| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 101.19 | ≥99% | Fisher Scientific |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | 1N Solution | VWR |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Anhydrous | Fisher Scientific |
| Ethanol (EtOH) | 64-17-5 | C₂H₆O | 46.07 | Reagent Grade | VWR |
Equipment
-
Round-bottomed flasks (100 mL, 250 mL)
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)
-
Melting point apparatus
-
NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer
Experimental Workflow
The entire process, from reaction setup to final characterization, is outlined below. Adherence to this workflow is essential for achieving high yield and purity.
Detailed Synthesis Protocol
Warning: This procedure must be performed in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Reaction Setup and Execution
-
To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add 4-bromoaniline (4.12 g, 23.95 mmol).
-
Add 50 mL of anhydrous dichloromethane (DCM) to dissolve the solid.
-
While stirring, add triethylamine (3.34 mL, 2.42 g, 23.95 mmol) to the solution. The triethylamine acts as an HCl scavenger, preventing the protonation of the starting aniline and driving the reaction forward.
-
Cool the flask in an ice-water bath to 0 °C. This is crucial to control the exothermic nature of the acylation reaction.[3]
-
Add 2-chloroacetyl chloride (1.90 mL, 2.71 g, 23.95 mmol) dropwise to the cold, stirring mixture over 10-15 minutes using a dropping funnel. A precipitate (triethylammonium chloride) will form immediately.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Let the reaction stir at room temperature for 16 hours to ensure completion.[3]
Work-up and Isolation of Crude Product
-
Dilute the reaction mixture with an additional 100 mL of DCM.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Wash the organic layer twice with 50 mL portions of 1N HCl. This step removes excess triethylamine and the triethylammonium chloride salt.
-
Wash the organic layer with 50 mL of deionized water, followed by 50 mL of brine to aid in the separation of the aqueous and organic layers.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an off-white solid. A typical crude yield is approximately 5.74 g (97%).[3]
Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility at varying temperatures.[4][5]
-
Transfer the crude solid to a 100 mL Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent, such as ethanol. Begin with approximately 15-20 mL.
-
Gently heat the mixture on a hot plate while stirring to dissolve the solid. Add more hot solvent in small portions only if necessary to fully dissolve the compound. Avoid using excess solvent, as this will reduce recovery yield.[4]
-
Once a clear, hot, saturated solution is obtained, remove it from the heat source.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for an additional 20-30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to obtain pure this compound.
Characterization of Final Product
The identity and purity of the synthesized compound should be confirmed through a combination of physical and spectroscopic methods.[6]
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | 180-184 °C (decomposes)[7] |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~10.5 (s, 1H, NH), ~7.55 (d, 2H, Ar-H), ~7.45 (d, 2H, Ar-H), ~4.3 (s, 2H, CH₂Cl) |
| FT-IR (KBr Pellet, cm⁻¹) | ~3280 (N-H stretch), ~1670 (C=O amide I band), ~1540 (N-H bend, amide II band), ~820 (para-disubstituted benzene), ~750 (C-Cl stretch) |
| Mass Spec (EI) | m/z: 247/249/251 (M⁺, isotopic pattern for Br and Cl), 170/172 (M⁺ - CH₂Cl), 49 (CH₂Cl⁺) |
Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration.
Safety and Hazard Management
A thorough understanding of the hazards associated with each reagent is mandatory for safe execution.
-
4-Bromoaniline: Toxic if swallowed or in contact with skin.[8][9] Handle with gloves in a fume hood.
-
2-Chloroacetyl chloride: Highly corrosive, causes severe skin burns and eye damage. It is a lachrymator and reacts violently with water, alcohols, and bases.[10] Always handle in a fume hood with extreme care, using appropriate gloves and face protection. Ensure no water is present in the reaction setup.
-
Triethylamine: Flammable liquid and vapor. Corrosive and causes skin and eye irritation.
-
Dichloromethane (DCM): Volatile solvent. Suspected of causing cancer. Work in a well-ventilated fume hood to avoid inhalation.
Waste Disposal: All organic waste should be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Doubtnut. (n.d.). Draw the mechanism for the following reaction. From acetanilide to 2-Chloro-4-Bromoaniline. Retrieved from [Link]
-
University of Calgary. (n.d.). Recrystallization - Single Solvent. Department of Chemistry. Retrieved from [Link]
-
Kocić, D., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. Retrieved from [Link]
-
Cram. (n.d.). 4-Bromo-2-Chloroaniline Synthesis Report. Retrieved from [Link]
-
The Royal Society of Chemistry. (2018). Supporting information. Retrieved from [Link]
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Krishna Solvechem Ltd. (n.d.). Material Safety Data Sheet: Chloroacetyl chloride. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-Chloroaniline, 99%. Retrieved from [Link]
-
Fun, H.-K., & Shahani, T. (2011). N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3269. Retrieved from [Link]
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Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]
- Google Patents. (1992). EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
-
Scribd. (n.d.). Multistep Synthesis of 2-Chloro-4-Bromoaniline. Retrieved from [Link]
-
Reddit. (2023). Recrystallization. r/OrganicChemistry. Retrieved from [Link]
-
Organic Chemistry @ CU Boulder. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. Retrieved from [Link]
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Journal of the Chemical Society C: Organic. (1967). New methods in peptide synthesis. Part IV. N → S transfer of N-o-nitrophenylsulphenyl groups in cysteine peptides. Retrieved from [Link]
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Application Notes and Protocols for N-(4-Bromophenyl)-2-chloroacetamide in Agrochemical Formulations
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of N-(4-Bromophenyl)-2-chloroacetamide in agrochemical formulations. Drawing upon its known herbicidal and fungicidal properties, this guide details the rationale for formulation choices, provides step-by-step protocols for creating a stable wettable powder (WP) formulation, and outlines rigorous methodologies for evaluating its efficacy as both a pre-emergent herbicide and a seed treatment fungicide. The protocols are designed to be self-validating, with an emphasis on the scientific principles underpinning each step to ensure reliable and reproducible results.
Introduction: The Potential of this compound in Crop Protection
This compound (CAS No. 2564-02-5) is a versatile chemical intermediate belonging to the chloroacetamide class of compounds.[1][2] While it has applications in pharmaceutical synthesis, its structural similarity to known chloroacetamide herbicides suggests significant potential in agriculture.[1] The chloroacetamide group is a well-established class of herbicides that primarily act as inhibitors of very-long-chain fatty acid (VLCFA) synthesis in plants, making them effective against many annual grasses and small-seeded broadleaf weeds, particularly when applied pre-emergence.[3][4]
Furthermore, recent studies have highlighted the antifungal activity of this compound and its derivatives against a range of plant-pathogenic fungi, including various species of Fusarium. This dual-activity profile makes it a compelling candidate for development as a broad-spectrum crop protection agent.
This guide will focus on harnessing these properties through the development of a robust agrochemical formulation and subsequent efficacy testing.
Physicochemical Properties and Formulation Rationale
A successful agrochemical formulation optimizes the delivery and biological activity of the active ingredient in a safe and convenient manner. The choice of formulation type is heavily dependent on the physicochemical properties of the active ingredient.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2564-02-5 | [1][2] |
| Molecular Formula | C₈H₇BrClNO | [1][2] |
| Molecular Weight | 248.51 g/mol | [1][2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 176-184 °C | [1][5] |
| Purity | ≥ 98% (HPLC) | [1] |
The high melting point of this compound makes it most suitable for a solid formulation, such as a Wettable Powder (WP) . Emulsifiable concentrate (EC) formulations, which require the active ingredient to be dissolved in an oil-based solvent, are less practical for solids with high melting points due to potential crystallization and stability issues.[6] WP formulations consist of the finely ground active ingredient mixed with inert carriers and surfactants, which allow it to be suspended in water for spray application.[7][8]
Development of a Wettable Powder (WP) Formulation
The following protocol outlines the development of a stable and effective WP formulation of this compound.
Rationale for Component Selection
A WP formulation typically contains the active ingredient, a wetting agent, a dispersing agent, and a filler/carrier.
-
Active Ingredient (AI): this compound, finely milled to a particle size of <10 µm to ensure good suspension and coverage.
-
Wetting Agent: Facilitates the initial mixing of the powder with water by reducing the surface tension between the solid particles and the water.
-
Dispersing Agent: Prevents the agglomeration of AI particles in the spray tank, ensuring a uniform and stable suspension.
-
Filler/Carrier: An inert material that provides bulk to the formulation, aiding in accurate measurement and application.
Protocol for 50% WP Formulation
This protocol is for the preparation of a 100g batch of a 50% WP formulation.
Materials:
-
This compound (50g)
-
Wetting Agent (e.g., Sodium dodecyl sulfate) (2g)
-
Dispersing Agent (e.g., Lignosulfonate) (5g)
-
Filler (e.g., Kaolin clay) (43g)
-
Air-jet mill or similar grinding apparatus
-
Blender/Mixer
-
Spatulas and weighing balance
-
Appropriate Personal Protective Equipment (PPE): gloves, safety glasses, lab coat, and dust mask.
Procedure:
-
Pre-milling of the Active Ingredient: Mill the this compound to a fine powder (target particle size < 10 µm) using an air-jet mill. This step is crucial for good suspensibility.
-
Blending of Components: In a blender, combine the milled active ingredient, wetting agent, dispersing agent, and filler.
-
Homogenization: Mix the components thoroughly until a uniform powder is obtained.
-
Packaging and Storage: Store the resulting WP formulation in a cool, dry place in a sealed, airtight container.
Application Protocols for Efficacy Evaluation
The following protocols are designed to evaluate the herbicidal and fungicidal efficacy of the this compound WP formulation.
Pre-emergent Herbicidal Efficacy: Greenhouse Bioassay
This protocol outlines a greenhouse bioassay to assess the pre-emergent herbicidal activity against a common grass weed, annual ryegrass (Lolium rigidum).
Caption: Workflow for evaluating seed treatment efficacy against Fusarium.
Materials:
-
This compound 50% WP formulation
-
Wheat seeds (a susceptible variety)
-
Fusarium graminearum culture and spore suspension
-
Pots with sterilized soil
-
Controlled environment growth chamber
-
Commercial fungicide seed treatment for comparison
Procedure:
-
Seed Treatment: Prepare a slurry of the WP formulation in water. Apply the slurry to the wheat seeds at different rates (e.g., 25, 50, 100 g AI/100 kg seed) and ensure even coating. Allow the seeds to air dry. Include an untreated control and a commercial standard.
-
Pathogen Inoculation: Inoculate the treated and untreated seeds with a known concentration of F. graminearum spore suspension.
-
Sowing and Growth: Sow the seeds in pots containing sterilized soil and place them in a growth chamber with conditions favorable for both wheat growth and disease development.
-
Efficacy Assessment:
-
Seedling Emergence: Record the number of emerged seedlings daily for 14 days.
-
Disease Severity: At 21 days after sowing, assess the severity of disease symptoms (e.g., root rot, coleoptile browning) using a rating scale.
-
Plant Growth: Measure seedling height and shoot/root dry weight.
-
-
Data Analysis: Compare the emergence, disease severity, and growth parameters of the treated groups with the inoculated and non-inoculated untreated controls.
Safety and Handling
This compound is classified as a hazardous substance. It can cause skin and serious eye irritation, and may cause respiratory irritation. [2][9][10]Always handle this compound in a well-ventilated area, preferably in a fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
This compound presents a promising avenue for the development of new agrochemical solutions. Its potential dual action as a pre-emergent herbicide and a fungicide makes it a valuable candidate for further investigation. The protocols outlined in this guide provide a robust framework for formulating this active ingredient into a stable wettable powder and for conducting thorough efficacy evaluations. Adherence to these methodologies will enable researchers to generate reliable data to support the potential registration and commercialization of this compound-based crop protection products.
References
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Battelle. Solving Agrochemical Formulation Challenges: New Technologies for Crop Protection Companies. [Link]
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PubChem. This compound. [Link]
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PubMed. In Vitro Determination of the Sensitivity of Fusarium graminearum to Fungicide Fluopyram and Investigation of the Resistance Mechanism. [Link]
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ResearchGate. Recent developments of safer formulations of agrochemicals. [Link]
-
MDPI. In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides. [Link]
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ProQuest. Recent developments of safer formulations of agrochemicals. [Link]
-
Grains Research and Development Corporation (GRDC). Fusarium crown rot seed fungicides: independent field evaluation 2018-2020. [Link]
-
International Journal of Chemical Studies. Efficacy of fungicides in in-vitro condition against Fusarium graminearum incited by head blight of wheat. [Link]
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Frontiers. Control of Fusarium graminearum in Wheat With Mustard-Based Botanicals: From in vitro to in planta. [Link]
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Croda Agriculture. Wettable powder (WP) formulations. [Link]
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ResearchGate. In vitro bioassay: Mycelium growth (cm) of F. graminearum strain “2113”... [Link]
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University of Florida, IFAS Extension. Pesticide Formulations. [Link]
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Integrated Pest and Crop Management. ADJUVANT SELECTION. [Link]
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K-State Research Exchange. Effect of fungicide seed treatments on Fusarium virguliforme infection of soybean and development of sudden death syndrome. [Link]
-
Grains Research and Development Corporation (GRDC). Fusarium crown rot seed fungicides: independent field evaluation 2018-2021. [Link]
-
White Rose Research Online. Green Solvent Selection for Emulsifiable Concentrate Agrochemical Formulations. [Link]
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PubChem. N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide. [Link]
-
Croda Agriculture. Formulating emulsifiable concentrate (EC). [Link]
-
ACS Publications. Green Solvent Selection for Emulsifiable Concentrate Agrochemical Formulations. [Link]
-
Taylor & Francis. Wettable powder – Knowledge and References. [Link]
-
Penn State Extension. Spray Adjuvants. [Link]
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MDPI. Role of the Fungicide Seed Dressing in Controlling Seed-Borne Fusarium spp. Infection and in Enhancing the Early Development and Grain Yield of Maize. [Link]
-
Grains Research and Development Corporation (GRDC). Interaction between wheat establishment timing and pre-emergent herbicide choice on growth and competition of annual ryegrass. [Link]
-
NC State Extension Publications. Conducting a Bioassay For Herbicide Residues. [Link]
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EconPapers. Recent developments of safer formulations of agrochemicals. [Link]
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Cambridge University Press. Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays. [Link]
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Science.gov. wettable powder formulation: Topics by Science.gov. [Link]
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New AG International. An Introduction to Agrochemical Formulation Strategies. [Link]
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Global Substance Registration System. This compound. [Link]
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Weed Science. 2017 Greenhouse Screening of Potential Herbicides for Wildflower Plantings. [Link]
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Analyzeseeds. Herbicide Bioassay Study Guide. [Link]
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Aragen Life Sciences. Systemic Insecticide: Emulsifiable Concentrate Formulation. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Power of Precision Chemistry: Chloroacetamide in Advanced Applications. [Link]
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Wikipedia. Chloroacetamide. [Link]
-
ResearchGate. Chloroacetamide Herbicides. [Link]
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N-(4-Bromophenyl)-2-chloroacetamide as a building block for heterocyclic compounds
An In-Depth Guide to N-(4-Bromophenyl)-2-chloroacetamide in Heterocyclic Synthesis: Protocols and Mechanistic Insights
Introduction: The Strategic Value of a Versatile Building Block
In the landscape of medicinal chemistry and drug development, the efficient construction of novel heterocyclic scaffolds is paramount. Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals due to their ability to engage with biological targets through a variety of interactions.[1] this compound has emerged as a particularly valuable and versatile starting material in this endeavor. Its structure is elegantly simple yet functionally rich, featuring two key points of reactivity: the highly electrophilic carbon of the chloroacetyl group and the aryl bromide, which is amenable to a wide array of cross-coupling reactions.
This guide provides senior researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound as a precursor to diverse and biologically relevant heterocyclic systems. We will move beyond simple procedural lists to explore the mechanistic rationale behind the transformations, offering field-proven insights to empower researchers in their synthetic campaigns.
PART 1: Characterization and Safety of the Core Reagent
Before embarking on synthetic protocols, a thorough understanding of the starting material's properties and hazards is essential for safe and reproducible experimentation.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₇BrClNO | [2] |
| Molecular Weight | 248.50 g/mol | [2] |
| Appearance | Solid (Information varies) | [3] |
| CAS Number | 2564-02-5 | [2] |
Safety and Handling Protocol
This compound is classified as an irritant and requires careful handling in a controlled laboratory environment.[2][4]
-
Hazard Identification :
-
Recommended Personal Protective Equipment (PPE) :
-
First Aid Measures :
-
Skin Contact : Immediately wash with plenty of soap and water. If irritation persists, seek medical attention (P302 + P352).[3][5]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists (P305 + P351 + P338).[3][5]
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell (P304 + P340).[3][5]
-
-
Storage : Store in a well-ventilated place and keep the container tightly closed (P403 + P233).[3][5]
PART 2: Synthesis of the Building Block
The starting material itself is readily prepared via a standard acylation reaction. The protocol below is a reliable method for its synthesis.
Protocol 1: Synthesis of this compound
This protocol details the N-acylation of 4-bromoaniline with 2-chloroacetyl chloride. The causality behind this reaction lies in the nucleophilic attack of the aniline nitrogen onto the highly electrophilic carbonyl carbon of the acid chloride. Triethylamine is used as a base to quench the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
-
Materials :
-
4-Bromoaniline (1.0 eq)
-
2-Chloroacetyl chloride (1.0 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1N Hydrochloric Acid (HCl)
-
Silica Gel
-
-
Procedure :
-
In a round-bottomed flask equipped with a magnetic stir bar, dissolve 4-bromoaniline (e.g., 4.12 g, 23.95 mmol) in 50 mL of dichloromethane.[6]
-
Add triethylamine (e.g., 2.91 g, 28.74 mmol) to the stirring solution.[6]
-
Cool the reaction mixture to 0 °C using an ice bath.[6]
-
Add 2-chloroacetyl chloride (e.g., 2.71 g, 23.95 mmol) dropwise to the cold solution.[6]
-
Allow the reaction to slowly warm to room temperature and stir for 16 hours.[6]
-
Monitor reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with 100 mL of dichloromethane.[6]
-
Wash the organic layer twice with 1N HCl, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6]
-
The product can be purified by running it through a short plug of silica gel or by recrystallization to give this compound. A typical yield is around 97%.[6]
-
PART 3: Application in Heterocyclic Synthesis
The power of this compound lies in the reactivity of its chloroacetyl moiety. The chlorine atom is an excellent leaving group, making the adjacent carbon a prime target for nucleophilic attack. This classic Sₙ2 reactivity is the gateway to a multitude of cyclization strategies.
graph TD {
A[this compound] --> B{Key Reactive Site: Chloroacetyl Group};
B --> C[Electrophilic Carbon];
C --> D{Reaction with Nucleophiles};
D --> E[Thiazoles];
D --> F[Benzimidazoles];
D --> G[Quinoxalines];
D --> H[Other N,S-Heterocycles];
}
Caption: Versatility of this compound.
Application 1: Synthesis of Substituted Thiazoles
The Hantzsch thiazole synthesis is a classic method for forming the thiazole ring. A variation involves the reaction of an α-halocarbonyl compound with a thioamide-containing species. In the following application, the chloroacetamide acts as the α-halocarbonyl equivalent, reacting with various nucleophiles to build upon a pre-formed thiazole ring, demonstrating the utility of the chloroacetyl group for derivatization.
A closely related strategy involves using N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide as an intermediate to synthesize further derivatives.[7] The key step, which is broadly applicable, is the substitution of the chloride by a primary or secondary amine.
Workflow for Amine-Substituted Thiazole Derivatives
Caption: Synthesis of Thiazole Derivatives Workflow.
Protocol 2: General Procedure for N-Arylaminomethyl Thiazole Derivatives
-
Rationale : This protocol leverages the high reactivity of the α-chloro group towards nucleophilic amines. The reaction is typically performed at elevated temperatures to overcome the activation energy for the Sₙ2 substitution.
-
Materials :
-
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide (1.0 eq)[7]
-
Substituted aniline (2.0 eq)
-
Solvent (e.g., Ethanol)
-
-
Procedure :
-
Combine N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide (0.01 mol) and the desired substituted aniline (0.02 mol) in a round-bottom flask.[7]
-
Add a suitable solvent, such as ethanol, and reflux the mixture for 7-8 hours.[7]
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.[7]
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and dry thoroughly to obtain the final product.[7]
-
Characterize the product using NMR, IR, and Mass Spectrometry.[7]
-
Application 2: Synthesis of Benzimidazole Derivatives
Benzimidazoles are a privileged scaffold in medicinal chemistry. A common synthetic route is the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent. Here, this compound can serve as a two-carbon synthon. The reaction proceeds via an initial N-alkylation of the diamine, followed by an intramolecular cyclization and dehydration.
Workflow for Benzimidazole Synthesis
Caption: Benzimidazole Synthesis Workflow.
Protocol 3: Proposed Synthesis of Benzimidazole Scaffolds
-
Rationale : This protocol is based on established methods for benzimidazole synthesis where an α-halocarbonyl reacts with o-phenylenediamine.[8][9] The initial Sₙ2 reaction forms a key intermediate which, upon heating, undergoes cyclization. An acid catalyst can facilitate the final dehydration step.
-
Materials :
-
This compound (1.0 eq)
-
o-Phenylenediamine (1.0 eq)
-
Solvent (e.g., Ethanol or Acetic Acid)
-
Base (e.g., Sodium Bicarbonate)
-
-
Procedure :
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) and a mild base like sodium bicarbonate (1.2 eq) in ethanol.
-
Add this compound (1.0 eq) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring by TLC to observe the formation of the alkylated intermediate.
-
After the initial alkylation, acidify the reaction mixture with a catalytic amount of acetic acid or p-toluenesulfonic acid.
-
Continue to reflux for an additional 8-12 hours to drive the cyclization and dehydration.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Application 3: Synthesis of Quinoxaline Derivatives
Quinoxalines are typically synthesized by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound.[10][11] this compound can be used as a precursor to an α-keto-aldehyde equivalent. One plausible approach involves an initial Kornblum oxidation of the chloroacetamide to the corresponding glyoxal, which can then be reacted in situ. A more direct route, analogous to the reaction with α-haloketones, involves direct condensation with o-phenylenediamine.
Protocol 4: Proposed Synthesis of Quinoxaline Scaffolds
-
Rationale : This one-pot, two-step procedure first aims to oxidize the chloroacetamide to a more reactive dicarbonyl-like species using DMSO (Kornblum oxidation), which then readily condenses with the diamine to form the quinoxaline ring.[10]
-
Materials :
-
This compound (1.0 eq)
-
o-Phenylenediamine (1.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Sodium Bicarbonate
-
Ethanol
-
-
Procedure :
-
Dissolve this compound (1.0 eq) and sodium bicarbonate (2.0 eq) in DMSO.
-
Heat the mixture to 100-120 °C for 2-4 hours to facilitate the in-situ formation of the glyoxal intermediate.
-
Cool the mixture slightly and add a solution of o-phenylenediamine (1.0 eq) in a small amount of ethanol.
-
Stir the resulting mixture at room temperature or with gentle heating (e.g., 60 °C) for 4-8 hours. Monitor the formation of the quinoxaline product by TLC.[10]
-
Pour the reaction mixture into water and collect the precipitate by filtration.
-
Alternatively, extract the product with an appropriate organic solvent.
-
Wash, dry, and concentrate the organic extracts.
-
Purify the crude product by column chromatography or recrystallization.
-
Summary of Applications
| Heterocyclic System | Key Reagents | Rationale | Potential Biological Activity |
| Thiazoles | Substituted Amines, Thioamides | Sₙ2 displacement of chloride | Antimicrobial, Anticancer[7][12] |
| Benzimidazoles | o-Phenylenediamines | N-Alkylation followed by intramolecular cyclization | Antifungal, Cytotoxic[9] |
| Quinoxalines | o-Phenylenediamines, Oxidant | Condensation with an in-situ generated dicarbonyl | Anticancer, Antiviral, Antibacterial[10] |
Conclusion
This compound is a potent and versatile building block for the synthesis of a wide range of medicinally relevant heterocyclic compounds. Its dual reactivity allows for straightforward construction of complex molecular architectures. The protocols and mechanistic discussions provided herein serve as a robust foundation for researchers to explore and expand upon the synthetic utility of this valuable reagent. By understanding the underlying principles of its reactivity, scientists can logically design novel synthetic pathways and accelerate the discovery of new therapeutic agents.
References
- 1. ijnrd.org [ijnrd.org]
- 2. This compound | C8H7BrClNO | CID 17374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. chemical-label.com [chemical-label.com]
- 5. aksci.com [aksci.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzimidazole synthesis [organic-chemistry.org]
- 9. N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-(4-Bromophenyl)quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mtieat.org [mtieat.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for N-(4-Bromophenyl)-2-chloroacetamide in the Development of Antimicrobial Agents
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Acyl anilide compounds, particularly halogenated derivatives, represent a promising class of molecules with demonstrable biological activity. This document provides a comprehensive guide for researchers on the synthesis, characterization, and biological evaluation of N-(4-Bromophenyl)-2-chloroacetamide as a potential antimicrobial agent. Detailed, field-proven protocols for its synthesis, antimicrobial susceptibility testing, and cytotoxicity assessment are presented. The causality behind experimental choices is explained to empower researchers to not only replicate but also adapt these methodologies for their specific research goals. This guide is intended to serve as a foundational resource for the exploration of this compound and its analogs in the pursuit of new antimicrobial therapies.
Introduction: The Rationale for Investigating this compound
The core structure of this compound combines two key pharmacophores: a halogenated phenyl ring and a reactive chloroacetamide moiety. The presence of a bromine atom at the para position of the phenyl ring can enhance the lipophilicity of the molecule, potentially facilitating its passage through the lipid-rich cell membranes of microorganisms.[1][2] The chloroacetamide group is an electrophilic center, capable of reacting with nucleophilic residues in biological macromolecules, such as the thiol groups of cysteine residues in essential enzymes. This covalent modification can lead to enzyme inactivation and subsequent disruption of vital cellular processes, forming the basis of its potential antimicrobial action.
Studies on related chloroacetamide derivatives have demonstrated their efficacy against a range of pathogens, including bacteria and fungi.[1][2][3][4] The chloro atom is believed to be crucial for this activity, as analogous compounds lacking it often show diminished or no antimicrobial effect.[5] Therefore, this compound emerges as a compelling candidate for investigation, warranting a systematic evaluation of its antimicrobial spectrum and therapeutic potential.
Synthesis and Characterization
A reliable and scalable synthesis is the first critical step in the evaluation of any new chemical entity. The following protocol describes a robust method for the preparation of this compound from commercially available starting materials.
Synthesis Protocol: this compound
This protocol is based on the acylation of 4-bromoaniline with 2-chloroacetyl chloride.
Materials and Reagents:
-
4-Bromoaniline
-
2-Chloroacetyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromoaniline (1.0 eq) in anhydrous dichloromethane.[6]
-
Base Addition: Cool the solution to 0 °C using an ice bath. While stirring, add triethylamine (1.2 eq) to the reaction mixture. Triethylamine acts as a base to neutralize the HCl generated during the acylation reaction.
-
Acylation: Add 2-chloroacetyl chloride (1.0 eq) dropwise to the cooled solution via a dropping funnel over a period of 15-20 minutes.[6] Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 16 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl (2 x), saturated NaHCO3 solution (1 x), and brine (1 x). The acid wash removes unreacted triethylamine, while the bicarbonate wash removes any remaining acidic impurities.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a solid.
Characterization
Confirmation of the structure and purity of the synthesized compound is paramount. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the N-H and C=O bonds of the amide group.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure compound. The literature melting point for this compound is 180-184 °C.[7]
Antimicrobial Susceptibility Testing
Determining the spectrum of activity and potency of this compound is a primary objective. Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) should be followed to ensure reproducibility and comparability of results.
Disk Diffusion Assay (Kirby-Bauer Method)
This qualitative method is an excellent initial screening tool to assess the antimicrobial activity of the compound against a panel of microorganisms.
Principle: A paper disk impregnated with a known concentration of the test compound is placed on an agar plate uniformly inoculated with a test microorganism. As the compound diffuses into the agar, it creates a concentration gradient. If the microorganism is susceptible, a zone of growth inhibition will appear around the disk. The diameter of this zone is proportional to the susceptibility of the organism.[8]
Protocol:
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland turbidity standard.
-
Inoculate Agar Plate: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Apply Disks: Aseptically place a sterile paper disk impregnated with a known amount of this compound onto the inoculated agar surface. A disk with the solvent used to dissolve the compound should be used as a negative control. Standard antibiotic disks can be used as positive controls.
-
Incubate: Incubate the plates at the appropriate temperature and duration for the test organism (typically 35-37°C for 18-24 hours for bacteria).
-
Measure Zones of Inhibition: Measure the diameter of the zones of complete growth inhibition in millimeters.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]
Protocol:
-
Prepare Compound Dilutions: Prepare a series of two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculate Wells: Add a standardized inoculum of the test microorganism to each well, including a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubate: Incubate the microtiter plate under appropriate conditions.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Table 1: Example of MIC Data Presentation
| Microorganism | Strain | MIC (µg/mL) of this compound |
| Staphylococcus aureus | ATCC 29213 | |
| Escherichia coli | ATCC 25922 | |
| Candida albicans | ATCC 90028 | |
| Aspergillus niger | ATCC 16404 |
Cytotoxicity Assessment
While potent antimicrobial activity is desired, a promising drug candidate must also exhibit minimal toxicity to host cells.[9][10][11] Cytotoxicity assays are therefore a critical component of the preclinical evaluation.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed a mammalian cell line (e.g., HeLa, HEK293) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate Cell Viability: Express the cell viability as a percentage relative to the untreated control.
Lactate Dehydrogenase (LDH) Assay for Cell Membrane Integrity
This assay quantifies cytotoxicity by measuring the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes.[12]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Collect Supernatant: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength to determine the amount of LDH released.
-
Calculate Cytotoxicity: Express cytotoxicity as a percentage relative to a positive control (cells lysed to release maximum LDH).
Table 2: Example of Cytotoxicity Data Presentation
| Cell Line | Compound Concentration (µM) | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Assay) |
| HeLa | 1 | ||
| 10 | |||
| 50 | |||
| 100 |
Mechanistic Insights and Future Directions
The electrophilic nature of the chloroacetamide moiety suggests a likely mechanism of action involving the alkylation of nucleophilic residues in essential biomolecules.
Hypothetical Mechanism of Action
A plausible target for this compound is the inhibition of enzymes containing critical cysteine residues in their active sites. This could disrupt key metabolic pathways, such as glycolysis, or interfere with protein synthesis or DNA replication.
Caption: Experimental workflow for antimicrobial agent development.
Conclusion
This compound represents a promising starting point for the development of novel antimicrobial agents. The protocols and application notes provided in this guide offer a comprehensive framework for its synthesis, characterization, and biological evaluation. By understanding the rationale behind each experimental step, researchers can effectively and efficiently investigate the therapeutic potential of this and related compounds, contributing to the critical search for new treatments to combat infectious diseases.
References
Sources
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. A chloroacetamide derivative as a potent candidate for fusariosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chloroacetamide derivatives as a promising topical treatment for fungal skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | 2564-02-5 [chemicalbook.com]
- 8. pdb.apec.org [pdb.apec.org]
- 9. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
HPLC method for separation of N-(4-Bromophenyl)-2-chloroacetamide
An Application Note and Protocol for the HPLC Separation of N-(4-Bromophenyl)-2-chloroacetamide
Authored by: A Senior Application Scientist
Introduction: The Analytical Imperative for this compound
This compound is a halogenated aromatic amide of significant interest in synthetic organic chemistry.[1] With a molecular formula of C₈H₇BrClNO and a molecular weight of 248.51 g/mol , this compound serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its utility as a building block in the development of more complex molecules necessitates a robust and reliable analytical method to ensure its purity, monitor reaction kinetics, and identify any related impurities.[1] High-Performance Liquid Chromatography (HPLC) is the preeminent technique for such analyses in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[4][5]
This application note provides a comprehensive, step-by-step protocol for the separation and analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The methodology herein is grounded in established chromatographic principles and is designed to be a self-validating system, adhering to the internationally recognized ICH Q2(R1) guidelines for analytical method validation.[6][7][8][9]
Scientific Rationale and Method Development Strategy
The development of a successful HPLC method is predicated on a thorough understanding of the analyte's physicochemical properties and its interaction with the stationary and mobile phases.[10][11]
Analyte Characteristics
This compound is a moderately polar small molecule. The presence of the bromophenyl group imparts significant hydrophobicity, while the chloroacetamide moiety introduces polarity. This dual nature makes it an ideal candidate for reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar.[12][13]
Chromatographic Mode Selection: Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) is the most widely employed mode of separation in the pharmaceutical industry, particularly for small molecules.[4][11] Given the hydrophobic character of this compound, a C18 stationary phase was selected. C18 columns, with their long alkyl chains, provide excellent retention for non-polar to moderately polar compounds.[14][15]
Mobile Phase Optimization
The composition of the mobile phase is a critical factor in achieving optimal separation.[16][17][18] A mixture of an aqueous component and an organic modifier is typically used in RP-HPLC.[17]
-
Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low viscosity, which results in lower backpressure, and its UV transparency at lower wavelengths. Methanol is a suitable alternative. The ratio of acetonitrile to water is a key parameter for adjusting the retention time of the analyte.[16]
-
Aqueous Phase: HPLC-grade water is used as the aqueous component. The pH of the mobile phase can significantly influence the retention of ionizable compounds.[17][19] While this compound is not strongly acidic or basic, maintaining a consistent pH with a buffer can improve peak shape and reproducibility. A phosphate or acetate buffer is commonly used.[17]
Detection Wavelength Selection
The presence of the bromophenyl chromophore in this compound allows for sensitive detection using a UV-Vis spectrophotometer. Halogenated aromatic compounds typically exhibit strong absorbance in the UV region.[20] The UV spectrum of similar brominated compounds suggests that a detection wavelength in the range of 254-266 nm would provide a high signal-to-noise ratio.[21][22]
Experimental Protocol
Materials and Reagents
| Material | Specification |
| This compound | Reference Standard, >98% purity |
| Acetonitrile (ACN) | HPLC Grade |
| Water | HPLC Grade or Milli-Q |
| Methanol | HPLC Grade |
| Phosphoric Acid | ACS Grade |
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Workflow Diagram
Caption: HPLC analysis workflow from preparation to reporting.
Step-by-Step Procedure
-
Mobile Phase Preparation:
-
Carefully measure 600 mL of HPLC grade acetonitrile and 400 mL of HPLC grade water.
-
Combine the solvents in a clean, appropriate reservoir bottle.
-
Mix thoroughly and degas the mobile phase for 15-20 minutes using an ultrasonic bath or an online degasser to prevent bubble formation in the pump and detector.[19]
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase (Acetonitrile:Water, 60:40) and make up to the mark.
-
Sonicate for 5 minutes to ensure complete dissolution. This will be the stock solution.
-
-
Sample Solution Preparation:
-
Prepare the sample by accurately weighing a suitable amount and dissolving it in the mobile phase to achieve a final concentration of approximately 100 µg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column.
-
-
HPLC System Setup and Equilibration:
-
Set up the HPLC system with the specified parameters (see instrumentation table).
-
Purge the pump with the mobile phase to remove any air bubbles.
-
Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 20-30 minutes).
-
-
Analysis:
-
Inject 10 µL of the standard solution to determine the retention time and peak shape of this compound.
-
Once a consistent response is obtained for the standard, inject the prepared sample solutions.
-
A blank injection (mobile phase) should be run to ensure there are no interfering peaks.
-
Data Analysis and System Suitability
Quantification
The amount of this compound in the sample can be quantified by comparing the peak area of the analyte in the sample chromatogram to the peak area of the reference standard.
System Suitability Testing (SST)
Before sample analysis, system suitability must be established to ensure the chromatographic system is performing adequately. This is done by making replicate injections (n=5 or 6) of the standard solution.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry for accurate integration. |
| Theoretical Plates (N) | N > 2000 | Indicates column efficiency and separation power. |
| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 2.0% | Demonstrates the precision of the injector and system. |
Method Validation according to ICH Q2(R1) Guidelines
For use in a regulated environment, the analytical method must be validated to demonstrate its suitability for its intended purpose.[8] The key validation parameters are outlined below.
Caption: Key parameters for analytical method validation.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of five concentrations should be used to establish linearity.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).[6]
Troubleshooting
| Problem | Potential Cause | Solution |
| High Backpressure | Clogged column frit or tubing | Reverse flush the column; check for blockages. |
| Poor Peak Shape (Tailing) | Active silanol groups on the column; incorrect mobile phase pH | Use a well-endcapped column; adjust mobile phase pH.[19] |
| Baseline Noise/Drift | Air bubbles in the system; contaminated mobile phase | Degas mobile phase thoroughly; use fresh, high-purity solvents.[19] |
| Variable Retention Times | Inconsistent mobile phase composition; temperature fluctuations | Prepare mobile phase accurately; use a column oven. |
Conclusion
This application note details a robust and reliable RP-HPLC method for the separation and quantification of this compound. The method is based on sound scientific principles and is designed for high performance and reproducibility. By following the outlined protocol and adhering to the principles of method validation, researchers, scientists, and drug development professionals can confidently apply this method for quality control and research purposes.
References
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Waters. (n.d.). Waters Column Selection Guide for Polar Compounds. [Link]
-
Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]
-
Pharma Tutor. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]
-
ScienceDirect. (2025, July 31). Mobile Phase Optimization: Significance and symbolism. [Link]
-
Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC. [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. [Link]
-
Waters Blog. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?[Link]
-
Amerigo Scientific. (n.d.). A Guide to HPLC Column Selection. [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
-
PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. [Link]
-
IJARSCT. (n.d.). Advances, Applications, and Challenges in RP HPLC Method Development. [Link]
-
YouTube. (2025, June 13). Mastering Small Molecule Reversed-Phase Method Development. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link]
-
Chromatography Today. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
S4Science. (n.d.). Quantification of Bromide by APHA 4500 Method: Phenol Red Colorimetric Method. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ICH. (n.d.). Quality Guidelines. [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
-
Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. [Link]
-
PubChem. (n.d.). N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide. [Link]
-
SIELC Technologies. (n.d.). Separation of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide on Newcrom R1 HPLC column. [Link]
-
NIH. (n.d.). UV Spectrometric Indirect Analysis of Brominated MWCNTs with UV Active Thiols and an Alkene—Reaction Kinetics, Quantification and Differentiation of Adsorbed Bromine and Oxygen. [Link]
-
MDPI. (2019, April 27). Optical Detection of Bromide Ions Using Pt(II)-5,10,15,20-Tetra-(4-methoxy-phenyl)-porphyrin. [Link]
-
ResearchGate. (2025, August 10). In situ UV-visible spectrum acquisition of Br3−. Investigations of concentrated HBr aqueous solutions under 13-keV X-rays. [Link]
-
Doc Brown's Chemistry. (n.d.). explaining uv-visible absorption spectra of halogens. [Link]
-
GSRS. (n.d.). This compound. [Link]
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
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- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of N-(4-Bromophenyl)-2-chloroacetamide
Welcome to the dedicated technical support guide for the purification of N-(4-Bromophenyl)-2-chloroacetamide (CAS No: 2564-02-5). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the post-synthesis workup and purification of this important chemical intermediate. Here, we address specific experimental issues in a practical, question-and-answer format, grounding our advice in established chemical principles to ensure you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I should expect in my crude this compound synthesis?
A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. The most common synthesis involves the acylation of 4-bromoaniline with 2-chloroacetyl chloride, typically in the presence of a base like triethylamine.[1] Based on this, the primary impurities are:
-
Unreacted Starting Materials:
-
4-Bromoaniline: A common and often persistent impurity. Due to its basic nature, it can be easily detected and addressed.
-
2-Chloroacetyl chloride: Highly reactive and typically quenched during the workup procedure, but its degradation products can be present.
-
-
Reaction By-products:
-
Triethylamine Hydrochloride: The salt formed from the base used to scavenge the HCl generated during the reaction. It is highly polar and typically removed with an aqueous wash.
-
Diacylated Product (N,N-bis(chloroacetyl)-4-bromoaniline): While the second acylation is generally less favorable on the deactivated amide nitrogen, it can occur under certain conditions (e.g., excess acylating agent, elevated temperatures).
-
Hydrolyzed Reagents: If moisture is present, 2-chloroacetyl chloride can hydrolyze to chloroacetic acid.
-
Understanding these potential contaminants is the first step in designing an effective purification strategy.
Q2: My crude product is a discolored oil or a sticky solid, not the expected off-white powder. What went wrong and how can I fix it?
A2: This is a frequent issue that usually points to the presence of residual solvents or impurities that are depressing the melting point of your product.
-
Causality: The most likely culprits are residual dichloromethane (from the reaction), triethylamine, or an excess of unreacted 4-bromoaniline, which has a lower melting point (66-70°C) and can form a eutectic mixture with the product.[2] The discoloration may also arise from minor, highly conjugated by-products.
-
Troubleshooting Protocol:
-
Initial Acid Wash: Before concentrating the reaction mixture, perform a thorough wash with a dilute acid. Dissolve the crude mixture (if already concentrated) in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with 1N HCl (2x), water (1x), and finally, a saturated brine solution (1x). The acid wash protonates the basic 4-bromoaniline and any residual triethylamine, converting them into their respective hydrochloride salts, which are soluble in the aqueous layer and thus removed.[1]
-
Solvent Removal: Ensure your solvent is completely removed using a rotary evaporator. For stubborn residual solvents, you can co-evaporate with a higher boiling point solvent in which your product is insoluble (like hexane) or place the flask under a high vacuum for several hours.
-
Trituration: If the product remains oily, attempt trituration. Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., cold hexane or a diethyl ether/hexane mixture). Stir or sonicate the mixture. The desired product should solidify, while the impurities may remain dissolved in the solvent. The resulting solid can then be collected by filtration.
-
Q3: How do I choose the best purification method: Recrystallization or Flash Column Chromatography?
A3: The choice depends on the impurity profile, the required purity level, and the scale of your reaction. A preliminary analysis by Thin Layer Chromatography (TLC) is essential to make an informed decision.
Below is a comparative summary to guide your choice:
| Parameter | Recrystallization | Flash Column Chromatography |
| Ideal For | Removing small amounts of impurities with different solubility profiles; large-scale purification. | Separating compounds with similar polarities (close TLC spots); removing multiple impurities simultaneously. |
| Purity Achievable | Good to excellent, but depends heavily on the chosen solvent system. | Very high, capable of separating complex mixtures.[3] |
| Scale | Excellent for both small (<1g) and very large (>100g) scales. | Best for small to medium scales (mg to ~50g). Becomes cumbersome at a very large scale. |
| Time & Labor | Can be faster for simple cases; less hands-on time once the correct solvent is found. | Generally more time-consuming and labor-intensive (packing, running, fraction analysis). |
| Solvent Consumption | Moderate. | High. |
| Yield | Can have losses due to the product's solubility in the mother liquor. | Generally higher potential yield if optimized, as losses are minimal. |
Decision Workflow:
The following diagram illustrates a logical workflow for selecting your purification method.
Caption: Decision workflow for selecting a purification method.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is effective if the crude product is relatively clean (>90%) and the impurities have different solubility characteristics from the product.
-
Principle: The compound is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon cooling, the solution becomes supersaturated, and the desired compound crystallizes out, leaving the more soluble impurities behind in the mother liquor. The solubility of related compounds suggests that polar solvents are a good starting point.[4][5]
-
Step-by-Step Methodology:
-
Solvent Screening: In test tubes, test the solubility of a small amount of crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, and mixtures like hexane/ethyl acetate). The ideal solvent will dissolve the compound when hot but show very low solubility when cold. A hexane/ethyl acetate mixture is often a good choice for compounds of this type.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture gently (e.g., on a hot plate with stirring). Continue adding the solvent until all the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce your recovery yield.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and allow for the formation of larger, purer crystals. Do not disturb the flask during this period.
-
Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor. Dry the purified crystals under a vacuum to obtain the final product. The melting point should be sharp, around 180-184 °C.[7]
-
Protocol 2: Purification by Flash Column Chromatography
This is the method of choice for separating mixtures with multiple components or impurities that are structurally similar to the product.
-
Principle: The crude mixture is loaded onto a stationary phase (silica gel) and a mobile phase (eluent) is passed through the column under pressure.[3] Separation occurs based on the differential partitioning of the components between the stationary and mobile phases. Less polar compounds travel down the column faster, while more polar compounds are retained longer by the polar silica gel.
-
Step-by-Step Methodology:
-
TLC Analysis & Solvent System Selection: First, determine an appropriate eluent system using TLC. The ideal system should place the desired product spot at a retention factor (Rf) of approximately 0.25-0.35. A good starting point for this compound is a mixture of hexanes and ethyl acetate (e.g., starting with 4:1 and adjusting as needed).
-
Column Packing:
-
Plug the bottom of a glass column with a small piece of cotton or glass wool.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in your chosen eluent and pour it into the column.
-
Allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the top of the silica.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica gel.
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution: Add a layer of sand on top of your sample to prevent disturbance. Carefully fill the column with the eluent. Apply gentle air pressure to the top of the column to force the solvent through the silica at a steady rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by periodically spotting the collected fractions onto TLC plates and visualizing them under a UV lamp.
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
-
References
-
Solubility of Things. (n.d.). N-(4-bromophenyl)-2-fluoroacetamide | Solubility. Retrieved from [Link]
-
Kocić, D., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4'-Bromoacetanilide | Solubility. Retrieved from [Link]
-
Kumar, A., et al. (2016). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. PubMed Central. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel-Crafts Acylation Reaction. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-(4-bromophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]
-
National Council of Educational Research and Training. (n.d.). Amines. Retrieved from [Link]
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide. Retrieved from [Link]
- Google Patents. (n.d.). US2321278A - Preparation of chloroacetamide.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2012). N-(3-Chloro-4-fluorophenyl)acetamide. Retrieved from [Link]
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- 7. This compound | 2564-02-5 [chemicalbook.com]
common side reactions in N-(4-Bromophenyl)-2-chloroacetamide synthesis
An N-(4-Bromophenyl)-2-chloroacetamide Synthesis Technical Support Center
Introduction
Welcome to the Technical Support Center for the synthesis of this compound. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, practical insights into navigating the common challenges associated with this important synthetic transformation. The chloroacetylation of 4-bromoaniline is a fundamental reaction, yet it is often accompanied by side reactions that can impact yield and purity. This document moves beyond a simple protocol, offering a causal explanation for experimental choices and providing robust troubleshooting strategies to help you optimize your results.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis of this compound.
Q1: What is the primary reaction mechanism for the synthesis of this compound?
Q2: Why is a base, such as triethylamine or pyridine, essential for this reaction?
Q3: What are the most common classes of side reactions to anticipate?
There are three primary categories of side reactions to monitor:
-
Diacylation: The formation of a double-acylated product where two chloroacetyl groups are attached to the nitrogen atom.
-
Hydrolysis: The reaction of water with either the chloroacetyl chloride starting material or the chloroacetamide product.[2][3]
-
Secondary N-Alkylation: The reaction of a second molecule of 4-bromoaniline with the chloro- group of the already-formed product.[4][5]
Troubleshooting Guide: From Low Yields to Impure Products
This section is designed in a problem-and-solution format to directly address specific issues you may encounter during your experiments.
Q4: My reaction yield is significantly lower than expected. What are the likely causes?
Low yield is a common issue that can often be traced back to several factors:
-
Reduced Nucleophilicity of the Aniline: The bromine atom on the phenyl ring is an electron-withdrawing group, which reduces the electron density on the nitrogen atom.[6] This makes 4-bromoaniline less nucleophilic than aniline itself, potentially leading to an incomplete or sluggish reaction. To overcome this, ensure adequate reaction time or consider slightly elevated temperatures (while monitoring for side reactions).
-
Presence of Moisture: Chloroacetyl chloride is highly reactive and will readily hydrolyze upon contact with water to form chloroacetic acid, consuming your electrophile.[7] Ensure your solvent and glassware are thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Inadequate Base Stoichiometry: At least one equivalent of base is required to scavenge the generated HCl. Using a slight excess (e.g., 1.2 equivalents) of a non-nucleophilic base like triethylamine is often recommended to ensure complete neutralization.[8]
-
Sub-optimal Reaction Temperature: While heating can increase the reaction rate, excessive temperatures can promote side reactions, including product degradation or polymerization. The reaction is typically initiated at 0 °C and allowed to warm to room temperature.[8]
Q5: I observe an unexpected, less polar spot on my TLC analysis. What could this impurity be?
A less polar impurity (higher Rf value) is often the diacylation product, N-(4-bromophenyl)-N-(chloroacetyl)-2-chloroacetamide .
-
Causality: This side product forms when the initially formed amide is deprotonated by the base and subsequently reacts with a second molecule of chloroacetyl chloride. This is more likely to occur if a significant excess of chloroacetyl chloride is used or if a very strong, non-hindered base is employed.
-
Mitigation Strategy: Use a 1:1 stoichiometric ratio of 4-bromoaniline to chloroacetyl chloride. Add the chloroacetyl chloride dropwise to the solution of aniline and base to maintain a low instantaneous concentration of the acylating agent.[8]
Q6: My LC-MS results show a peak with a mass corresponding to (M+155). What is this major impurity?
This mass signature strongly suggests the formation of N-(4-bromophenyl)-2-((4-bromophenyl)amino)acetamide . This impurity arises from a secondary N-alkylation reaction.
-
Causality: The product, this compound, contains a reactive C-Cl bond. A molecule of unreacted 4-bromoaniline, acting as a nucleophile, can attack this electrophilic carbon, displacing the chloride and forming a new C-N bond.[4][5] This is a classic side reaction for α-halo amides and is a common cause of significant impurity.
-
Mitigation Strategy: Control the stoichiometry carefully. Ensure that the chloroacetyl chloride is the limiting reagent or is present in a slight stoichiometric deficit to ensure all the aniline is consumed first. Additionally, maintaining a lower reaction temperature can help minimize this secondary reaction.
Q7: My final product is an oil or appears discolored, and the NMR shows broad peaks. What went wrong?
This often points to hydrolysis and potential polymerization .
-
Causality: If water is present, chloroacetyl chloride hydrolyzes to chloroacetic acid. During workup, if the pH becomes too acidic or basic for prolonged periods, the amide product itself can hydrolyze back to 4-bromoaniline and chloroacetic acid.[3][9] Discoloration, particularly darkening, can be a sign of aniline oxidation.[10] Broad NMR peaks may suggest the presence of polymeric materials or various salt forms of the amine.
-
Mitigation & Purification:
-
Workup Diligently: Perform the aqueous workup efficiently without prolonged exposure to strong acids or bases.
-
Acidic Wash: A crucial purification step is to wash the crude organic layer with a dilute acid, such as 1N HCl. This will protonate and transfer the basic triethylamine and any unreacted 4-bromoaniline into the aqueous layer, effectively removing them.[8]
-
Recrystallization: The crude solid product can often be purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.
-
Data Summary: Common Impurities
| Impurity Name | Structure | Likely Cause | Analytical Detection |
| Diacylation Product | Br-Ph-N(CO-CH₂Cl)₂ | Excess chloroacetyl chloride | TLC (less polar), LC-MS |
| N-Alkylation Dimer | Br-Ph-NH-CO-CH₂-NH-Ph-Br | Reaction of product with starting aniline | TLC (can be more or less polar depending on system), LC-MS (M+155) |
| Hydrolysis Product | Br-Ph-NH₂ | Presence of water; improper workup | TLC (polar), LC-MS, ¹H NMR |
| Chloroacetic Acid | Cl-CH₂-COOH | Hydrolysis of chloroacetyl chloride | Removed during aqueous workup |
Visualizations: Reaction and Troubleshooting
Below are diagrams illustrating the primary reaction pathway, common side reactions, and a logical troubleshooting workflow.
Caption: Troubleshooting workflow for synthesis issues.
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system designed to minimize common side reactions.
Materials:
-
4-Bromoaniline (1.0 eq)
-
Chloroacetyl chloride (1.0 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-bromoaniline (1.0 eq).
-
Dissolution: Dissolve the 4-bromoaniline in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acylation: Add a solution of chloroacetyl chloride (1.0 eq) in anhydrous DCM to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours, or until TLC/LC-MS analysis indicates consumption of the starting aniline. [8]7. Quenching & Workup:
-
Cool the reaction mixture again to 0 °C and slowly add water to quench any unreacted chloroacetyl chloride.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with:
-
1N HCl (2x) to remove TEA and unreacted 4-bromoaniline. [8] * Saturated NaHCO₃ solution (1x) to neutralize any remaining acid.
-
Brine (1x) to remove residual water.
-
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
References
-
Sharma, A., Pathak, D., & Sharma, R. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). α-Anilinoketones, Esters and Amides: A Chemical Study. PubMed Central. Retrieved from [Link]
-
Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. Retrieved from [Link]
-
Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
PubMed. (2006). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. Retrieved from [Link]
-
Sphinix Knowledge House. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved from [Link]
-
ACS Publications. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline? Retrieved from [Link]
-
ResearchGate. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Retrieved from [Link]
-
University of York. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link]
-
GSRS. (n.d.). This compound. Retrieved from [Link]
-
ACS Publications. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Chloroacetamide. Retrieved from [Link]
-
PubMed Central. (n.d.). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Retrieved from [Link]
-
ResearchGate. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Retrieved from [Link]
-
IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]
-
Veeprho. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of chloroacetamide.
-
National Center for Biotechnology Information. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. PubMed Central. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromoaniline. Retrieved from [Link]
- Google Patents. (n.d.). A method for preparing mandelic acid 4-nitrophenyl ethylamide from 4-nitrobenzyl cyanide.
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- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimization of N-Acetylation of 4-Bromoaniline
Welcome to the technical support center for the N-acetylation of 4-bromoaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet crucial chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.
The N-acetylation of anilines is a fundamental reaction in organic synthesis, often employed to protect the amino group or to synthesize pharmaceutically relevant amide compounds.[1][2] The product of this specific reaction, N-(4-bromophenyl)acetamide (also known as 4'-bromoacetanilide), serves as a key intermediate in the synthesis of various pharmaceuticals.[3] While seemingly straightforward, achieving high yield and purity requires careful control of reaction parameters. This guide addresses the common challenges and questions that arise during this process.
Troubleshooting Guide: From Low Yields to Impurities
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Low yield is the most common issue and can stem from several sources. A systematic approach is key to diagnosis.
-
Incomplete Reaction: The nucleophilicity of the aniline nitrogen is reduced by the electron-withdrawing effect of the bromine atom. While 4-bromoaniline is still quite reactive, factors like insufficient heating, short reaction times, or a less reactive acetylating agent can lead to incomplete conversion.
-
Solution: Ensure your reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC). If the 4-bromoaniline spot persists, consider increasing the reaction time or switching to a more potent acetylating agent like acetyl chloride over acetic anhydride.[4]
-
-
Protonation of the Amine: The reaction generates one equivalent of acid (acetic acid from acetic anhydride, or HCl from acetyl chloride). This acid can protonate the starting aniline, rendering it non-nucleophilic and effectively halting the reaction.
-
Solution: Incorporate a weak base into the reaction mixture. Sodium acetate is an excellent choice as it acts as a buffer, neutralizing the generated acid without being basic enough to cause significant hydrolysis of the acetylating agent or the product.[5][6][7] The acetate ion deprotonates the anilinium salt, regenerating the free amine to react.[5]
-
-
Mechanical Losses During Workup: The product, N-(4-bromophenyl)acetamide, is typically isolated by precipitation in water.[8] Significant amounts of product can be lost if precipitation is incomplete or if it is washed with a solvent in which it has some solubility.
-
Solution: Ensure complete precipitation by pouring the reaction mixture into a large volume of ice-cold water with vigorous stirring.[8][9] Wash the filtered solid sparingly with cold water to remove water-soluble impurities. Check the solubility profile; N-(4-bromophenyl)acetamide has low water solubility but is more soluble in polar organic solvents like ethanol.[3]
-
Question: I'm observing a significant amount of an apolar byproduct and my starting material is consumed. What could this be?
Answer: This is likely due to diacetylation, the formation of N,N-diacetyl-4-bromoaniline. This side reaction can occur under harsh conditions.[4] The initially formed amide nitrogen can be acylated a second time, especially with a large excess of a highly reactive acetylating agent or at elevated temperatures.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a modest excess of the acetylating agent (e.g., 1.1 to 1.5 equivalents). A large excess is unnecessary and promotes side reactions.
-
Moderate Temperature: Avoid excessive heating. For reactions with acetic anhydride, gentle reflux is often sufficient. For the more reactive acetyl chloride, the reaction can often be run at room temperature.
-
Choice of Base: Using a bulky or non-nucleophilic base can sometimes mitigate this, but precise control of stoichiometry is the most effective method.
-
Question: The reaction mixture turns dark brown or black upon heating. Is this normal, and how can I prevent it?
Answer: Anilines, including 4-bromoaniline, are susceptible to air oxidation, especially at elevated temperatures.[10] This oxidation produces colored impurities that can contaminate the final product. While some color change may be unavoidable, a very dark mixture suggests significant oxidation.
-
Preventative Measures:
-
Use Fresh Reagents: Use recently purchased or purified 4-bromoaniline. Older bottles may have already undergone partial oxidation.
-
Inert Atmosphere: While not always necessary for this robust reaction, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) will prevent air oxidation.
-
Consider a Reducing Agent: In some protocols for aniline acetylation, a small amount of zinc dust is added.[11][12] The zinc serves to reduce colored oxidized impurities and prevent further oxidation during the reaction.[10]
-
Experimental Workflow and Data
Optimized Protocol for N-Acetylation of 4-Bromoaniline
This protocol is designed for high yield and purity, incorporating best practices discussed in the troubleshooting guide.
Materials:
-
4-Bromoaniline (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Glacial Acetic Acid (as solvent)
-
Ice-cold distilled water
-
Ethanol (for recrystallization)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoaniline (5.00 g, 29.1 mmol).
-
Add 20 mL of glacial acetic acid to dissolve the aniline.
-
Slowly, with stirring, add acetic anhydride (3.28 mL, 34.9 mmol) to the solution.
-
Heat the reaction mixture to a gentle reflux (approx. 118 °C) and maintain for 1 hour. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).
-
After the reaction is complete (disappearance of the 4-bromoaniline spot), allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture slowly into a beaker containing 200 mL of ice-cold water while stirring vigorously. A white precipitate of N-(4-bromophenyl)acetamide will form.[8]
-
Continue stirring for 15 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two small portions (15 mL each) of cold distilled water to remove residual acetic acid.
-
Dry the crude product in a desiccator or a vacuum oven at low heat (50-60 °C).
-
Purification (Recrystallization): Dissolve the crude product in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to form pure, needle-like crystals.[3]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry to a constant weight.
Data Presentation: Comparison of Reaction Conditions
| Acetylating Agent | Base | Solvent | Temp (°C) | Time (h) | Typical Yield | Notes |
| Acetic Anhydride | None | Acetic Acid | 118 | 1-2 | >85% | Standard, clean procedure.[8] |
| Acetic Anhydride | Sodium Acetate | Water/Acetic Acid | 80-100 | 0.5-1 | >90% | The base neutralizes in-situ generated acid, preventing amine protonation.[5] |
| Acetyl Chloride | K₂CO₃ / PTC¹ | DMF | 25 | 0.25-0.5 | >95% | Highly efficient and fast, but requires careful handling of acetyl chloride. |
| Acetic Acid | Zinc Dust | Neat | 50 | 2-3 | ~72% | A "greener" but slower method; zinc prevents oxidation.[11][12] |
¹PTC: Phase Transfer Catalyst, such as Tetrabutylammonium Bromide (TBAB).
Visualized Guides
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of acetic anhydride.
Caption: Mechanism of N-acetylation of 4-bromoaniline.
Experimental Workflow Diagram
This flowchart outlines the key stages of the synthesis and purification process.
Caption: General experimental workflow for synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using glacial acetic acid as a solvent? Glacial acetic acid is an excellent solvent for both the starting aniline and the resulting acetanilide. Its use helps maintain a homogeneous reaction mixture. Furthermore, it is compatible with the acetylating agent, acetic anhydride, and its high boiling point is suitable for running the reaction under reflux.[8]
Q2: Can I use acetyl chloride instead of acetic anhydride? What are the pros and cons? Yes, acetyl chloride is a more reactive acetylating agent than acetic anhydride and can lead to faster reaction times, often at lower temperatures.[4][13] However, it reacts violently with water and releases corrosive hydrogen chloride (HCl) gas as a byproduct. This necessitates the use of a stoichiometric amount of a base (like potassium carbonate or pyridine) to neutralize the HCl and requires more stringent handling precautions. Acetic anhydride is generally safer and easier to handle, with the byproduct being the less corrosive acetic acid.[14]
Q3: Why is sodium acetate preferred over a strong base like sodium hydroxide (NaOH)? A strong base like NaOH would rapidly hydrolyze the acetic anhydride and the product amide, leading to low yields.[6] Sodium acetate is the salt of a weak acid and a strong base, and its conjugate base (acetate) is just basic enough to deprotonate the anilinium hydrochloride salt that forms, but not so basic that it promotes unwanted side reactions.[5][7][15]
Q4: What are the key safety considerations for this experiment?
-
4-Bromoaniline: This compound is toxic if swallowed, in contact with skin, or inhaled, and may cause organ damage through prolonged exposure.[16][17] Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Acetic Anhydride: It is corrosive, flammable, and causes severe skin burns and eye damage.[18] It reacts with water to produce acetic acid. Handle with extreme care in a fume hood.
-
Glacial Acetic Acid: This is also corrosive and can cause severe skin and eye damage.
Q5: What are the physical properties of the final product, N-(4-bromophenyl)acetamide? The product is an off-white to light brown crystalline solid.[3] It has a molecular weight of 214.06 g/mol .[19][20] It is generally insoluble in non-polar solvents and has low solubility in water, but is soluble in polar organic solvents like ethanol and ethyl acetate, especially when hot.[3] Its melting point is reported to be around 165-168 °C.
References
- Vertex AI Search. (n.d.). The Power of Acetylation: Acetic Anhydride's Role from Polymers to Pharmaceuticals.
- CDN. (n.d.). N-Terminus Acetylation Protocol.
- ResearchGate. (2021). What is the role of sodium acetate in acetylation of primary amine with acetic anhydride?
- Jasinski, J. P., et al. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E, E69, o461.
- The Royal Society of Chemistry. (n.d.). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride.
- Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607–613.
- BenchChem. (2025). Preventing byproduct formation in aniline reactions.
- Solubility of Things. (n.d.). 4'-Bromoacetanilide.
- National Institutes of Health. (n.d.). Nα Selective Acetylation of Peptides. PubMed Central.
- Brainly. (2023). In the acetylation of aniline, why is sodium acetate used?
- ACS Publications. (2017). Introducing the Concept of Green Synthesis in the Undergraduate Laboratory: Two-Step Synthesis of 4-Bromoacetanilide from Aniline. Journal of Chemical Education.
- ResearchGate. (2013). (PDF) N-(4-Bromophenyl)acetamide: a new polymorph.
- J-STAGE. (n.d.). Effects of Acetylation with Acetic Anhydride.
- Brainly. (2024). Why is it necessary to add sodium acetate to the acetylation of aniline?
- ResearchGate. (n.d.). Acetylation of amines with acetic anhydride.
- Organic Syntheses. (n.d.). Acetamide, N-bromo-.
- Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents.
- NIST WebBook. (n.d.). Acetamide, N-(4-bromophenyl)-.
- Fisher Scientific. (2012). 4-Bromoaniline - SAFETY DATA SHEET.
- Quora. (2016). What is the purpose of adding sodium acetate in the reaction mixture?
- NIST WebBook. (n.d.). Acetamide, N-(4-bromophenyl)-.
- Pearson. (n.d.). Acylation of Aniline Explained.
- Chegg. (2017). What is the mechanism of 4-bromoaniline from aniline?
- PubMed Central. (n.d.). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives.
- BenchChem. (2025). Technical Support Center: N-Acylation of Hindered Anilines.
- Sciencemadness Discussion Board. (2013). question an N-acetylation of aniline, using aspirin.
- Fisher Scientific. (2012). SAFETY DATA SHEET - 4-Bromoaniline.
- GradesFixer. (2019). The Two-step Organic Synthesis of 4-bromoacetanilide and How Green Chemistry Principles Apply.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 4-bromoaniline.
- ResearchGate. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents.
- BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for N-(4-Bromopyridin-2-yl)acetamide.
- OMICS Online. (n.d.). An Eco-friendly and Highly Efficient route for N-acylation under Catalyst-free Conditions.
- ResearchGate. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
- INEOS Group. (2020). SAFETY DATA SHEET - Acetic Anhydride.
- ResearchGate. (n.d.). Preparation of p-Bromoaniline.
- Digital Commons@ETSU. (n.d.). Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide.
- Google Patents. (n.d.). Preparation method of p-bromoaniline.
- SlideShare. (n.d.). Preparation of p-bromoaniline from Acetanilide.
- Study.com. (n.d.). Bromination of Acetanilide | Mechanism & Steps.
Sources
- 1. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 3. solubilityofthings.com [solubilityofthings.com]
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Technical Support Center: A Troubleshooting Guide for N-(4-Bromophenyl)-2-chloroacetamide Synthesis
Welcome to the technical support hub for the synthesis of N-(4-Bromophenyl)-2-chloroacetamide. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate in their work. This compound is a versatile building block in the development of various pharmaceutical and agrochemical compounds.[1] This document moves beyond standard protocols to provide in-depth, field-proven insights into overcoming common experimental hurdles, ensuring the integrity and success of your synthesis.
Reaction Overview: The Acylation of 4-Bromoaniline
The synthesis of this compound is a classic example of nucleophilic acyl substitution. The nitrogen atom of 4-bromoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A base, typically a tertiary amine like triethylamine (TEA), is essential to act as a scavenger for the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
Core Reaction Mechanism
Caption: General mechanism for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is a base like triethylamine essential for this reaction?
The reaction between 4-bromoaniline and chloroacetyl chloride produces one equivalent of hydrochloric acid (HCl). Amines are basic and will react with acids. Without a non-nucleophilic "scavenger" base like triethylamine, the generated HCl would protonate the starting 4-bromoaniline, forming its ammonium salt. This protonated amine is no longer nucleophilic and cannot react with the chloroacetyl chloride, effectively halting the reaction. Triethylamine neutralizes the HCl as it is formed, allowing the acylation to proceed to completion.[2]
Q2: What is the purpose of starting the reaction at a low temperature (e.g., 0 °C)?
The acylation reaction with chloroacetyl chloride is highly exothermic. Adding the acyl chloride to the amine solution at a reduced temperature, typically 0 °C, serves two primary purposes:
-
Reaction Control: It moderates the initial rate of reaction, preventing a rapid temperature spike that could lead to a runaway reaction or the formation of undesired side products.
-
Selectivity: Lower temperatures can help minimize potential side reactions, such as the formation of di-acylated byproducts, although this is less common with a secondary amide product.[3]
Q3: Can I use other solvents besides dichloromethane (DCM)?
Yes, other anhydrous, aprotic solvents can be used, provided they dissolve the starting materials and are inert to the reagents. Common alternatives include tetrahydrofuran (THF), diethyl ether, or acetonitrile. The key criterion is the absence of reactive protons (like those in water or alcohols) that would consume the highly reactive chloroacetyl chloride.[3] DCM is often preferred due to its excellent solvent properties for the reactants and its ease of removal during workup.[2]
Troubleshooting Guide
This guide addresses specific issues encountered during the synthesis and purification of this compound.
Issue: Low or No Product Yield
Question: My final yield is significantly lower than the literature values, or my reaction failed to proceed. What are the likely causes and how can I fix this?
Low yield is one of the most common experimental issues and can be traced back to reagent integrity, reaction conditions, or losses during the workup process.
Caption: Troubleshooting logic for diagnosing the cause of low product yield.
Troubleshooting Table: Low Yield
| Potential Cause | Scientific Explanation | Recommended Solution |
| Hydrolysis of Chloroacetyl Chloride | Chloroacetyl chloride is extremely reactive towards water. Any moisture in the solvent, glassware, or on the surface of the 4-bromoaniline will rapidly convert it to the unreactive chloroacetic acid. | Ensure all glassware is oven- or flame-dried before use. Use a freshly opened bottle or a freshly distilled sample of chloroacetyl chloride. Employ anhydrous solvents, dispensed under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient time or premature quenching. | Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is complete when the spot corresponding to 4-bromoaniline is no longer visible. Consider extending the reaction time if necessary.[3][4] |
| Incorrect Stoichiometry | An incorrect molar ratio of reactants can leave starting material unreacted or lead to side products if a large excess of the acylating agent is used. | Carefully calculate and measure a 1:1 molar ratio of 4-bromoaniline to chloroacetyl chloride. A slight excess (1.1-1.2 equivalents) of triethylamine is often used to ensure all generated HCl is neutralized.[2] |
| Product Loss During Workup | The product has some solubility in aqueous solutions and organic solvents. Significant losses can occur during aqueous washes or if excessive solvent is used for recrystallization. | During the workup, extract the aqueous layer multiple times (2-3x) with the organic solvent to recover any dissolved product. For recrystallization, use the minimum amount of hot solvent required to fully dissolve the crude product to maximize recovery upon cooling.[5] |
Issue: Product Impurity
Question: My TLC shows multiple spots, or my NMR spectrum is complex. What are the common impurities and how can I remove them?
The presence of impurities is often the reason for obtaining an oily or gummy product that fails to crystallize properly.[4] A systematic workup procedure is key to isolating a pure product.
Common Impurities and Their Removal:
-
Unreacted 4-Bromoaniline:
-
Identification: A baseline spot on TLC (if using a polar eluent system).
-
Removal: During the workup, wash the organic layer with a dilute acid solution (e.g., 1N HCl). The basic 4-bromoaniline will be protonated to form its water-soluble hydrochloride salt, which partitions into the aqueous layer and is removed.[2]
-
-
Chloroacetic Acid:
-
Identification: This impurity arises from the hydrolysis of chloroacetyl chloride. It can make the crude product oily and difficult to handle.
-
Removal: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. The acidic chloroacetic acid will be deprotonated to form its water-soluble sodium salt, which is removed in the aqueous layer.
-
-
Triethylammonium Chloride:
-
Identification: This is the salt formed between triethylamine and HCl.
-
Removal: This salt is highly soluble in water and is typically removed during the aqueous washes (both acidic and basic).
-
Purification Workflow
Caption: Standard workflow for the purification of this compound.
Validated Experimental Protocols
Synthesis of this compound
This protocol is adapted from established literature procedures.[2]
Materials:
-
4-Bromoaniline
-
Chloroacetyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottomed flask under an inert atmosphere, dissolve 4-bromoaniline (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution with stirring.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add chloroacetyl chloride (1.0 eq) dropwise to the cooled, stirring solution. Ensure the temperature does not rise significantly during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 12-16 hours, monitoring its progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification by Recrystallization
Procedure:
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol) to just dissolve the solid. If the product is too soluble, a solvent system like ethanol/water or ethyl acetate/hexanes can be used.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize the formation of crystals.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
References
-
Sharma, D., et al. (2020). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. PMC - PubMed Central. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
IRE Journals. (2018). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]
-
Lončar, M., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. Retrieved from [Link]
Sources
stability and storage conditions for N-(4-Bromophenyl)-2-chloroacetamide
Technical Support Center: N-(4-Bromophenyl)-2-chloroacetamide
A Guide to Stability, Storage, and Troubleshooting
Welcome to the technical support guide for this compound (CAS No. 2564-02-5). As a key building block in pharmaceutical and agrochemical synthesis, the integrity of this reagent is paramount to achieving reliable and reproducible experimental outcomes.[1] This guide, designed for researchers and drug development professionals, provides in-depth information on the stability and optimal storage conditions for this compound, alongside practical troubleshooting advice.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the primary characteristics of this compound?
This compound is a white to off-white crystalline solid.[1][2] It is recognized for its utility as a reactive intermediate in organic synthesis, particularly in the development of anti-inflammatory drugs and specialized polymers.[1] Its molecular structure features a reactive chloroacetamide group and a brominated phenyl ring, which dictates its chemical behavior and stability.
Q2: What are the definitive storage conditions for ensuring long-term stability?
To maintain its purity and reactivity, the compound must be stored under controlled conditions. The key parameters are temperature, atmosphere, and moisture. While some suppliers suggest room temperature storage under an inert atmosphere[3], a more conservative and widely recommended approach for long-term stability is refrigeration.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-8 °C (Refrigerated)[1] | Slows the rate of potential degradation reactions, such as hydrolysis. |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | Minimizes oxidation and reactions with atmospheric moisture. |
| Container | Tightly Sealed, Amber Glass Vial | Protects from moisture and light, which can catalyze degradation.[4] |
| Environment | Dry, Well-Ventilated Area[4][5][6] | Prevents moisture ingress and ensures safety.[7] |
Q3: How stable is this compound under standard laboratory conditions?
This compound is generally stable when stored correctly.[4] However, its stability is compromised by exposure to several factors. The chloroacetamide functional group is susceptible to nucleophilic attack, particularly by water (hydrolysis), which is a primary degradation pathway.[8] It is also incompatible with strong oxidizing agents.[9]
Q4: What are the visible signs of compound degradation?
The most common sign of degradation is a change in appearance. Fresh, high-purity this compound should be a white crystalline solid.[1] Any discoloration, such as a shift to yellow or brown, suggests the presence of impurities, likely resulting from decomposition. Another indicator can be a change in its melting point, which is typically in the range of 176-184 °C.[1][2]
Q5: Is this compound sensitive to light, air, or moisture?
Yes, it is sensitive to all three, primarily moisture.
-
Moisture: This is the most critical factor. Water can hydrolyze the amide bond, breaking the molecule down. Storing the compound in a dry environment and under an inert atmosphere is crucial.[10]
-
Air (Oxygen): While less reactive than moisture, prolonged exposure to air can lead to slow oxidation. An inert atmosphere is recommended for long-term storage.
-
Light: As with many complex organic molecules, exposure to UV light can provide the energy to initiate degradation reactions. Storage in an amber or opaque container is advisable.[11]
Part 2: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the use of this compound.
Issue 1: The compound appears discolored (yellowish or brownish).
-
Probable Cause: This is a strong indicator of chemical degradation. Exposure to heat, light, or moisture has likely caused the compound to break down, forming chromophoric (color-generating) impurities.
-
Underlying Chemistry: The degradation can result in the formation of compounds like 4-bromoaniline, which is known to darken upon exposure to air and light.
-
Recommended Action:
-
Do not use the discolored reagent in sensitive experiments, as the impurities can lead to unpredictable side reactions and lower yields.
-
If possible, verify the purity of the material using an analytical technique like HPLC or check its melting point. A broadened and depressed melting point range is a classic sign of impurity.
-
If purity is compromised, discard the material according to your institution's hazardous waste disposal protocols.[9]
-
Review your storage protocol against the recommendations in Table 1 to prevent future degradation.
-
Issue 2: Inconsistent or poor results in a synthesis reaction.
-
Probable Cause: If your reaction setup and other reagents have been verified, the issue may lie with the purity of your this compound. Partial degradation means the actual molar quantity of the active reagent is lower than calculated, and the degradation byproducts may interfere with your reaction.
-
Underlying Chemistry: The primary degradation pathway for haloacetamides in aqueous or protic environments is hydrolysis, which converts the starting material into less reactive haloacetic acids or related compounds.[8] This reduces the effective concentration of your electrophilic starting material.
-
Recommended Action:
-
Use a fresh vial of the compound that has been stored under the recommended conditions.
-
When weighing the compound, do so quickly and in a low-humidity environment to minimize moisture absorption.
-
For critical applications, consider running a quick purity check (e.g., TLC, melting point) on a small sample before committing the bulk of the material to a large-scale reaction.
-
Issue 3: The compound has poor solubility in a previously used solvent system.
-
Probable Cause: The degradation products may have different solubility profiles than the parent compound. For example, the formation of polymeric or more polar byproducts could lead to insolubility in nonpolar organic solvents.
-
Underlying Chemistry: Hydrolysis can lead to the formation of more polar species, such as 4-bromoaniline and chloroacetic acid. These byproducts will have significantly different solubilities compared to the starting material.
-
Recommended Action:
-
Confirm the identity and purity of the solvent to rule out contamination.
-
Attempt to dissolve a small sample of a fresh, properly stored batch of the compound to see if the issue persists.
-
If the old batch remains insoluble, it is highly likely that it has degraded and should be discarded.
-
Part 3: Experimental Protocols and Scientific Rationale
Protocol 1: Long-Term Storage of this compound
This protocol ensures the maximum shelf-life and integrity of the compound.
-
Preparation: Work in a low-humidity environment, such as a glove box or a bench with a nitrogen stream.
-
Aliquoting: If you have purchased a large quantity, it is best practice to aliquot it into smaller, single-use vials. This prevents the entire stock from being repeatedly exposed to the atmosphere.
-
Inert Gas Purge: For each vial, gently flush the headspace with an inert gas (argon or nitrogen) for 15-30 seconds. This displaces air and moisture.
-
Sealing: Immediately and tightly seal the vial. Use caps with chemically resistant liners (e.g., PTFE). For extra protection, wrap the cap-vial interface with Parafilm®.
-
Labeling: Clearly label each vial with the compound name, date of aliquoting, and any other relevant identifiers.
-
Storage: Place the sealed vials into a refrigerator set to 0-8 °C.[1] Ensure the storage location is dark and dedicated to chemical storage.[7]
Protocol 2: Safe Handling During Experimental Use
This compound is classified as a skin, eye, and respiratory irritant.[5][12][13] Adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[6]
-
Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust particles.[6][9]
-
Weighing: Use a clean spatula for weighing. Never return excess chemical to the stock bottle to prevent contamination.[7] Perform the weighing process efficiently to minimize exposure to atmospheric moisture.
-
Dissolution: Add the solid to your reaction solvent in a fume hood. Ensure the solvent is dry (if required by the reaction) and compatible.
-
Spill Cleanup: In case of a spill, carefully sweep up the solid material and place it in a designated waste container. Avoid creating dust. Clean the area with an appropriate solvent.
-
Waste Disposal: Dispose of unused material and contaminated items in accordance with local, state, and federal regulations.[6]
The Chemistry of Degradation: A Mechanistic View
The primary vulnerability of this compound is the electrophilic nature of the carbonyl carbon in the amide group. This makes it susceptible to nucleophilic attack, especially by water in a process known as hydrolysis. This process can be accelerated by acidic or basic conditions.
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Technical Support Center: Minimizing Impurity Formation in Chloroacetamide Synthesis
Welcome to the technical support center for chloroacetamide synthesis. This guide is designed for researchers, scientists, and drug development professionals dedicated to achieving high purity in their synthetic processes. Chloroacetamide is a critical building block in the pharmaceutical and agrochemical industries, and its purity is paramount for the efficacy and safety of the final products.[1] This document provides in-depth, experience-driven answers to common challenges, focusing on the causality behind impurity formation and offering robust, validated protocols to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in chloroacetamide synthesis and why do they form?
A1: The most prevalent impurities are typically related to side reactions of the starting materials or the product itself. Key impurities include:
-
Dichloroacetamide (Cl₂CHCONH₂): This is arguably the most common process-related impurity. It forms when the desired product, chloroacetamide, acts as a nucleophile and reacts with a second molecule of the acylating agent (e.g., chloroacetyl chloride). This is especially problematic if there are localized areas of high acylating agent concentration or if the overall stoichiometry is not carefully controlled.
-
Glycine and its derivatives: If the reaction temperature is too high or if there is an excess of ammonia, the chlorine atom on chloroacetamide can be displaced by ammonia to form glycine or its amide.[2][3]
-
Ammonium Chloride (NH₄Cl): This is a common byproduct, formed from the reaction of ammonia with the HCl generated during acylation with chloroacetyl chloride, or present from the start if using aqueous ammonia.[4][5] While easily removed from the final product, its presence can affect reaction kinetics and workup efficiency.
-
Hydrolysis Products (e.g., Chloroacetic Acid, Glycolic Acid): Chloroacetyl chloride is highly susceptible to hydrolysis, reacting with any trace moisture to form chloroacetic acid.[6] Chloroacetamide itself can hydrolyze under strongly acidic or basic conditions, particularly at elevated temperatures, to form derivatives of glycolic acid.[2][7]
Q2: How critical is temperature control during the synthesis?
A2: Temperature control is one of the most critical parameters. The reaction of chloroacetyl chloride or chloroacetic esters with ammonia is highly exothermic.
-
At Low Temperatures (0–5 °C): This range is optimal for minimizing side reactions.[2][3][4] It slows down the rate of secondary reactions, such as the formation of dichloroacetamide and the ammonolysis of the C-Cl bond that leads to glycine.[2][3]
-
At Higher Temperatures: As the temperature increases, the rates of undesirable side reactions increase significantly. This leads to a lower yield of chloroacetamide and a more complex impurity profile, complicating purification.[4]
Q3: What is the impact of using aqueous vs. anhydrous ammonia?
A3: The choice between aqueous and anhydrous ammonia significantly impacts the impurity profile.
-
Aqueous Ammonia: While convenient, it introduces water into the reaction mixture. This can lead to the hydrolysis of the starting material (especially if using chloroacetyl chloride) and the product, reducing yield and purity.[6][8] However, for the ammonolysis of esters like ethyl chloroacetate, cold aqueous ammonia is a standard and effective reagent.[4]
-
Anhydrous Ammonia: Using anhydrous ammonia, often in a suitable organic solvent, minimizes the risk of hydrolysis-related impurities.[8] This approach can lead to a cleaner product with negligible amounts of by-products, simplifying purification.[8]
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you may encounter during chloroacetamide synthesis, providing insights into their causes and validated solutions.
Problem 1: High Levels of Dichloroacetamide Detected in Final Product
-
Probable Cause: This impurity arises from the N-acylation of the newly formed chloroacetamide by the chloroacetylating agent. The primary reasons are poor stoichiometric control or inefficient mixing, leading to localized excesses of the acylating agent.
-
Mechanistic Insight: Chloroacetamide's amide nitrogen still possesses nucleophilic character. In the presence of a strong acylating agent like chloroacetyl chloride, it can compete with ammonia as a nucleophile, leading to the formation of the di-acylated impurity.
Impurity Formation Pathway: Dichloroacetamide
Caption: Primary synthesis route and the side reaction leading to dichloroacetamide.
-
Solution & Protocol: Implement reverse addition (adding the acylating agent to the ammonia source) under dilute conditions with vigorous stirring and strict temperature control.
Protocol: Controlled Addition for Minimizing Dichloroacetamide
-
Reactor Setup: In a jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and addition funnel, prepare a solution of aqueous ammonia (or a solution of anhydrous ammonia in a suitable solvent like toluene).
-
Cooling: Chill the reactor contents to 0-5 °C using a circulating chiller.[4]
-
Reagent Preparation: In the addition funnel, place a stoichiometric amount (e.g., 1.0 equivalent) of chloroacetyl chloride, optionally diluted in an anhydrous, inert solvent.
-
Controlled Addition: Add the chloroacetyl chloride solution dropwise to the vigorously stirred ammonia solution over 1-2 hours. Critically, maintain the internal temperature below 10 °C throughout the addition.
-
Digestion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30-60 minutes to ensure complete reaction.
-
Workup: Proceed with standard filtration and washing procedures. The resulting chloroacetamide will have significantly lower levels of dichloroacetamide.
-
Problem 2: Product is Off-Color (Yellow) and has a Low Melting Point
-
Probable Cause: A yellow discoloration and depressed melting point often indicate the presence of moisture-related impurities or thermal degradation products.[4] Traces of moisture can cause the hydrolysis of chloroacetyl chloride to chloroacetic acid, which can remain in the product.[4][6] Furthermore, elevated temperatures can lead to other side reactions, including the formation of glycine derivatives.[2]
-
Solution: Ensure all reagents (apart from aqueous ammonia, if used), solvents, and glassware are scrupulously dry. When using chloroacetyl chloride, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
Troubleshooting Workflow: Purity Issues
Caption: Decision tree for troubleshooting common purity problems.
Problem 3: Low Overall Yield After Crystallization
-
Probable Cause: Low yield can be attributed to several factors. Chloroacetamide has significant solubility in water, especially warm water.[9] Using excessive amounts of water for washing or washing with warm water can lead to substantial product loss. Additionally, side reactions that consume the starting material, as detailed above, will naturally lower the theoretical yield.
-
Solution: Optimize the purification and isolation steps.
Protocol: Optimized Product Isolation
-
Cooling: Before filtration, ensure the reaction slurry is thoroughly cooled (0-5 °C) to minimize the solubility of chloroacetamide in the mother liquor.
-
Filtration: Collect the product by vacuum filtration.
-
Washing: Wash the filter cake with minimal portions of ice-cold water or a saturated solution of chloroacetamide in water.[4] This removes water-soluble impurities like ammonium chloride without dissolving a significant amount of the product.
-
Drying: Dry the product thoroughly under vacuum. Traces of moisture can lower the melting point and may affect downstream applications.[4]
-
Analytical Methods for Quality Control
Proactive monitoring is essential for process control. The purity of chloroacetamide and the presence of key impurities should be quantified using reliable analytical techniques.
| Parameter / Impurity | Recommended Technique | Key Considerations |
| Assay (Purity) | Gas Chromatography (GC), HPLC | GC is often used for assay determination, with purity levels typically exceeding 98%.[1] HPLC can also provide excellent resolution and quantification.[1][10][11] |
| Dichloroacetamide | HPLC, LC-MS/MS | HPLC with UV detection is suitable for quantification. LC-MS/MS provides higher sensitivity and specificity for trace-level analysis. |
| Chloroacetic Acid | Ion Chromatography, HPLC | HPLC with an appropriate column (e.g., C18) and mobile phase can separate chloroacetic acid from chloroacetamide. |
| Moisture Content | Karl Fischer Titration | The definitive method for quantifying water content, which should ideally be below 0.2%.[1] |
Experimental Protocol: HPLC Analysis
A typical reverse-phase HPLC method can be developed for routine analysis.
-
Column: C8 or C18 column.[12]
-
Mobile Phase: A gradient elution using a mixture of water (with a modifier like ammonium acetate) and an organic solvent like methanol or acetonitrile.
-
Detection: UV detector at an appropriate wavelength (e.g., ~210 nm).
-
Standard Preparation: Prepare calibrated standards of pure chloroacetamide and any suspected impurities to accurately quantify their presence in the sample.
By understanding the mechanisms of impurity formation and implementing the robust troubleshooting and analytical strategies outlined in this guide, you can consistently achieve high-purity chloroacetamide, ensuring the quality and integrity of your downstream processes and final products.
References
-
Organic Syntheses Procedure. (n.d.). chloroacetamide. Retrieved from [Link]
-
LookChem. (n.d.). Exploring Chloroacetamide: Properties, Applications, and Manufacturing Excellence. Retrieved from [Link]
-
PubMed. (2023). Elucidating formation mechanisms of disinfection by-product dichloroacetonitrile and dichloroacetamide from chloramination of amino acids and analogues: An integrated computational-experimental insight. Retrieved from [Link]
-
PubChem. (n.d.). Chloroacetyl chloride. Retrieved from [Link]
-
Chemguide. (n.d.). reaction between acyl chlorides and ammonia - addition / elimination. Retrieved from [Link]
-
Theoretical & Applied Science. (2022). THE CONDENSATION PRODUCT OF CHLOROACETAMIDE WITH FORMALDEHYDE AND THE PREPARATION OF N, N'- OXYDIMETHYLENE AND N, N'- METHYLENEBISALKYLXANTOGENATO ACETAMIDES BASED ON THEM. Retrieved from [Link]
- Google Patents. (1943). US2321278A - Preparation of chloroacetamide.
-
Sciencemadness Wiki. (2020). Chloroacetamide. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]
-
PubMed. (2012). Selective trace analysis of chloroacetamide herbicides in food samples using dummy molecularly imprinted solid phase extraction based on chemometrics and quantum chemistry. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Retrieved from [Link]
-
YouTube. (2022). Making Chloroacetamide a Precursor to Many Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective trace analysis of chloroacetamide herbicides in food samples using dummy molecularly imprinted solid phase extraction based on chemometrics and quantum chemistry. Retrieved from [Link]
-
National Institutes of Health. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Retrieved from [Link]
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- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US2321278A - Preparation of chloroacetamide - Google Patents [patents.google.com]
- 9. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 10. Selective trace analysis of chloroacetamide herbicides in food samples using dummy molecularly imprinted solid phase extraction based on chemometrics and quantum chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Scale-up Synthesis of N-(4-Bromophenyl)-2-chloroacetamide
Welcome to the technical support center for the synthesis of N-(4-Bromophenyl)-2-chloroacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this important synthesis from the lab bench to pilot plant and beyond. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a safe, efficient, and successful scale-up.
I. Troubleshooting Guide: Navigating Common Scale-up Hurdles
During the scale-up of the this compound synthesis, several challenges can arise that may not be apparent at the laboratory scale. This section provides a detailed, question-and-answer-style troubleshooting guide to address these specific issues.
Issue 1: The reaction is sluggish or incomplete, resulting in low yield.
Probable Causes & Solutions:
-
Insufficient Mixing: In larger reactors, inefficient stirring can lead to localized concentration gradients and poor contact between reactants.
-
Solution: Ensure the reactor's agitation system is appropriate for the scale and viscosity of the reaction mixture. Consider using baffles to improve mixing efficiency. For very large scales, computational fluid dynamics (CFD) modeling can help optimize mixing parameters.
-
-
Poor Temperature Control: The reaction between 4-bromoaniline and chloroacetyl chloride is exothermic.[1] On a larger scale, dissipating this heat becomes more challenging, and elevated temperatures can lead to side reactions.
-
Solution: Employ a reactor with a high surface-area-to-volume ratio or a jacketed cooling system. The addition of chloroacetyl chloride should be done slowly and portion-wise to control the exotherm.[2]
-
-
Moisture Contamination: Chloroacetyl chloride is highly reactive towards water, leading to its decomposition into chloroacetic acid and hydrochloric acid.[3][4] This reduces the amount of acylating agent available and can introduce impurities.
-
Solution: Use anhydrous solvents and ensure all glassware and reactors are thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
Issue 2: The product is discolored (yellow or brown) and difficult to purify.
Probable Causes & Solutions:
-
Side Reactions: Overheating or prolonged reaction times can promote the formation of colored impurities. One common side reaction is the formation of biphenyl derivatives from coupling reactions.[2]
-
Solution: Maintain strict temperature control and monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
-
Impure Starting Materials: The quality of the starting materials, 4-bromoaniline and chloroacetyl chloride, is critical. Impurities in these reagents can carry through to the final product.
-
Solution: Use high-purity starting materials. If necessary, purify the 4-bromoaniline by recrystallization before use.
-
-
Degradation During Workup: The product can be sensitive to prolonged exposure to acidic or basic conditions during the workup.
-
Solution: Minimize the time the product is in contact with aqueous acid or base washes. Ensure efficient phase separation to prevent prolonged contact.
-
Issue 3: The product fails to crystallize or "oils out" during recrystallization.
Probable Causes & Solutions:
-
Inappropriate Solvent System: The choice of solvent is crucial for effective recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5][6]
-
Solution: Conduct small-scale solvent screening to identify the optimal recrystallization solvent or solvent mixture. Common choices include ethanol, methanol, or mixtures like ethanol/water.[7]
-
-
Presence of Impurities: High levels of impurities can inhibit crystal formation.
-
Solution: If the product is heavily contaminated, consider a preliminary purification step, such as passing it through a plug of silica gel, before attempting recrystallization.[8]
-
-
Cooling Rate is Too Fast: Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter.
II. Frequently Asked Questions (FAQs)
This section addresses broader questions about the synthesis and handling of this compound.
Q1: What are the primary safety concerns when working with chloroacetyl chloride on a large scale?
A1: Chloroacetyl chloride is a highly toxic, corrosive, and moisture-sensitive reagent.[1][3] It reacts violently with water and can cause severe burns upon contact with skin and eyes.[1][4] Inhalation of its vapors can be fatal.[1][4] When scaling up, it is imperative to work in a well-ventilated area, preferably a walk-in fume hood, and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and full-face protection.[1] An emergency plan for spills and exposures must be in place.
Q2: How can I effectively monitor the reaction's progress?
A2: For real-time monitoring, TLC is a quick and effective method to visualize the consumption of the starting material (4-bromoaniline) and the formation of the product. For more quantitative analysis, HPLC is the preferred method. It allows for accurate determination of the conversion rate and the detection of any side products.
Q3: What is the best method for purifying the final product on a large scale?
A3: Recrystallization is the most common and effective method for purifying this compound at scale.[10] It is generally more cost-effective and scalable than column chromatography for large quantities. The key is to find a suitable solvent system that provides a good yield of high-purity crystals.
Q4: Can this reaction be performed without a tertiary amine base like triethylamine?
A4: While the reaction can proceed without a base, it is significantly slower, and the hydrochloric acid generated as a byproduct can lead to unwanted side reactions. The base, typically triethylamine, acts as a scavenger for the HCl, driving the reaction to completion and preventing the protonation of the starting aniline.[8]
III. Detailed Experimental Protocol
This section provides a representative step-by-step protocol for the synthesis of this compound, which can be adapted for scale-up.
Synthesis of this compound
Reaction Scheme:
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. benchchem.com [benchchem.com]
- 3. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Case report: Occupational poisoning incident from a leak of chloroacetyl chloride in Jinan, Shandong, China [frontiersin.org]
- 5. Home Page [chem.ualberta.ca]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. m.youtube.com [m.youtube.com]
- 10. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Monitoring N-(4-Bromophenyl)-2-chloroacetamide Synthesis by TLC
Welcome to the technical support guide for monitoring the synthesis of N-(4-Bromophenyl)-2-chloroacetamide. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to ensure accurate and efficient reaction monitoring using Thin Layer Chromatography (TLC). As Senior Application Scientists, we have structured this guide to address the practical challenges you may encounter in the lab.
Reaction Overview: Acylation of 4-Bromoaniline
The synthesis of this compound is a classic nucleophilic acyl substitution reaction. It involves the acylation of the primary amine, 4-bromoaniline, with 2-chloroacetyl chloride, typically in the presence of a non-nucleophilic base like triethylamine (Et₃N) to neutralize the hydrochloric acid (HCl) byproduct.[1]
Reaction Scheme: 4-Bromoaniline + 2-Chloroacetyl chloride --(Et₃N, Solvent)--> this compound + Et₃N·HCl
Monitoring the disappearance of the starting material (4-bromoaniline) and the appearance of the product (this compound) is crucial for determining reaction completion. TLC is the ideal technique for this purpose due to its speed, simplicity, and low cost.
Troubleshooting Guide
This section addresses specific issues you may encounter while performing TLC analysis for this reaction.
Q1: My spots are streaking or "tailing" up the TLC plate. What's causing this and how do I fix it?
A1: Streaking is a common issue, especially when dealing with amines on silica gel plates. There are several potential causes:
-
Sample Overloading: The most frequent cause of streaking is applying too much sample to the plate.[2][3] The stationary phase becomes saturated, leading to a continuous "tail" instead of a compact spot.
-
Solution: Dilute your reaction sample significantly before spotting it on the TLC plate. A good starting point is to take one drop of the reaction mixture and dissolve it in ~0.5 mL of a solvent like ethyl acetate or dichloromethane.
-
-
Strong Interaction with Silica Gel: 4-Bromoaniline is a basic compound. The lone pair on the nitrogen can interact strongly with the slightly acidic silanol groups (Si-OH) on the surface of the silica gel plate, causing the spot to tail.[4]
-
Solution: To mitigate this, you can add a small amount of a basic modifier to your eluent (mobile phase). Adding 0.1–1% triethylamine (Et₃N) or a few drops of ammonia solution to the eluent system will neutralize the acidic sites on the silica, resulting in sharper, more defined spots for the amine.[2][4]
-
-
Inappropriate Solvent System: If the eluent is too polar, it can sometimes cause streaking, particularly if the sample is not fully soluble in it at the point of application.
-
Solution: Ensure your spotting solvent evaporates completely before developing the plate. If the issue persists, re-evaluate your mobile phase composition.
-
Q2: All my spots are stuck at the bottom (baseline) of the plate (Rf ≈ 0). What should I do?
A2: This indicates that your mobile phase (eluent) is not polar enough to move the compounds up the silica plate.[2] Both your starting material and product are relatively polar, so they adhere strongly to the polar stationary phase.
-
Causality: The eluting power of the mobile phase is insufficient to overcome the attractive forces between your analytes and the silica gel.
-
Solution: You need to increase the polarity of your eluent. For example, if you are using a 10:1 mixture of Hexane:Ethyl Acetate, try changing the ratio to 5:1 or 3:1. This increases the proportion of the more polar solvent (ethyl acetate), which will compete more effectively for the binding sites on the silica gel and carry your compounds further up the plate.
Q3: All my spots ran to the top of the plate near the solvent front (Rf ≈ 1). How do I get better separation?
A3: This is the opposite problem of Q2. It means your eluent is too polar.[2] The mobile phase is so effective at dissolving and carrying your compounds that it doesn't allow for sufficient interaction with the stationary phase, leading to poor or no separation.
-
Causality: The analytes have a much higher affinity for the mobile phase than the stationary phase, causing them to travel with the solvent front.
-
Solution: Decrease the polarity of your eluent. For instance, if you are using a 1:1 Hexane:Ethyl Acetate mixture, try changing it to 3:1 or 5:1. This will increase the retention time of the compounds on the silica gel, lower their Rf values, and improve separation.
Q4: I see spots, but I'm not sure which is the starting material and which is the product. How can I identify them?
A4: This is a critical step in reaction monitoring. There are two robust methods to definitively identify your spots:
-
Co-spotting: This is the most reliable in-situ method.[2] On your TLC plate, apply three separate spots:
-
Lane 1: A pure sample of your starting material (4-bromoaniline).
-
Lane 2: A sample from your reaction mixture.
-
Lane 3 (Co-spot): Apply a spot of the starting material first, and then, directly on top of it, apply a spot from your reaction mixture.
After developing the plate, you will see that the spot in Lane 1 corresponds to one of the spots in Lane 2. The spot in Lane 2 that is not present in Lane 1 is your product. In the co-spot lane, the starting material spot will appear more intense. If the reaction is complete, the co-spot will look like a single spot that has the same Rf as the product.
-
-
Relative Polarity: The product, this compound, is an amide. The starting material, 4-bromoaniline, is a primary amine. The lone pair of electrons on the nitrogen in the amide is delocalized by resonance with the adjacent carbonyl group. This makes the amide less basic and less polar than the primary amine. Therefore, the amide product will interact less strongly with the silica gel and travel further up the plate.
-
Rule of Thumb: Product (Amide) will have a higher Rf value than the Starting Material (Amine).
-
Q5: I can't see any spots on my plate after development, even under a UV lamp. What went wrong?
A5: While both 4-bromoaniline and the product contain a phenyl ring and should be UV-active, this issue can still occur.[5]
-
Sample is Too Dilute: The concentration of your compounds might be below the limit of detection for UV visualization.[2][3]
-
Solution: Try spotting the sample multiple times in the same location, allowing the solvent to dry completely between each application. This concentrates the analyte in a single spot.[3] Alternatively, prepare a more concentrated sample for spotting.
-
-
Ineffective UV Quenching: Some compounds are weak UV quenchers.
-
Solution: Use a chemical stain. This is a destructive but highly effective method. For this specific reaction:
-
Potassium Permanganate (KMnO₄) Stain: This is a strong oxidizing agent that reacts with most organic compounds, appearing as yellow-brown spots on a purple background. It is a great general-purpose stain.[6]
-
Ninhydrin Stain: This stain is highly specific for primary and secondary amines, which it visualizes as purple or pink spots upon heating. It will stain the 4-bromoaniline starting material but will not stain the amide product. This provides an excellent method for confirming the identity of the starting material spot.[7]
-
p-Anisaldehyde Stain: Another good general stain that can produce a range of colors for different functional groups upon heating.[8][9]
-
-
Frequently Asked Questions (FAQs)
Q: What is a good starting eluent system for this TLC analysis?
A: A good starting point for separating moderately polar compounds like these is a mixture of a non-polar and a polar solvent. We recommend starting with 3:1 Hexane:Ethyl Acetate . Based on the results, you can adjust the ratio to achieve optimal separation where the Rf values are between 0.2 and 0.8.[10]
| Eluent System Suggestions | Purpose |
| 5:1 to 3:1 Hexane:Ethyl Acetate | Good starting range for initial trials. |
| 1:1 Hexane:Ethyl Acetate | Use if spots have very low Rf in the starting range. |
| 7:1 Hexane:Ethyl Acetate | Use if spots have very high Rf in the starting range. |
| 3:1 Dichloromethane:Methanol | An alternative polar system if separation is poor in ester/alkane systems. |
Q: How do I properly prepare a sample from my reaction mixture for TLC?
A:
-
Using a glass capillary or micropipette, draw up a very small amount of the reaction mixture.
-
Dissolve this sample in a small vial containing approximately 0.5 mL of a volatile solvent like ethyl acetate or dichloromethane.
-
Use a clean capillary spotter to apply a small spot of this diluted solution to the baseline of your TLC plate. The spot should be as small as possible (1-2 mm in diameter) for the best resolution.
-
Ensure the solvent has completely evaporated before placing the plate in the developing chamber.
Q: What does a "complete" reaction look like on a TLC plate?
A: A complete reaction is indicated when the TLC plate shows the complete disappearance of the starting material spot. When comparing the reaction mixture lane to the starting material reference lane, the spot corresponding to 4-bromoaniline should be absent in the reaction lane. You should see only a new spot corresponding to the this compound product (at a higher Rf).
Q: Which visualization methods are best for this reaction?
A: A two-step approach is recommended for maximum confidence:
-
UV Light (254 nm): First, visualize the plate under a short-wave UV lamp. Both the starting material and product should appear as dark spots against the fluorescent background of the plate.[5] Circle these spots lightly with a pencil.
-
Chemical Stain: Follow up with a chemical stain for confirmation.
-
KMnO₄: To see all organic components.
-
Ninhydrin: To definitively confirm the disappearance of the 4-bromoaniline starting material. A complete reaction will show no new pink/purple spot development in the reaction lane after staining with ninhydrin.
-
Experimental Protocols & Visualizations
Protocol: Standard TLC Monitoring Procedure
-
Chamber Preparation: Pour your chosen eluent (e.g., 3:1 Hexane:EtOAc) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover and let it equilibrate for 5-10 minutes.
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[10] Mark lanes for your starting material (SM), reaction mixture (Rxn), and a co-spot (Co).
-
Spotting: Using separate capillary tubes, spot the diluted samples onto the corresponding marks on the baseline. Ensure spots are small and concentrated.
-
Development: Carefully place the spotted TLC plate into the equilibrated chamber. Make sure the solvent level is below the baseline.[3] Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Analysis: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp and/or a chemical stain. Calculate the Rf values for each spot.
TLC Behavior Summary
| Compound | Structure | Molecular Weight | Polarity | Expected Rf | UV Active? | Ninhydrin Stain |
| 4-Bromoaniline (SM) | Br-C₆H₄-NH₂ | 172.02 g/mol [11] | More Polar | Lower | Yes | Yes (Pink/Purple) |
| This compound (Product) | Br-C₆H₄-NHCOCH₂Cl | 248.50 g/mol [12] | Less Polar | Higher | Yes | No |
Visual Workflow for TLC Monitoring
Caption: General workflow for monitoring the reaction via TLC.
Troubleshooting Logic Diagram
Caption: Decision tree for common TLC troubleshooting steps.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. silicycle.com [silicycle.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. researchgate.net [researchgate.net]
- 5. Stains for Developing TLC Plates [faculty.washington.edu]
- 6. TLC stains [reachdevices.com]
- 7. reddit.com [reddit.com]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. silicycle.com [silicycle.com]
- 10. silicycle.com [silicycle.com]
- 11. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | C8H7BrClNO | CID 17374 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Thiol Alkylating Agents: Iodoacetamide vs. N-(4-Bromophenyl)-2-chloroacetamide
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of protein chemistry and proteomics, the precise and stable modification of cysteine residues is a critical step for a multitude of applications, from ensuring sample integrity for mass spectrometry to developing targeted covalent inhibitors. The alkylation of free thiol groups prevents their reoxidation into disulfide bonds, thereby preserving the reduced state of proteins following denaturation and reduction.[1][2] Among the arsenal of reagents available for this purpose, haloacetamides are the most prevalent.
This guide provides a comprehensive comparative analysis of two such reagents: the well-established and highly reactive Iodoacetamide (IAA) and the chloroacetamide derivative, N-(4-Bromophenyl)-2-chloroacetamide. While both belong to the same class of alkylating agents, their distinct halogen and N-substituents impart significant differences in reactivity, specificity, and propensity for artifactual modifications. Understanding these nuances is paramount for experimental design, data interpretation, and achieving reliable, reproducible results.
Core Chemical and Physical Properties: A Head-to-Head Comparison
At a fundamental level, the properties of these molecules dictate their handling, solubility, and reactivity. Iodoacetamide is a relatively small, simple molecule, whereas this compound features a bulky, hydrophobic bromophenyl group.
| Property | Iodoacetamide (IAA) | This compound |
| Chemical Formula | C₂H₄INO[3] | C₈H₇BrClNO[4] |
| Molecular Weight | 184.96 g/mol [5] | 248.51 g/mol [4] |
| CAS Number | 144-48-9[3] | 2564-02-5[4] |
| Appearance | White to yellowish crystalline solid[3] | White crystalline solid[4] |
| Melting Point | 91-95 °C[3][6] | 176-184 °C[4][7] |
| Key Features | Contains a highly reactive C-I bond. | Contains a less reactive C-Cl bond and a bulky N-aryl substituent. |
| Handling | Light-sensitive; solutions should be prepared fresh and protected from light.[8] | Generally more stable, though standard precautions for reactive compounds apply. |
Mechanism, Reactivity, and the Halogen Effect
Both reagents alkylate cysteine residues via the same fundamental mechanism: a bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic thiol group (-SH) of a deprotonated cysteine (thiolate anion, -S⁻) attacks the electrophilic carbon atom bearing the halogen, displacing the halide ion and forming a stable covalent thioether bond.[1][9] This modification, known as carbamidomethylation, adds a mass of +57.02 Da to the cysteine residue.
Figure 1. SN2 mechanism of cysteine alkylation by haloacetamides.
The critical determinant of reactivity is the nature of the halogen. Iodide (I⁻) is a significantly better leaving group than chloride (Cl⁻) because it is a larger, more polarizable, and weaker base. This intrinsic chemical property makes iodoacetamide substantially more reactive than chloroacetamide derivatives .[10] Consequently, alkylation reactions with IAA proceed much faster and can often be brought to completion in a shorter time frame or with lower reagent concentrations compared to their chloro- counterparts.
Specificity and Off-Target Modifications: The Researcher's Dilemma
While cysteine is the primary target for these reagents, their electrophilic nature can lead to unwanted side reactions with other nucleophilic amino acid residues, particularly under non-optimal conditions (e.g., high pH, excess reagent).
Iodoacetamide (IAA): The high reactivity of IAA is a double-edged sword. While it ensures efficient cysteine alkylation, it also increases the incidence of off-target modifications. Numerous studies have documented the alkylation of methionine, lysine, histidine, aspartate, glutamate, and even peptide N-termini by IAA.[9][11][12][13] This "over-alkylation" can complicate data analysis in proteomics by spreading the signal of a single peptide across multiple modified forms and can be misinterpreted as a novel post-translational modification.[12] In particular, the modification of methionine by IAA is a well-documented artifact.[11][12][13]
This compound and Chloroacetamides in General: Due to the lower reactivity conferred by the chloride leaving group, chloroacetamides are generally considered more specific for cysteine than iodoacetamide.[14][15][16] Studies directly comparing iodoacetamide and 2-chloroacetamide have shown that the latter significantly reduces the level of off-target alkylation on residues other than cysteine.[14][15][16]
However, this improved specificity comes with a significant trade-off. Chloroacetamide has been shown to induce a substantial increase in the oxidation of methionine residues , with one study reporting oxidation in up to 40% of all methionine-containing peptides, compared to just 2-5% with iodoacetamide.[14][15][16] This artifact can be particularly problematic in studies focused on redox biology or where methionine oxidation is a biological modification of interest. The N-(4-Bromophenyl) moiety, being a large and relatively inert group, is not expected to fundamentally alter this reactivity profile but may influence the reagent's accessibility to certain sites within a protein's structure.
Experimental Workflow: Protein Alkylation for Mass Spectrometry
The following protocol outlines a standard in-solution procedure for protein reduction and alkylation. The key differences in reagent handling and incubation times are highlighted.
Figure 2. General experimental workflow for in-solution protein alkylation.
Detailed Protocol
This protocol is designed for a typical protein sample of 0.2-1 mg/mL.
-
Protein Reduction:
-
To your protein solution in a denaturing buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.3), add a stock solution of Dithiothreitol (DTT) to a final concentration of 5 mM.
-
Incubate the sample for 30-45 minutes at 56°C to reduce all disulfide bonds.[17]
-
Allow the sample to cool to room temperature.
-
-
Protein Alkylation (Reagent-Specific):
-
For Iodoacetamide (IAA):
-
Prepare a fresh 500 mM stock solution of IAA in water or buffer. Crucially, protect this solution and the subsequent reaction from light to prevent degradation. [8]
-
Add the IAA stock solution to the protein sample to a final concentration of 14-15 mM.[17]
-
Incubate for 30 minutes at room temperature in complete darkness.[17]
-
-
For this compound (or other Chloroacetamides):
-
Prepare a stock solution of the reagent (solubility may require an organic co-solvent like DMSO before final dilution in buffer).
-
Add the stock solution to the protein sample. A higher final concentration (e.g., 20-40 mM) may be required to drive the reaction to completion due to lower reactivity.
-
Incubate for 60-90 minutes at room temperature in the dark. Note: The optimal time and concentration should be determined empirically, but will be longer than for IAA.
-
-
-
Quenching:
-
To stop the alkylation reaction and consume any excess reagent, add DTT to an additional final concentration of 5 mM.[17]
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Downstream Processing:
-
The sample is now ready for buffer exchange, protein precipitation, or dilution for enzymatic digestion (e.g., with trypsin). For trypsin digestion, the urea concentration must be diluted to below 2 M.[17]
-
Summary of Comparative Performance
| Feature | Iodoacetamide (IAA) | This compound |
| Reactivity | High. Fast reaction times due to iodide being an excellent leaving group.[10] | Moderate to Low. Slower reaction requiring longer incubation or higher concentration. |
| Cysteine Specificity | Good. Highly effective at alkylating cysteine. | Very Good. Generally more specific for cysteine due to lower overall reactivity.[13][14] |
| Primary Artifact | Off-target alkylation. Modifies Met, Lys, His, N-termini, etc., especially with excess reagent.[9][11][12] | Methionine Oxidation. Can cause significant oxidation of methionine residues.[14][15][16] |
| Advantages | - Fast and highly efficient- Well-established with extensive literature- Routinely used in standard proteomics workflows | - Higher specificity for cysteine- Reduced incidence of off-target alkylation[14][15][16]- Bromophenyl group may offer utility in specific inhibitor design |
| Disadvantages | - Prone to significant off-target modifications[12]- Light-sensitive- Can complicate quantitative analysis due to multiple modified peptide forms | - Slower reaction kinetics- Can cause extensive methionine oxidation[14][15]- Less commonly used, may require more optimization |
| Best For... | Standard proteomics, peptide mapping, and applications where speed and reaction completion are prioritized over minimizing all potential side reactions. | Targeted studies where minimizing off-target alkylation is critical, and where methionine oxidation is either not a concern or can be controlled for. Also used as a synthetic precursor in drug development.[4] |
Conclusion and Authoritative Recommendations
The choice between iodoacetamide and a chloroacetamide derivative like this compound is not a matter of one being universally "better," but rather a strategic decision based on the specific experimental goals and analytical context.
Iodoacetamide remains the workhorse for general proteomics. Its high reactivity ensures rapid and complete alkylation, which is often desirable for high-throughput sample processing. Researchers should be aware of its propensity for off-target modifications and consider including potential side reactions (e.g., carbamidomethylation of Met) as variable modifications during database searches to avoid losing valuable spectral data.[12][13]
This compound and other chloroacetamides should be considered for more targeted applications where specificity is paramount. If the primary goal is to ensure that modifications are restricted to cysteine residues—for instance, in proteogenomic studies aiming to validate single amino acid variants or in studies of other specific PTMs—the lower reactivity of a chloroacetamide is a distinct advantage.[13] However, this comes with the critical caveat of potentially inducing significant methionine oxidation, which must be carefully evaluated.[14][15]
Ultimately, the self-validating system of any robust scientific inquiry demands awareness of the tools employed. By understanding the distinct chemical personalities of these reagents, researchers can better design their experiments, anticipate potential artifacts, and generate cleaner, more accurately interpretable data.
References
-
Wikipedia. Iodoacetamide. [Link]
-
Protocols.io. (2022). Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoacetamide (IAM). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Precision of Iodoacetamide: Essential for Cysteine Alkylation and Protein Stability. [Link]
-
PubChem - National Institutes of Health. Iodoacetamide. [Link]
-
Interchim. Iodoacetamide. [Link]
-
G-Biosciences. FOCUS™ Protein Reduction-Alkylation. [Link]
-
G-Biosciences. OneQuant™ Iodoacetamide. [Link]
-
Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research. [Link]
-
Shen, Y., et al. (2013). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of the American Society for Mass Spectrometry. [Link]
-
ResearchGate. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification | Request PDF. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Iodoacetamide: The Alkylating Agent for Targeted Cysteine Residue Modification. [Link]
-
PubChem - National Institutes of Health. This compound. [Link]
-
PRIDE - ProteomeXchange. The impact of commonly used alkylating agents on artefactual peptide modification. [Link]
-
ResearchGate. (1998). Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide. [Link]
-
Matrix Science. (2017). Step away from the iodoacetamide. [Link]
-
Gabellieri, E., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society. [Link]
-
Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science. [Link]
-
Kuznetsova, K. G., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics. [Link]
-
University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion. [Link]
-
ResearchGate. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues | Request PDF. [Link]
-
Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Iodoacetamide | C2H4INO | CID 3727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. This compound | 2564-02-5 [chemicalbook.com]
- 8. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]
- 9. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Step away from the iodoacetamide [matrixscience.com]
- 13. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 17. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
A Multi-Platform Spectroscopic Guide to the Structural Validation of N-(4-Bromophenyl)-2-chloroacetamide
This guide provides a comprehensive framework for the structural validation of N-(4-Bromophenyl)-2-chloroacetamide, a key intermediate in synthetic chemistry and a scaffold of interest in drug discovery.[1] For researchers and professionals in drug development, unambiguous structural confirmation is the bedrock of reliable, reproducible science. This document moves beyond a simple listing of data points, offering a causal explanation for the experimental choices and a logical workflow where each spectroscopic technique cross-validates the others, ensuring the highest degree of scientific integrity.
The molecular structure is C₈H₇BrClNO, with a molecular weight of approximately 248.5 g/mol .[2][3][4] Our approach will systematically deconstruct the molecule using Proton and Carbon-13 Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Part 1: The Integrated Validation Workflow
A robust structural validation relies not on a single piece of evidence, but on the convergence of data from multiple, orthogonal techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-consistent and definitive picture. The workflow below illustrates this integrated approach.
Caption: Structure of this compound. [2] Table 1: Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-a (Amide NH) | ~8.0 - 8.5 | Broad Singlet | 1H | The amide proton is acidic, often broad due to quadrupole coupling with nitrogen and chemical exchange. Its chemical shift is highly dependent on concentration and solvent. |
| H-b (Aromatic) | ~7.50 | Doublet | 2H | Protons ortho to the amide group. They are deshielded by the electron-withdrawing amide. |
| H-c (Aromatic) | ~7.45 | Doublet | 2H | Protons ortho to the bromine atom. The characteristic doublet-of-doublets pattern confirms the para-substitution. |
| H-d (Methylene) | ~4.20 | Singlet | 2H | The methylene protons are adjacent to two electron-withdrawing groups (carbonyl and chlorine), shifting them significantly downfield. They appear as a singlet as there are no adjacent protons to couple with. |
Part 3: ¹³C NMR Spectroscopy – Probing the Carbon Framework
Expertise & Experience: Carbon-13 NMR complements ¹H NMR by providing a direct map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, allowing us to confirm the number of different carbon environments and identify key functional groups, most notably the carbonyl carbon.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same spectrometer. Due to the low natural abundance of the ¹³C isotope (~1.1%), a significantly larger number of scans is required (e.g., 1024 or more) to obtain a clean spectrum.
Data Interpretation
The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment. The electronegative Br, Cl, N, and O atoms will have predictable deshielding effects on their neighboring carbons.
Table 2: Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Assigned Carbon | Chemical Shift (δ, ppm) | Rationale |
| C=O (Carbonyl) | ~164.5 | The carbonyl carbon of an amide typically appears in this downfield region. |
| C-ipso (C-NH) | ~136.9 | The aromatic carbon directly attached to the nitrogen is deshielded. |
| C-ortho (to NH) | ~121.4 | Aromatic carbons ortho to the amide substituent. |
| C-meta (to NH) | ~132.1 | Aromatic carbons meta to the amide (and ortho to the bromine). |
| C-ipso (C-Br) | ~117.5 | The carbon attached to bromine is shifted upfield relative to other substituted carbons due to the "heavy atom effect". |
| -CH₂Cl (Methylene) | ~42.8 | The aliphatic carbon is significantly deshielded by the adjacent chlorine and carbonyl group. |
Part 4: Infrared (IR) Spectroscopy – Identifying Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups. It works by measuring the absorption of infrared radiation, which excites molecular vibrations. For this molecule, the key signatures will be the amide N-H and C=O bonds.
Experimental Protocol: IR
-
Sample Preparation: For a solid sample, the easiest and most common method is Attenuated Total Reflectance (ATR). A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a transparent disk. [2]2. Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.
Data Interpretation
The IR spectrum provides a molecular "fingerprint" and confirms the presence of the critical amide linkage.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3300 | N-H Stretch | Secondary Amide | A strong, sharp peak characteristic of the N-H bond in a secondary amide. |
| ~1670 | C=O Stretch (Amide I) | Carbonyl | This is one of the most intense and reliable peaks in the spectrum, confirming the presence of the amide carbonyl. |
| ~1540 | N-H Bend (Amide II) | Secondary Amide | This band, resulting from a coupling of the N-H bend and C-N stretch, is a hallmark of secondary amides. |
| ~1600, ~1490 | C=C Stretch | Aromatic Ring | Peaks characteristic of the carbon-carbon stretching within the phenyl ring. |
| ~750 - 850 | C-H Bend | p-Disubstituted Ring | Out-of-plane bending vibrations that can indicate the substitution pattern on the aromatic ring. |
| ~730 | C-Cl Stretch | Chloroalkane | A strong absorption indicating the presence of the carbon-chlorine bond. |
| ~600 - 500 | C-Br Stretch | Bromoaromatic | A peak in the far-IR region confirming the carbon-bromine bond. |
Part 5: Mass Spectrometry – Determining Molecular Weight and Formula
Expertise & Experience: Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and, through fragmentation, clues about its structure. The presence of both bromine and chlorine, each with two stable isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), creates a highly characteristic isotopic pattern for the molecular ion, serving as a powerful validation tool.
Experimental Protocol: MS
-
Sample Introduction: The sample can be introduced via direct infusion after being dissolved in a suitable solvent (for Electrospray Ionization, ESI) or on a solid probe (for Electron Ionization, EI).
-
Ionization: ESI is a "soft" ionization technique that typically yields the protonated molecule [M+H]⁺. EI is a "hard" technique that causes extensive fragmentation and provides the molecular ion [M]⁺•.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions is measured.
Data Interpretation
Molecular Ion Isotope Pattern: The most definitive feature will be the cluster of peaks for the molecular ion. Due to the natural abundances of the isotopes (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%; ³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), we can predict the relative intensities of the isotopic peaks.
-
M⁺ (C₈H₇⁷⁹Br³⁵ClNO): m/z ≈ 247
-
M+2 (C₈H₇⁸¹Br³⁵ClNO and C₈H₇⁷⁹Br³⁷ClNO): m/z ≈ 249
-
M+4 (C₈H₇⁸¹Br³⁷ClNO): m/z ≈ 251
The relative intensity of the M+2 peak will be exceptionally high, confirming the presence of one bromine and one chlorine atom.
Fragmentation Pattern: Under EI conditions, the molecule will fragment in predictable ways. Analyzing these fragments provides further structural confirmation.
Caption: Plausible EI-MS fragmentation pathway.
Table 4: Expected Mass Spectrometry Data (EI-MS)
| m/z (Isotopic Cluster) | Proposed Fragment | Rationale |
| 247/249/251 | [C₈H₇BrClNO]⁺• | Molecular Ion (M⁺) showing the characteristic Br+Cl isotopic pattern. |
| 171/173 | [C₆H₄BrNH₂]⁺• | Loss of the chloroacetyl radical (•COCH₂Cl) via cleavage of the amide C-N bond. This corresponds to the 4-bromoaniline fragment. |
| 155/157 | [C₆H₄Br]⁺ | Loss of the amino group from the 4-bromoaniline fragment. |
| 49/51 | [CH₂Cl]⁺ | Alpha-cleavage resulting in the chloromethyl cation, showing the characteristic 3:1 ratio for one chlorine atom. |
Conclusion: A Self-Validating System
By integrating these four spectroscopic techniques, we establish a robust, self-validating system for the structural confirmation of this compound.
-
¹H and ¹³C NMR collaboratively build the complete carbon-hydrogen framework, confirming the connectivity of the para-substituted ring, the amide linker, and the chloroacetyl group.
-
IR Spectroscopy provides unambiguous evidence for the key functional groups, particularly the secondary amide linkage, which is the structural core.
-
Mass Spectrometry confirms the exact molecular weight and elemental composition (C, H, Br, Cl, N, O) through its unique and predictable isotopic signature, while the fragmentation pattern corroborates the connectivity established by NMR.
No single technique can provide this level of certainty. It is the congruence of the data—the way the proton environment map from ¹H NMR aligns with the carbon skeleton from ¹³C NMR, the functional groups from IR, and the molecular formula from MS—that provides the authoritative and trustworthy structural assignment required for high-level research and development.
References
-
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The Chloroacetamide Vantage: A QSAR-Driven Comparative Analysis of N-(Substituted Phenyl)-2-chloroacetamides as Antimicrobial Agents
In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, the N-(substituted phenyl)-2-chloroacetamide scaffold has emerged as a promising chemotype. This guide provides an in-depth, QSAR-driven comparative analysis of this class of compounds, offering a technical exploration for researchers, scientists, and drug development professionals. We will dissect the structure-activity relationships that govern their antimicrobial efficacy, present comparative data against established antibiotics, and provide detailed experimental protocols to empower further research and development in this critical area.
Introduction: The Imperative for New Antimicrobials and the Rise of Chloroacetamides
The waning efficacy of current antibiotic arsenals necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. N-(substituted phenyl)-2-chloroacetamides have garnered significant interest due to their synthetic tractability and broad-spectrum antimicrobial potential.[1][2] Quantitative Structure-Activity Relationship (QSAR) analysis serves as a powerful predictive tool in medicinal chemistry, enabling the elucidation of correlations between the physicochemical properties of molecules and their biological activities. By understanding these relationships, we can rationally design more potent and selective antimicrobial agents.
This guide will focus on a QSAR analysis of a series of N-(substituted phenyl)-2-chloroacetamides, primarily drawing upon the comprehensive study by Bogdanović et al. (2021), to illustrate the key structural determinants of their antimicrobial activity.[3][4][5][6] We will then compare their performance with that of widely used antibiotics, providing a clear perspective on their potential therapeutic value.
Deciphering the Antimicrobial Action: A QSAR Perspective
The antimicrobial activity of N-(substituted phenyl)-2-chloroacetamides is intrinsically linked to their chemical structure. The chloroacetamide moiety is a key pharmacophore, acting as an alkylating agent that can form covalent bonds with nucleophilic residues in essential microbial enzymes and proteins, thereby disrupting their function and leading to cell death.[7][8][9] The nature and position of the substituent on the phenyl ring, however, play a crucial role in modulating the compound's overall efficacy by influencing properties such as lipophilicity, electronic effects, and steric hindrance.
The QSAR Workflow: From Molecular Structure to Predictive Model
A typical QSAR study for this class of compounds follows a well-defined workflow, designed to build a statistically robust model that can predict the biological activity of novel, untested analogs.
Caption: A generalized workflow for a QSAR study of N-(substituted phenyl)-2-chloroacetamides.
Key Physicochemical Descriptors Influencing Antimicrobial Activity
The study by Bogdanović et al. on twelve N-(substituted phenyl)-2-chloroacetamides highlighted the importance of several key physicochemical descriptors in determining their antimicrobial activity against Staphylococcus aureus and Escherichia coli.[3][4][5][6]
-
Lipophilicity (logP): This is a measure of a compound's ability to partition between an oily and an aqueous phase. A higher logP indicates greater lipophilicity. For the chloroacetamides, increased lipophilicity is generally correlated with enhanced antimicrobial activity, particularly against Gram-positive bacteria like S. aureus. This is because a more lipophilic compound can more readily traverse the lipid-rich bacterial cell membrane to reach its intracellular targets.[3][6] Halogen substituents, such as chlorine, bromine, and fluorine, on the phenyl ring significantly increase the lipophilicity of the molecule.[3][6]
-
Electronic Properties: The electronic nature of the substituents on the phenyl ring can influence the reactivity of the chloroacetamide warhead. Electron-withdrawing groups can increase the electrophilicity of the α-carbon, making it a more potent alkylating agent.
-
Steric Factors: The size and shape of the substituents can impact how the molecule interacts with its biological target. Bulky substituents may hinder the optimal binding of the compound to the active site of an enzyme, thereby reducing its activity.
Comparative Analysis of N-(Substituted Phenyl)-2-chloroacetamides
To provide a clear comparison of the antimicrobial performance of this class of compounds, we have summarized the experimental data from the study by Bogdanović et al. (2021).[3][4][5][6]
Chemical Structures and Substituents
The general structure of the N-(substituted phenyl)-2-chloroacetamides investigated is shown below, with the variable substituent 'R' on the phenyl ring.
Caption: General chemical structure of N-(substituted phenyl)-2-chloroacetamides and the substituents investigated.
Comparison of Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values of the twelve N-(substituted phenyl)-2-chloroacetamides against S. aureus ATCC 25923 and E. coli ATCC 25922.
| Compound | Substituent (R) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| SP1 | H | 100 | 200 |
| SP2 | 4-CH₃ | 100 | 200 |
| SP3 | 4-OCH₃ | 100 | 200 |
| SP4 | 4-Cl | 50 | 100 |
| SP5 | 4-Br | 50 | 100 |
| SP6 | 4-F | 50 | 100 |
| SP7 | 4-I | 100 | 200 |
| SP8 | 4-COCH₃ | 200 | 400 |
| SP9 | 4-OH | 2660 | >4000 |
| SP10 | 4-CN | 100 | 200 |
| SP11 | 3-CN | 200 | 400 |
| SP12 | 3-Br | 50 | 100 |
Analysis of the data reveals several key trends:
-
Superior Activity Against Gram-Positive Bacteria: The compounds generally exhibit greater potency against the Gram-positive S. aureus compared to the Gram-negative E. coli. This is a common observation for many antimicrobial agents and is often attributed to the more complex outer membrane of Gram-negative bacteria, which can act as a permeability barrier.
-
Impact of Halogenation: The presence of a halogen substituent at the para-position of the phenyl ring (compounds SP4, SP5, SP6) or a bromine at the meta-position (SP12) consistently leads to the most potent antimicrobial activity.[3][6] This is strongly correlated with an increase in lipophilicity, facilitating passage through the bacterial cell membrane.
-
Detrimental Effect of a Hydroxyl Group: The compound with a hydroxyl substituent (SP9) displayed significantly weaker activity, likely due to its increased polarity and reduced ability to penetrate the cell membrane.
-
Moderate Activity of Other Substituents: Compounds with methyl, methoxy, and cyano groups showed moderate activity.
Comparison with Standard Antibiotics
To contextualize the performance of these novel compounds, it is essential to compare their MIC values with those of established antibiotics against the same or similar standard bacterial strains.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| N-(4-chlorophenyl)-2-chloroacetamide (SP4) | S. aureus ATCC 25923 | 50 | Bogdanović et al. (2021)[4] |
| Vancomycin | S. aureus ATCC 25923 | 0.25 - 2 | Multiple Sources[10][11] |
| N-(4-chlorophenyl)-2-chloroacetamide (SP4) | E. coli ATCC 25922 | 100 | Bogdanović et al. (2021)[4] |
| Ciprofloxacin | E. coli ATCC 25922 | 0.008 - 0.015 | Multiple Sources[1][2][12] |
Interpretation:
While the N-(substituted phenyl)-2-chloroacetamides show promising antimicrobial activity, particularly the halogenated derivatives, their potency is currently lower than that of frontline antibiotics like vancomycin and ciprofloxacin against these standard strains. However, it is crucial to note that these are unoptimized lead compounds. The value of the QSAR analysis lies in its ability to guide the rational design of new analogs with potentially improved potency. For instance, the clear correlation between lipophilicity and activity suggests that further optimization of this property, perhaps by introducing different halogen patterns or other lipophilic groups, could lead to more potent compounds. Furthermore, the novel mechanism of action of these compounds as alkylating agents could be advantageous in combating bacteria that have developed resistance to existing classes of antibiotics.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a representative N-(substituted phenyl)-2-chloroacetamide and for the determination of its antimicrobial activity.
Synthesis of N-(4-chlorophenyl)-2-chloroacetamide (SP4)
This protocol is adapted from established synthetic procedures for this class of compounds.
Materials and Reagents:
-
4-chloroaniline
-
Chloroacetyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloroaniline (1 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.2 equivalents) to the solution. Cool the flask in an ice bath to 0 °C.
-
Acylation: While stirring vigorously, add chloroacetyl chloride (1 equivalent) dropwise to the cooled solution via a dropping funnel over a period of 15-20 minutes.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(4-chlorophenyl)-2-chloroacetamide.
-
-
Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials and Reagents:
-
Synthesized N-(substituted phenyl)-2-chloroacetamide compounds
-
Bacterial strains (S. aureus ATCC 25923, E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37 °C)
-
Micropipettes and sterile tips
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in MHB to obtain a range of concentrations.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).
-
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Determination of MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Conclusion and Future Directions
The QSAR analysis of N-(substituted phenyl)-2-chloroacetamides provides a compelling framework for the rational design of novel antimicrobial agents. The clear structure-activity relationships, particularly the significant role of lipophilicity driven by halogenation, offer a clear path forward for optimizing the potency of this chemical scaffold. While the current generation of these compounds may not yet rival the efficacy of established antibiotics, their distinct mechanism of action as alkylating agents holds significant promise for circumventing existing resistance mechanisms.
Future research should focus on a multi-pronged approach:
-
Synthesis of Novel Analogs: Guided by the QSAR models, synthesize new derivatives with modified substituents to enhance lipophilicity and modulate electronic properties.
-
Expanded Biological Evaluation: Test new compounds against a broader panel of clinically relevant, drug-resistant bacterial strains.
-
Mechanism of Action Studies: Further elucidate the specific molecular targets of these compounds to better understand their mode of action and potential for resistance development.
-
Toxicity Profiling: Evaluate the cytotoxicity of promising lead compounds in mammalian cell lines to assess their therapeutic index.
By leveraging the predictive power of QSAR and a systematic approach to medicinal chemistry, the N-(substituted phenyl)-2-chloroacetamide scaffold can be further developed into a valuable new class of antimicrobial agents in the ongoing battle against infectious diseases.
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Oral ciprofloxacin activity against ceftriaxone-resistant Escherichia coli in an in vitro bladder infection model. Journal of Antimicrobial Chemotherapy. 2022;78(1):198-205. Available from: [Link]
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Machuca J, et al. Cellular Response to Ciprofloxacin in Low-Level Quinolone-Resistant Escherichia coli. Frontiers in Microbiology. 2016;7:109. Available from: [Link]
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Ren H, et al. Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli. PeerJ. 2019;7:e6470. Available from: [Link]
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Bogdanović A, et al. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju. 2021;72(1):70-79. Available from: [Link]
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Bogdanović A, et al. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. Available from: [Link]
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Shrestha B, et al. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India. Cureus. 2020;12(1):e6754. Available from: [Link]
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Goud R, et al. In vitro vancomycin susceptibility amongst methicillin resistant Staphylococcus aureus. Journal of Clinical and Diagnostic Research. 2014;8(12):DC04-DC06. Available from: [Link]
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McFarland JE. ALKYLATION: A POSSIBLE MODE OF ACTION OF THE CHLOROACETANILIDE HERBICIDES. Purdue e-Pubs. 1988. Available from: [Link]
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Jablonkai I. Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science. 2003;59(5):549-554. Available from: [Link]
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Bogdanović A, et al. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. TechnoRep. 2021;72(1):70-79. Available from: [Link]
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Bogdanović A, et al. (PDF) Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. ResearchGate. 2021. Available from: [Link]
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New analogs designed based on the obtained model for S. aureus (1-3) and P. aeruginosa (4-6). ResearchGate. Available from: [Link]
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Repeated Exposure of Escherichia coli to High Ciprofloxacin Concentrations Selects gyrB Mutants That Show Fluoroquinolone-Specific Hyperpersistence. National Institutes of Health. 2022. Available from: [Link]
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Bogdanović A, et al. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. TechnoRep. 2021;72(1):70-79. Available from: [Link]
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El-Kholy I, et al. Vancomycin resistance among Staphylococcus aureus isolates in a rural setting, Egypt. Infection and Drug Resistance. 2018;11:1449-1457. Available from: [Link]
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Susceptibility testing of Staphylococcus aureus to vancomycin. Public Health England. 2015. Available from: [Link]
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Partition coefficients of the studied chloroacetamides. ResearchGate. Available from: [Link]
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MIC of Vancomycin Determination for Staphylococcus aureus using Epsilometer I E- Test Strip. YouTube. 2023. Available from: [Link]
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McFarland JE. ALKYLATION: A POSSIBLE MODE OF ACTION OF THE CHLOROACETANILIDE HERBICIDES. Purdue e-Pubs. 1988. Available from: [Link]
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El-Zemity SR, et al. (PDF) Design, synthesis, pharmacophore modeling, and molecular docking of some novel chloroacetamide derivatives as herbicidal agents. ResearchGate. 2024. Available from: [Link]
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Alkylating Agents – How Do They Work? | Lippincott NursingCenter. Lippincott NursingCenter. 2023. Available from: [Link]
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Alkylating Agents. LiverTox - NCBI Bookshelf. 2015. Available from: [Link]
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Vashist N, et al. Synthesis, antimicrobial and QSAR studies of substituted anilides. ARKIVOC. 2011;2011(8):117-130. Available from: [Link]
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Wang K, et al. A Quantitative Structure-Activity Relationship Approach to Determine Biotoxicity of Amide Herbicides for Ecotoxicological Risk Assessment. Archives of Environmental Contamination and Toxicology. 2023;84(2):214-226. Available from: [Link]
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Chloroacetamide Herbicides. Request PDF. Available from: [Link]
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QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. PubMed. 2023. Available from: [Link]
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Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. PubMed. 2003. Available from: [Link]
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QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. MDPI. 2023. Available from: [Link]
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Application of QSAR Method in the Design of Enhanced Antimalarial Derivatives of Azetidine-2-carbonitriles, their Molecular Docking, Drug-likeness, and SwissADME Properties. National Institutes of Health. 2022. Available from: [Link]
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Development of QSAR for antimicrobial activity of substituted benzimidazoles. PubMed. 2015. Available from: [Link]
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A Comparative Guide to the Antimicrobial Activity of N-(4-Bromophenyl)-2-chloroacetamide Derivatives
In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, chloroacetamide derivatives have emerged as a promising class of compounds. Their broad spectrum of biological activities, including antibacterial and antifungal properties, makes them a focal point of contemporary medicinal chemistry. This guide provides a detailed comparative analysis of the antimicrobial activity of N-(4-Bromophenyl)-2-chloroacetamide and its derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data. We will delve into the synthesis, antimicrobial evaluation, and structure-activity relationships of these compounds, providing insights into the chemical modifications that enhance their efficacy.
The Rationale for Investigating this compound Derivatives
The core structure of this compound combines a halogenated aromatic ring with a reactive chloroacetamide moiety. This combination is hypothesized to contribute to its antimicrobial effects, potentially through mechanisms such as the alkylation of essential biomolecules in microbial cells. The bromine atom at the para-position of the phenyl ring is of particular interest due to its electron-withdrawing nature and its potential to influence the lipophilicity and electronic properties of the molecule, which in turn can affect its ability to penetrate microbial cell membranes and interact with target sites.
By synthesizing and evaluating a series of derivatives of this parent compound, we can systematically probe the influence of various structural modifications on antimicrobial potency and spectrum. This approach, known as structure-activity relationship (SAR) analysis, is a cornerstone of rational drug design, enabling the identification of key chemical features that govern biological activity and guiding the development of more effective therapeutic agents.
Experimental Protocols
The following sections detail the methodologies for the synthesis and antimicrobial evaluation of this compound and its derivatives. These protocols are based on established methods in the field, ensuring reproducibility and scientific rigor.
Synthesis of N-(substituted phenyl)-2-chloroacetamides
A general and efficient method for the synthesis of N-(substituted phenyl)-2-chloroacetamides involves the reaction of a substituted aniline with chloroacetyl chloride.[1][2] This straightforward acylation reaction provides a versatile route to a wide range of derivatives.
Step-by-Step Protocol:
-
Reactant Preparation: Dissolve the desired substituted aniline (1 equivalent) in a suitable aprotic solvent, such as dichloromethane or benzene, in a round-bottom flask.
-
Base Addition: Add a base, such as triethylamine (1.1 equivalents), to the solution to neutralize the hydrochloric acid that will be formed during the reaction.
-
Acylation: Cool the reaction mixture in an ice bath. Slowly add chloroacetyl chloride (1 equivalent) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove excess aniline and base, and finally with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-(substituted phenyl)-2-chloroacetamide derivative.[2]
The following diagram illustrates the general synthetic workflow:
Caption: General workflow for the synthesis of N-(substituted phenyl)-2-chloroacetamide derivatives.
Antimicrobial Activity Screening
The in vitro antimicrobial activity of the synthesized compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC). The broth microdilution method is a widely accepted and standardized technique for this purpose.[3]
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Prepare a series of twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganisms with no compound) and a negative control (broth with no microorganisms).
-
Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 24 hours for bacteria, 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
The following diagram outlines the experimental workflow for antimicrobial testing:
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Comparative Antimicrobial Activity
The antimicrobial efficacy of this compound and its derivatives is best understood through a direct comparison of their MIC values against a panel of clinically relevant microorganisms.
Comparison of N-(substituted phenyl)-2-chloroacetamides
A study by Bogdanović et al. provides a valuable comparison of this compound (SP5) with other N-(substituted phenyl)-2-chloroacetamides.[4] The results highlight the influence of the substituent on the phenyl ring on antimicrobial activity.
| Compound | Substituent | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs MRSA | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans |
| SP5 | 4-Bromo | 62.5 | 62.5 | >500 | 125 |
| SP4 | 4-Chloro | 62.5 | 62.5 | >500 | 125 |
| SP6 | 4-Fluoro | 62.5 | 62.5 | >500 | 125 |
| SP12 | 3-Bromo | 62.5 | 62.5 | 500 | 125 |
| SP1 | Unsubstituted | 125 | 125 | >500 | 250 |
| SP2 | 4-Methyl | 125 | 125 | >500 | 250 |
| SP3 | 4-Methoxy | 250 | 250 | >500 | 500 |
Data sourced from Bogdanović et al. (2021).[4]
From this data, it is evident that halogenated N-phenyl-2-chloroacetamides, particularly those with a substituent at the para-position, exhibit enhanced activity against Gram-positive bacteria (S. aureus and MRSA) and the yeast C. albicans compared to the unsubstituted or alkyl/alkoxy-substituted analogs.[5] The high lipophilicity of the halogenated compounds, including this compound, is suggested to facilitate their passage through the microbial cell membrane.[5]
Comparison of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide Derivatives
Further insights into the structure-activity relationship can be gained by examining derivatives where the core this compound structure is further modified. Sharma et al. synthesized and evaluated a series of N-(4-(4-bromophenyl) thiazol-2-yl)-2-(substituted phenylamino) acetamide derivatives.[6][7]
| Compound | Substituent on phenylamino ring | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs A. niger | MIC (µg/mL) vs C. albicans |
| d1 | 4-Chloro-3-nitro | 6.25 | 12.5 | 25 | 25 |
| d2 | 2-Chloro-4-nitro | 6.25 | 12.5 | 25 | 25 |
| d3 | 2,4-Dichloro | 12.5 | 25 | 50 | 50 |
| d4 | 2-Nitro | 25 | 50 | 100 | 100 |
| d5 | 4-Chloro | 50 | 100 | 100 | 100 |
| d6 | 4-Nitro | 25 | 50 | 100 | 100 |
| d7 | 4-Bromo | 50 | 100 | 100 | 100 |
| d8 | 2,4-Dibromo | 12.5 | 25 | 50 | 50 |
| d9 | 2,5-Dichloro | 12.5 | 25 | 50 | 50 |
Data sourced from Sharma et al. (2019).[6][7]
This data reveals that the introduction of a substituted phenylamino group at the 2-position of the chloroacetamide moiety significantly enhances the antimicrobial activity. In particular, the presence of multiple electron-withdrawing groups, such as chloro and nitro substituents, on the second phenyl ring leads to a marked increase in potency against both bacteria and fungi.[6] Compounds d1 and d2 , with both chloro and nitro substitutions, demonstrated the most potent and broad-spectrum activity.[6]
Structure-Activity Relationship (SAR)
The collective experimental data allows for the formulation of key structure-activity relationships for this compound derivatives.
Caption: Key structure-activity relationships for this compound derivatives.
Key SAR Insights:
-
Halogenation of the Phenyl Ring: The presence of a halogen, particularly at the para-position of the N-phenyl ring, is crucial for enhanced antimicrobial activity compared to unsubstituted or alkyl-substituted analogs. This is attributed to an increase in lipophilicity, which aids in crossing the microbial cell membrane.[5]
-
Electron-Withdrawing Substituents: The introduction of additional electron-withdrawing groups, such as nitro and chloro moieties, on a secondary aromatic ring appended to the chloroacetamide backbone, dramatically increases the antimicrobial potency and broadens the spectrum of activity.[6]
-
The Chloroacetamide Moiety: The 2-chloroacetamide group is an essential pharmacophore, likely acting as an electrophile that can form covalent bonds with nucleophilic residues in microbial enzymes or proteins, thereby disrupting their function.
Conclusion
This comparative guide demonstrates that this compound is a valuable scaffold for the development of novel antimicrobial agents. The experimental data clearly indicates that its antimicrobial activity can be significantly modulated through chemical modifications. Specifically, the presence of the 4-bromo substituent on the N-phenyl ring confers potent activity against Gram-positive bacteria and yeasts. Furthermore, the introduction of a second aromatic ring bearing strong electron-withdrawing groups can lead to derivatives with broad-spectrum and highly potent antibacterial and antifungal properties.
The structure-activity relationships elucidated here provide a rational basis for the future design of more effective chloroacetamide-based antimicrobial drugs. Further research should focus on optimizing the substituents to enhance potency, broaden the spectrum of activity, and improve the safety profile of these promising compounds. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers dedicated to addressing the global challenge of antimicrobial resistance.
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Navigating the Nuances of Covalent Labeling: A Comparative Guide to the Cross-Reactivity of Chloroacetamide Reagents
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical biology and proteomics, the precise modification of proteins is paramount. Chloroacetamide-based reagents have emerged as valuable tools for the selective alkylation of cysteine residues, playing a crucial role in protein structure-function studies, proteomics sample preparation, and the development of covalent inhibitors. However, the assumption of absolute specificity can be a pitfall. Understanding the potential for off-target reactions, or cross-reactivity, with other amino acid residues is critical for the accurate interpretation of experimental data and the successful design of targeted molecular probes and therapeutics.
This guide provides an in-depth comparison of the reactivity of chloroacetamide reagents, moving beyond their intended cysteine targets to explore their interactions with other amino acids. We will delve into the chemical principles governing these reactions, present supporting experimental data, and provide detailed protocols for researchers to assess this cross-reactivity within their own experimental systems.
The Desired Reaction: Cysteine Alkylation
Chloroacetamide reagents are α-haloacetamides that react with nucleophiles via a bimolecular nucleophilic substitution (SN2) mechanism. The primary target in proteins is the thiol group of cysteine residues. The deprotonated form of the thiol, the thiolate anion (S-), is a potent nucleophile that readily attacks the electrophilic carbon atom of the chloroacetamide, displacing the chloride leaving group. This results in the formation of a stable thioether bond, effectively and irreversibly modifying the cysteine residue.[1]
The efficiency of this reaction is highly dependent on pH. A pH above the pKa of the cysteine thiol group (~8.5) favors the formation of the more nucleophilic thiolate anion, thus accelerating the rate of alkylation.[2][3]
Unmasking the Off-Targets: Cross-Reactivity with Other Amino Acids
While cysteine is the most reactive amino acid towards chloroacetamide under typical conditions, other nucleophilic amino acid side chains can also be modified, particularly when using a high concentration of the reagent or at non-optimal pH.[2] Understanding the conditions that promote these side reactions is crucial for minimizing their occurrence and for correctly interpreting experimental results.
Methionine: The Oxidation Conundrum
One of the most significant off-target reactions of chloroacetamide is the oxidation of methionine residues to methionine sulfoxide.[4][5][6] This is a notable drawback, as studies have shown that chloroacetamide can cause a significant increase in methionine oxidation compared to other alkylating agents like iodoacetamide.[4][5] In some proteomics experiments, this oxidation can affect a substantial portion of methionine-containing peptides.[4] The exact mechanism of this oxidation is not fully elucidated but is a critical consideration for studies where the oxidation state of methionine is a key biological readout.
Histidine: A Sluggish Interaction
The imidazole side chain of histidine can also be alkylated by chloroacetamide. However, this reaction is generally reported to be sluggish and inefficient under physiological conditions.[3] The reaction with histidine is also pH-dependent, with the neutral imidazole ring being the reactive species.
Lysine and the N-terminus: A Matter of pH
The primary amine of the lysine side chain and the α-amino group at the N-terminus of a protein are also potential nucleophiles. Alkylation of these sites by chloroacetamide can occur, particularly at alkaline pH where the amino groups are more likely to be deprotonated and thus more nucleophilic.[2]
Other Potential Off-Targets
Reactions with the carboxylate groups of aspartate and glutamate, as well as the indole ring of tryptophan, have also been reported, though these are generally considered to be less frequent side reactions.[2][4]
Comparative Reactivity: Chloroacetamide vs. Iodoacetamide
Chloroacetamide is often favored over iodoacetamide due to its perceived higher selectivity for cysteine residues.[7] Iodoacetamide is a more reactive alkylating agent and has been shown to cause a greater degree of off-target modifications with amino acids such as methionine.[6] However, the propensity of chloroacetamide to induce methionine oxidation is a significant trade-off to consider.[4][5]
Data Presentation: A Comparative Overview of Reactivity
| Amino Acid | Primary Reaction Type | Relative Reactivity with Chloroacetamide | Key Conditions Favoring Reaction |
| Cysteine | Alkylation (SN2) | High | pH > pKa of thiol (~8.5) |
| Methionine | Oxidation | Moderate to High | Presence of chloroacetamide |
| Histidine | Alkylation | Low (Sluggish) | Neutral to slightly alkaline pH |
| Lysine | Alkylation | Low | Alkaline pH (> pKa of amine) |
| N-terminus | Alkylation | Low | Alkaline pH (> pKa of amine) |
| Tryptophan | Oxidation | Low | |
| Aspartate | Alkylation | Very Low | |
| Glutamate | Alkylation | Very Low |
Experimental Protocols for Assessing Cross-Reactivity
To empower researchers to validate and quantify the specificity of chloroacetamide reagents in their own hands, we provide the following detailed experimental workflows.
Visualizing the Workflow:
Caption: Experimental workflow for assessing chloroacetamide cross-reactivity.
Protocol 1: Mass Spectrometry-Based Identification of Off-Target Modifications
This protocol outlines a standard bottom-up proteomics approach to identify sites of modification by chloroacetamide.
1. Protein Reduction and Alkylation:
-
Dissolve 10-100 µg of the protein of interest in a suitable buffer, such as 100 mM ammonium bicarbonate, pH 8.0.[2]
-
Reduce disulfide bonds by adding a reducing agent, for example, 5 mM dithiothreitol (DTT), and incubating at 56°C for 30 minutes.
-
Cool the sample to room temperature.
-
Add chloroacetamide to a final concentration of 15-20 mM. It is crucial to use a minimal effective concentration to reduce off-target reactions.
-
Incubate in the dark at room temperature for 30 minutes.[2]
-
Quench the reaction by adding an excess of a thiol-containing reagent, such as DTT, to consume any remaining chloroacetamide.
2. Sample Preparation for Mass Spectrometry:
-
Perform a buffer exchange or protein precipitation to remove excess reagents.
-
Resuspend the protein in a digestion-compatible buffer (e.g., 100 mM ammonium bicarbonate).
-
Digest the protein into peptides using a protease such as trypsin (typically at a 1:50 to 1:100 enzyme-to-protein ratio) overnight at 37°C.
-
Acidify the peptide mixture with formic acid to stop the digestion and prepare for LC-MS/MS analysis.
-
Desalt the peptides using a C18 StageTip or equivalent.
3. LC-MS/MS Analysis:
-
Analyze the desalted peptides using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Employ a data-dependent acquisition (DDA) method to acquire MS/MS spectra of the most abundant peptide ions.
4. Data Analysis:
-
Search the acquired MS/MS data against a protein database using a search engine such as MaxQuant, Proteome Discoverer, or Mascot.
-
Crucially, include the following as variable modifications in your search parameters:
-
Carbamidomethylation of Cysteine (+57.021 Da)
-
Oxidation of Methionine (+15.995 Da)
-
Carbamidomethylation of Histidine, Lysine, Aspartate, Glutamate, and the protein N-terminus (+57.021 Da)
-
-
Manually inspect the MS/MS spectra of identified modified peptides to confirm the site of modification.
Protocol 2: Quantitative Comparison of On- and Off-Target Reactivity
This protocol utilizes stable isotope labeling to quantitatively compare the extent of modification on different amino acids.
1. Differential Labeling:
-
Prepare two aliquots of your protein sample.
-
In one aliquot ("light"), perform the reduction and alkylation with standard chloroacetamide as described in Protocol 1.
-
In the second aliquot ("heavy"), use an isotopically labeled chloroacetamide (e.g., with 13C or 15N) for the alkylation step.
-
Combine the "light" and "heavy" labeled samples in a 1:1 ratio.
2. Mass Spectrometry and Data Analysis:
-
Process the combined sample for mass spectrometry as described in Protocol 1.
-
During data analysis, search for the corresponding mass shifts for both the light and heavy modifications.
-
Quantify the relative abundance of the light and heavy-labeled peptides for each identified modification site. The ratio of light to heavy will indicate the relative extent of modification under the specific experimental conditions.
Mitigating Off-Target Reactions: Best Practices
To enhance the specificity of chloroacetamide labeling, consider the following:
-
Optimize pH: For cysteine-specific modification, maintain the pH in the range of 7.5-8.5. Avoid highly alkaline conditions that can promote the deprotonation and subsequent reaction of lysine and N-terminal amino groups.
-
Use Minimal Reagent Concentration: Titrate the concentration of chloroacetamide to the lowest effective level that achieves complete cysteine alkylation to minimize reactions with less nucleophilic residues.
-
Control Incubation Time and Temperature: Shorter incubation times and lower temperatures can help to limit the extent of side reactions.
-
Include a Quenching Step: Always quench the reaction with a thiol-containing reagent to remove unreacted chloroacetamide.
Conclusion
Chloroacetamide reagents are powerful tools for protein modification, but their utility is maximized when their reactivity profile is fully understood. While highly selective for cysteine, researchers must remain vigilant for potential off-target modifications, particularly the oxidation of methionine. By employing carefully controlled experimental conditions and robust analytical methods, such as those detailed in this guide, the scientific community can harness the power of chloroacetamide reagents with greater confidence and precision, leading to more reliable and impactful discoveries in biological and biomedical research.
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A Researcher's Guide to Evaluating Off-Target Effects of N-(4-Bromophenyl)-2-chloroacetamide
A Comparative Analysis for Drug Development Professionals
In the realm of chemical biology and drug discovery, the utility of a small molecule is intrinsically linked to its specificity. N-(4-Bromophenyl)-2-chloroacetamide is a covalent modifier, a class of compounds that has seen a resurgence in interest due to its potential for high potency and prolonged duration of action.[1][2][3] The chloroacetamide "warhead" is designed to form a stable, covalent bond with nucleophilic amino acid residues, typically cysteine, on a target protein.[4] However, this reactivity is a double-edged sword, carrying the inherent risk of unintended interactions with other proteins, leading to off-target effects that can confound experimental results and cause cellular toxicity.[3][5][6]
This guide provides a comprehensive framework for the systematic evaluation of the off-target profile of this compound. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and compare the compound's characteristics with alternative methodologies for target modulation. Our objective is to equip researchers with the knowledge to design self-validating experiments that ensure the scientific integrity of their findings.
The Rationale for a Multi-Pronged Off-Target Profiling Strategy
No single experiment can definitively map the entire landscape of a covalent compound's interactions within the proteome. A robust evaluation relies on the convergence of evidence from orthogonal approaches, each providing a unique layer of insight. We advocate for a tripartite strategy encompassing global proteomic analysis, focused biochemical assays, and cell-based phenotypic screens.
Chemoproteomics: Unveiling the Global Target Landscape
Chemoproteomic methods, particularly Activity-Based Protein Profiling (ABPP), are powerful tools for identifying the direct protein targets of a covalent inhibitor within a native biological system.[1][7][8][9][10] The most effective iteration for assessing selectivity is the competitive ABPP workflow.[11][12]
This approach involves pre-treating a proteome with this compound, followed by the introduction of a broad-spectrum, alkyne-tagged cysteine-reactive probe. The compound of interest will "occupy" its target proteins, preventing them from being labeled by the probe. Subsequent click chemistry to attach a biotin tag, enrichment, and mass spectrometry allows for the identification and quantification of proteins that show reduced probe labeling, thereby revealing them as potential targets of this compound.[13]
Experimental Workflow: Competitive ABPP for Off-Target Identification
Caption: Workflow for identifying off-targets using competitive ABPP.
Kinase Profiling: A Focused Look at a Key Target Class
Protein kinases are a large family of enzymes frequently implicated in disease, and they are common targets of covalent inhibitors.[13][14] Kinase panel screening is a crucial biochemical assay to determine the selectivity of this compound against hundreds of purified kinases.[15][16][17] This provides quantitative IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), allowing for a direct and comparative measure of potency and selectivity across the kinome.[18]
Phenotypic Screening: Linking Molecular Targets to Cellular Consequences
Ultimately, the biological impact of off-target engagement is observed at the cellular level. Phenotypic screening assays can uncover unexpected cellular effects of a compound.[19][20][21][22] For instance, a high-content imaging screen could assess changes in cell morphology, viability, or the activation of specific signaling pathways.
A critical component of phenotypic screening is the use of a proper negative control. For this compound, the ideal control is N-(4-Bromophenyl)acetamide. This analog retains the core scaffold but lacks the reactive chloro- group, rendering it incapable of covalent bond formation.[23][24][25][26] If a phenotype is observed with the reactive compound but not the non-reactive analog, it provides strong evidence that the effect is due to covalent modification.
The Logic of a Non-Reactive Control in Phenotypic Screening
Caption: Using a non-reactive analog to validate phenotypic hits.
Comparative Analysis: Placing this compound in Context
The data obtained from off-target profiling is most meaningful when compared against alternative methods for interrogating protein function. This contextualizes the compound's specificity and helps researchers choose the most appropriate tool for their biological question.
| Method | Mechanism of Action | Key Advantages | Key Limitations |
| This compound | Irreversible covalent modification of nucleophilic residues (e.g., Cysteine).[4] | High potency, prolonged duration of action, useful as a chemical probe.[1][2][3] | Potential for off-target covalent modifications, risk of toxicity.[3][5][6] |
| Reversible Small Molecule Inhibitor | Non-covalent binding to a protein's active or allosteric site. | Generally higher target selectivity, tunable pharmacokinetics. | May require higher concentrations, shorter duration of action. |
| CRISPR/Cas9 Gene Knockout | Permanent disruption of the gene encoding the target protein.[27] | High specificity for the intended gene product. | Potential for off-target gene editing, cellular compensation mechanisms.[28] |
| RNA interference (RNAi) | Silencing of mRNA, leading to reduced protein expression. | Transient and reversible protein knockdown. | Incomplete knockdown, potential for off-target silencing of other mRNAs. |
Table 1. Comparison of this compound with alternative target modulation technologies.
Detailed Experimental Protocols
The following protocols provide a starting point for the rigorous evaluation of this compound.
Protocol 1: Competitive ABPP in Cell Lysate
-
Cell Culture and Lysis: Culture cells of interest to ~80-90% confluency. Harvest and lyse cells in a buffer compatible with downstream proteomics (e.g., PBS with 0.1% Triton X-100 and protease inhibitors). Determine protein concentration via BCA or Bradford assay.
-
Compound Incubation: Aliquot 1 mg of proteome per sample. Treat with this compound at varying concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO). Incubate for 1 hour at 37°C.
-
Probe Labeling: Add a cysteine-reactive alkyne probe (e.g., iodoacetamide-alkyne) to a final concentration of 100 µM. Incubate for 1 hour at room temperature.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding biotin-azide, TCEP, TBTA ligand, and copper(II) sulfate. Incubate for 1 hour at room temperature.
-
Protein Precipitation and Digestion: Precipitate proteins using methanol/chloroform. Resuspend the pellet, reduce with DTT, alkylate with iodoacetamide, and digest with trypsin overnight.
-
Enrichment and Mass Spectrometry: Enrich biotinylated peptides using streptavidin-agarose beads. Elute the peptides and analyze by LC-MS/MS.
-
Data Analysis: Identify and quantify peptides across all samples. Proteins with a dose-dependent decrease in peptide abundance in the compound-treated samples are considered potential targets.
Protocol 2: Cellular Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000 cells/well). Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and the non-reactive control, N-(4-Bromophenyl)acetamide. Treat cells and incubate for 48-72 hours. Include a vehicle-only control.
-
Viability Assessment: Add a cell viability reagent (e.g., resazurin or a tetrazolium-based compound like MTS). Incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure absorbance or fluorescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control. Plot the dose-response curve and calculate the IC50 value for each compound using non-linear regression. A significant difference in IC50 between the reactive compound and the non-reactive control suggests on-target or off-target toxicity mediated by covalent modification.
Concluding Remarks for the Practicing Scientist
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Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. PubMed Central.[Link]
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Confirmation of Synthesized N-(4-Bromophenyl)-2-chloroacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Drug Discovery
N-(4-Bromophenyl)-2-chloroacetamide is a key intermediate in the synthesis of various pharmacologically active compounds.[1][2] Its purity is paramount, as even trace impurities can lead to undesirable side reactions, altered biological activity, and potential toxicity in downstream applications. Therefore, robust analytical methods are essential to verify the purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[3]
This guide will compare and contrast different HPLC approaches, providing the scientific rationale behind methodological choices to empower researchers to develop and validate their own purity assessment protocols.
Synthesis and Potential Impurities
The synthesis of this compound typically involves the reaction of 4-bromoaniline with 2-chloroacetyl chloride in the presence of a base.[4]
Potential Impurities May Include:
-
Unreacted Starting Materials: 4-bromoaniline and 2-chloroacetyl chloride.
-
By-products: Di-acylated products or other side-reaction products.
-
Degradation Products: Hydrolysis of the chloroacetamide group.
A thorough understanding of the synthetic route is crucial for developing a specific and sensitive HPLC method capable of separating the main compound from all potential impurities.
Comparative HPLC Methodologies
The choice of HPLC method is dictated by the physicochemical properties of the analyte and potential impurities. For this compound, a moderately polar aromatic compound, Reverse-Phase HPLC (RP-HPLC) is the most suitable and widely used technique.[5][6]
Reverse-Phase HPLC (RP-HPLC): The Gold Standard
In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Separation is based on the hydrophobic interactions between the analytes and the stationary phase.[3]
Rationale for Selection:
-
Versatility: RP-HPLC is effective for a wide range of organic molecules.
-
Reproducibility: Modern C18 columns offer high lot-to-lot consistency.
-
Compatibility: Compatible with a variety of detectors, including UV-Vis, which is ideal for aromatic compounds.
Method Development and Optimization
A systematic approach to method development is crucial for achieving optimal separation.
Key Parameters to Optimize:
-
Column Chemistry: A C18 column is a good starting point for aromatic compounds.[7]
-
Mobile Phase Composition: A mixture of water and an organic modifier (acetonitrile or methanol) is typically used. The ratio is adjusted to achieve the desired retention time and resolution.
-
pH of the Mobile Phase: While this compound is neutral, buffering the mobile phase can improve peak shape and reproducibility, especially if acidic or basic impurities are present.
-
Detection Wavelength: The wavelength of maximum absorbance (λmax) for the analyte should be chosen to ensure the highest sensitivity. For aromatic compounds, this is often in the range of 230-280 nm.[8]
Experimental Protocol: A Self-Validating System
This section provides a detailed, step-by-step protocol for the purity analysis of this compound by RP-HPLC. This protocol is designed to be self-validating, incorporating system suitability tests to ensure the reliability of the results.
Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
This compound Standard: A certified reference standard of known purity.
-
Synthesized this compound: The batch to be tested.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 60% Acetonitrile, 40% Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the sample diluent to a final concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the synthesized this compound in the sample diluent to a final concentration of 0.1 mg/mL.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
System Suitability
Before analyzing the samples, perform a system suitability test by injecting the standard solution five times. The results should meet the following criteria as per International Council for Harmonisation (ICH) guidelines.[9]
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Data Analysis and Purity Calculation
-
Inject the standard and sample solutions.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time to that of the standard.
-
Calculate the purity of the synthesized compound using the area normalization method:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation and Interpretation
The following table presents example data from the HPLC analysis of a synthesized batch of this compound compared to a reference standard.
| Sample | Retention Time (min) | Peak Area | % Purity |
| Reference Standard | 5.2 | 1,250,000 | 99.9% |
| Synthesized Sample | 5.2 | 1,235,000 | 98.8% |
| Impurity 1 | 3.8 | 12,500 | 1.0% |
| Impurity 2 | 6.1 | 2,500 | 0.2% |
Interpretation: The synthesized sample shows a purity of 98.8%, with two minor impurities detected. The identity of the main peak is confirmed by the matching retention time with the reference standard. According to ICH guidelines, impurities present at a level above 0.1% should be identified.[10]
Visualizing the Workflow
The following diagram illustrates the logical workflow for the HPLC purity confirmation process.
Caption: Workflow for HPLC Purity Analysis.
Conclusion: Ensuring Confidence in Your Synthesis
This guide has provided a comprehensive framework for the confirmation of purity of synthesized this compound using RP-HPLC. By following a systematic approach to method development, incorporating rigorous system suitability checks, and adhering to established scientific principles, researchers can have high confidence in the quality of their synthesized compounds. This analytical rigor is fundamental to the integrity and reproducibility of research in drug discovery and development.
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A Senior Application Scientist's Comparative Guide to the Synthetic Routes of N-Aryl Acetamides
Introduction: The Central Role of N-Aryl Acetamides
The N-aryl acetamide motif is a cornerstone in modern chemistry, most famously represented by the ubiquitous analgesic, paracetamol (acetaminophen). Beyond its pharmaceutical significance, this functional group is a key building block in agrochemicals, polymers, and advanced materials. The apparent simplicity of its structure belies the diverse and nuanced synthetic strategies developed for its construction. For researchers, scientists, and professionals in drug development, selecting the optimal synthetic route is a critical decision governed by factors such as substrate availability, functional group tolerance, scale, cost, and green chemistry principles.
This guide provides an in-depth comparative analysis of the primary synthetic routes to N-aryl acetamides. We move beyond mere procedural lists to dissect the underlying mechanisms, explain the rationale behind experimental choices, and present supporting data to empower you to make the most informed decision for your specific application.
The Classical Approach: Direct Acetylation of Anilines
This is the quintessential textbook method for forming N-aryl acetamides, relying on the nucleophilic attack of an aniline's amino group on an acetylating agent.
Principle & Mechanism: The reaction is a nucleophilic acyl substitution.[1][2] The lone pair of the nitrogen atom on the aniline attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a leaving group (acetate or chloride) to yield the N-aryl acetamide.[1][3]
Causality in Experimental Design:
-
Choice of Acetylating Agent: Acetic anhydride is generally preferred over acetyl chloride in laboratory and industrial settings. While acetyl chloride is more reactive, it is also more corrosive, moisture-sensitive, and produces corrosive HCl gas as a byproduct. Acetic anhydride is easier to handle and its byproduct, acetic acid, is less problematic.
-
Role of Solvent and Base: While the reaction can be run neat, a solvent like water or acetic acid is often used to manage the reaction exotherm and ensure homogeneity.[3][4] In aqueous media, a base like sodium acetate is added. This is not to deprotonate the aniline, but to neutralize the strong acid (HCl) byproduct that would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[3] In organic solvents, a base like pyridine can be used to scavenge the acid byproduct and also act as a nucleophilic catalyst.
Representative Experimental Protocol: Synthesis of Acetanilide[2][4]
-
In a 100 mL round-bottom flask, combine 5.0 mL of aniline with 5.0 mL of glacial acetic acid and 5.0 mL of acetic anhydride.
-
Add a few boiling chips and fit an air condenser to the flask.
-
Gently heat the mixture under reflux using a sand bath for 15-20 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture slowly into 150 mL of ice-cold water with constant stirring to precipitate the product.
-
Collect the crude acetanilide by vacuum filtration and wash the solid with cold water.
-
Recrystallize the crude product from hot water, if necessary, to obtain pure acetanilide.
Modern Cross-Coupling Strategies
For substrates where the aniline precursor is unavailable or when milder, more functional-group-tolerant conditions are required, modern transition-metal-catalyzed cross-coupling reactions provide powerful alternatives. These methods typically start from an aryl halide and an amide source.
Buchwald-Hartwig Amination
A cornerstone of modern C-N bond formation, the Buchwald-Hartwig reaction utilizes a palladium catalyst to couple an aryl halide (or triflate) with an amide.[5][6]
Principle & Mechanism: The catalytic cycle is believed to involve three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.
-
Amide Binding & Deprotonation: The amide coordinates to the Pd(II) center, and a base deprotonates the amide's N-H bond.
-
Reductive Elimination: The N-aryl acetamide product is formed via reductive elimination, regenerating the Pd(0) catalyst.[5][7]
Causality in Experimental Design:
-
Ligand is Key: The choice of phosphine ligand is critical. Sterically bulky, electron-rich ligands (e.g., biaryl phosphines like XPhos, SPhos; or NHC ligands) are required to promote the reductive elimination step, which is often rate-limiting, and to prevent unproductive side reactions like beta-hydride elimination.[6]
-
Base Selection: A strong, non-nucleophilic base is necessary to deprotonate the amide without competing in the coupling reaction. Common choices include sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS).[8]
-
Aryl Halide Reactivity: The reactivity order for the aryl halide is I > Br > Cl. While aryl chlorides are cheaper, they often require more specialized and active catalyst systems.[9]
Representative Experimental Protocol: Buchwald-Hartwig Amidation[10]
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (e.g., BINAP, 10 mol%), and the aryl halide (1.0 equiv).
-
Add acetamide (1.5 equiv) and a strong base (e.g., Cs₂CO₃, 1.1 equiv).
-
Add dry, degassed toluene as the solvent.
-
Heat the reaction mixture at 80-110 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the mixture, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Ullmann Condensation (Goldberg Reaction)
The Ullmann condensation is the classical copper-catalyzed method for C-N bond formation.[10] While traditional protocols required harsh conditions (high temperatures, stoichiometric copper), modern ligand-assisted methods have significantly improved its utility and mildness.[11][12]
Principle & Mechanism: The precise mechanism is still debated but is generally accepted to involve a Cu(I)/Cu(III) catalytic cycle.[13][14] A Cu(I) salt reacts with the amide and base to form a copper-amidate complex. This complex then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate, which subsequently reductively eliminates the N-aryl acetamide product, regenerating a Cu(I) species.[10][14]
Causality in Experimental Design:
-
Ligand Advancement: The breakthrough for the modern Ullmann reaction was the introduction of chelating ligands, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA).[11][12] These ligands stabilize the copper catalyst, increase its solubility, and facilitate the key steps of the catalytic cycle, allowing for lower reaction temperatures and catalyst loadings.[13]
-
Copper Source: Copper(I) salts like CuI or CuBr are most commonly used, as Cu(I) is believed to be the active catalytic state.[13]
-
Solvent and Base: Polar aprotic solvents like DMF, DMSO, or dioxane are typically used.[11] A moderately strong base like K₂CO₃ or K₃PO₄ is sufficient to facilitate the reaction.
Representative Experimental Protocol: Modern Ullmann Condensation[12]
-
In a sealed tube, combine CuI (5-10 mol%), a diamine ligand (e.g., DMEDA, 20 mol%), the aryl halide (1.0 equiv), acetamide (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Add a solvent such as dioxane or DMF.
-
Seal the tube and heat the mixture to 110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic fractions.
-
Wash with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Alternative & Niche Routes
Beckmann Rearrangement
The Beckmann rearrangement is a classic named reaction that converts a ketoxime into an amide, providing an indirect route to N-aryl acetamides.[15][16]
Principle & Mechanism: The process begins with the formation of an aryl methyl ketoxime from the corresponding ketone and hydroxylamine.[17] The oxime is then treated with a strong acid (e.g., H₂SO₄, PPA) or an activating agent (e.g., TsCl, PCl₅).[18] This converts the hydroxyl group into a good leaving group. A concerted 1,2-shift of the group anti to the leaving group occurs, with the aryl group migrating from carbon to the electron-deficient nitrogen, forming a nitrilium ion intermediate.[18][19] Subsequent hydrolysis of this intermediate yields the N-aryl acetamide.[17][19]
Advantages & Limitations: This route is valuable when the starting material is an aryl methyl ketone. The rearrangement is stereospecific, which is a key consideration.[18] However, the method often requires strongly acidic and harsh conditions, which may not be suitable for sensitive substrates.[15] Furthermore, preparing the initial ketoxime adds a step to the overall sequence.
Quantitative Data & Comparative Analysis
To facilitate a direct comparison, the following table summarizes key performance indicators for each major synthetic route. The data represents typical outcomes and can vary based on specific substrates and optimized conditions.
| Parameter | Classical Acetylation | Buchwald-Hartwig Amination | Ullmann Condensation | Beckmann Rearrangement |
| Starting Materials | Aniline, Acetic Anhydride | Aryl Halide, Acetamide | Aryl Halide, Acetamide | Aryl Methyl Ketone |
| Typical Yield | High (>90%) | Good to Excellent (70-95%)[20] | Good to Excellent (70-95%) | Good (60-85%) |
| Reaction Conditions | Mild (RT to reflux) | Mild to Moderate (RT to 110°C) | Moderate to High (90-140°C) | Harsh (Strong Acid, High Temp)[15] |
| Catalyst Cost | None | High (Palladium, Ligands) | Low to Moderate (Copper) | Acid (Low Cost) |
| Functional Group Tol. | Moderate (acid-sensitive groups) | High | High | Low (acid-labile groups) |
| Atom Economy | Good | Moderate (ligand, base waste) | Moderate (ligand, base waste) | Good |
| Key Advantage | Simplicity, Low Cost | Broad Scope, High Tolerance | Lower Catalyst Cost vs. Pd | Utilizes Ketone Feedstock |
| Key Disadvantage | Limited to Aniline Precursors | Catalyst Cost & Sensitivity | Higher Temperatures | Harsh Conditions |
Decision-Making Workflow for Route Selection
The choice of synthetic route is a multi-faceted decision. The following workflow, represented as a DOT graph, provides a logical pathway for selecting the most appropriate method based on common starting points and constraints.
Caption: Decision workflow for selecting a synthetic route to N-aryl acetamides.
Conclusion and Future Outlook
The synthesis of N-aryl acetamides is a well-established field, yet it continues to evolve.
-
Classical Acetylation remains the method of choice for simple, available aniline precursors due to its simplicity, high yield, and cost-effectiveness.
-
Palladium-catalyzed Buchwald-Hartwig amination offers the broadest substrate scope and highest functional group tolerance, making it the premier choice for complex molecule synthesis, despite higher catalyst costs.[5][6]
-
Copper-catalyzed Ullmann condensation presents a highly practical and economical alternative to palladium catalysis, particularly as ligand development continues to enable milder reaction conditions.[11][12]
-
The Beckmann rearrangement serves as a valuable, albeit niche, alternative when aryl methyl ketones are the most accessible starting materials.[15][16]
Looking ahead, the field is moving towards more sustainable practices. This includes the development of catalytic systems based on more abundant and less toxic first-row transition metals like nickel and iron, as well as photocatalytic methods that can proceed under exceptionally mild conditions.[21] As the demands for chemical efficiency and environmental responsibility grow, the continuous innovation in C-N bond formation will undoubtedly expand the synthetic chemist's toolkit for accessing this vital class of molecules.
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Surry, D. S., & Buchwald, S. L. (2010). A General and Practical Palladium-Catalyzed Direct α-Arylation of Amides with Aryl Halides. Angewandte Chemie International Edition, 49(36), 6313–6315. [Link]
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Gunturu, K. C., et al. (2015). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 5(54), 43231-43237. [Link]
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Awal, J., & Martoprawiro, M. A. (2017). Mechanism of aniline acetylation reaction (Koreeda, 2011). ResearchGate. [Link]
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Gunturu, K. C., et al. (2015). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central. [Link]
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Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Archives of Applied Science Research, 3(5), 540-548. [Link]
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De la Cruz, M. J., et al. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 11(11), 1366. [Link]
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A Comparative Guide to the Biological Evaluation of Novel N-(4-Bromophenyl)-2-chloroacetamide Analogs
Introduction
In the landscape of medicinal chemistry, the N-phenylacetamide scaffold has emerged as a privileged structure, forming the backbone of numerous compounds with a wide array of biological activities. Among these, N-(4-Bromophenyl)-2-chloroacetamide and its analogs are gaining significant attention. The presence of a halogenated phenyl ring coupled with a reactive chloroacetamide moiety bestows upon these molecules a unique chemical profile, making them promising candidates for antimicrobial and anticancer drug discovery.
The relentless rise of multidrug-resistant pathogens and the intricate challenge of cancer necessitate the continuous exploration of novel chemical entities. Chloroacetamide derivatives, in particular, have demonstrated potent biological effects, often attributed to their ability to alkylate biological macromolecules. This guide provides a comprehensive, in-depth comparison of the biological performance of this compound and its analogs, drawing upon experimental data to elucidate structure-activity relationships. Our objective is to equip researchers, scientists, and drug development professionals with a critical analysis of this promising class of compounds, guiding future research toward the development of more effective therapeutic agents.
Synthesis of N-(substituted phenyl)-2-chloroacetamides
The synthesis of N-(substituted phenyl)-2-chloroacetamides is a straightforward yet versatile process, typically achieved through the acylation of a substituted aniline with chloroacetyl chloride. This reaction provides a high yield of the desired product and is amenable to the generation of a diverse library of analogs by varying the starting aniline.
A representative protocol for the synthesis of this compound is detailed below. This method can be readily adapted for the synthesis of other analogs by substituting 4-bromoaniline with other appropriately substituted anilines.
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 4-bromoaniline (1 equivalent) in a suitable solvent such as dichloromethane or glacial acetic acid.
-
Base Addition: Add a base, such as triethylamine or sodium acetate (1.2 equivalents), to the solution to neutralize the hydrochloric acid that will be formed during the reaction.
-
Acylation: Cool the reaction mixture in an ice bath. Add chloroacetyl chloride (1 equivalent) dropwise to the stirred solution. The dropwise addition is crucial to control the exothermic nature of the reaction.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and continue stirring for several hours (typically 2-16 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate solvent and wash sequentially with a weak acid (e.g., 1N HCl) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Caption: Synthetic workflow for N-(substituted phenyl)-2-chloroacetamides.
Comparative Antimicrobial Activity
The escalating threat of antimicrobial resistance necessitates the discovery of novel agents with potent activity against a broad spectrum of pathogens. N-(substituted phenyl)-2-chloroacetamides have been identified as a promising class of antimicrobial compounds. A comparative analysis of halogenated analogs reveals a clear structure-activity relationship, highlighting the influence of the nature and position of the halogen substituent on antimicrobial efficacy.
A study by Bogdanović et al. provides a direct comparison of the antimicrobial activity of twelve N-(substituted phenyl)-2-chloroacetamides, including the 4-bromo (SP5), 4-chloro (SP4), and 4-fluoro (SP6) analogs[1]. The minimum inhibitory concentrations (MICs) were determined against Gram-positive bacteria (Staphylococcus aureus, MRSA), a Gram-negative bacterium (Escherichia coli), and a yeast (Candida albicans).
| Compound ID | Substituent | S. aureus MIC (µg/mL) | MRSA MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| SP5 | 4-Bromo | 62.5 | 62.5 | >500 | 125 |
| SP4 | 4-Chloro | 31.25 | 31.25 | >500 | 62.5 |
| SP6 | 4-Fluoro | 31.25 | 31.25 | >500 | 62.5 |
| SP12 | 3-Bromo | 31.25 | 31.25 | >500 | 62.5 |
Structure-Activity Relationship (SAR) Analysis:
The data reveals that all tested chloroacetamides were effective against the Gram-positive bacteria S. aureus and MRSA, and moderately effective against C. albicans, but less effective against the Gram-negative bacterium E. coli[1]. This suggests a potential mechanism of action that is more effective against the cellular structure of Gram-positive organisms.
Among the halogenated analogs, the 4-chloro and 4-fluoro derivatives (SP4 and SP6) exhibited the highest potency, with MIC values of 31.25 µg/mL against the Gram-positive strains and 62.5 µg/mL against C. albicans. The 4-bromo analog (SP5) was slightly less potent. Interestingly, the 3-bromo analog (SP12) showed comparable activity to the 4-chloro and 4-fluoro analogs, indicating that the position of the halogen substituent also plays a role in the antimicrobial activity. The higher lipophilicity of the halogenated compounds is suggested to facilitate their passage through the microbial cell membrane[1].
Experimental Protocol: Broth Microdilution Assay for MIC Determination
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilutions: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Factors influencing the antimicrobial activity of N-phenyl-2-chloroacetamide analogs.
Comparative Anticancer Activity
The chloroacetamide moiety is a known pharmacophore that can act as a "warhead," forming covalent bonds with nucleophilic residues in target proteins, making these compounds attractive candidates for anticancer drug development. While direct comparative data for N-(halophenyl)-2-chloroacetamides is limited, studies on closely related analogs provide valuable insights into their cytotoxic potential and structure-activity relationships.
A study on N-Butyl-2-(substituted phenyl)acetamides provides a comparative analysis of the cytotoxic effects of halogenated derivatives against several cancer cell lines[1]. Although the N-substituent is a butyl group instead of a direct phenyl ring, the data on the impact of the halogen on the phenylacetamide core is highly relevant.
| Compound ID | 4-Substituent | MDA-MB-468 IC₅₀ (µM) | PC-12 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 3k | Bromo | 87 ± 0.13 | 2.50 ± 0.13 | 85 ± 0.09 |
| 3f | Chloro | 1 ± 0.13 | 7 ± 0.09 | ND |
| 3c | Fluoro | 87 ± 0.05 | 8 ± 0.06 | 7 ± 0.08 |
| Doxorubicin | - | 0.38 ± 0.07 | 2.6 ± 0.13 | 2.63 ± 0.4 |
| ND: Not Determined |
Structure-Activity Relationship (SAR) Analysis:
The cytotoxicity data reveals that the nature of the halogen substituent significantly influences the anticancer activity, and the effect varies depending on the cancer cell line[1]. For the MDA-MB-468 breast cancer cell line, the 4-chloro analog (3f) was found to be the most potent, with an IC₅₀ value of 1 ± 0.13 µM. In contrast, the 4-bromo (3k) and 4-fluoro (3c) analogs were significantly less active against this cell line.
Against the PC-12 pheochromocytoma cell line, the 4-bromo analog (3k) exhibited the highest potency with an IC₅₀ of 2.50 ± 0.13 µM, comparable to the standard drug doxorubicin. For the MCF-7 breast cancer cell line, the 4-fluoro analog (3c) was the most effective among the halogenated compounds. This cell-line-specific activity suggests that the analogs may have different intracellular targets or mechanisms of action. The observed pro-apoptotic activity of some of these derivatives, indicated by increased caspase 3 activity, suggests that they may induce cancer cell death through apoptosis[1].
Experimental Protocol: MTT Assay for Cytotoxicity Evaluation
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After a few hours of incubation, the medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Caption: General workflow for the evaluation of anticancer activity.
Toxicological Profile and Drug-Likeness
An essential aspect of drug development is the evaluation of a compound's toxicological profile and its adherence to established drug-likeness criteria. For the N-(substituted phenyl)-2-chloroacetamides, preliminary assessments based on computational models provide valuable insights into their potential as therapeutic agents.
The study by Bogdanović et al. also included a QSAR analysis and prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties for their series of twelve analogs[1]. All the synthesized compounds, including the 4-bromo, 4-chloro, and 4-fluoro derivatives, were found to comply with Lipinski's rule of five, suggesting good oral bioavailability[1]. The rule of five assesses molecular properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict the drug-likeness of a compound.
The this compound (SP5) exhibited the highest lipophilicity among the tested compounds[1]. While high lipophilicity can enhance membrane permeability, it can also be associated with increased toxicity and lower metabolic stability. Therefore, a balance between lipophilicity and other physicochemical properties is crucial for optimal drug performance. Further in vitro and in vivo toxicological studies are necessary to fully characterize the safety profile of these promising analogs.
Conclusion and Future Perspectives
This comparative guide has provided a detailed analysis of the biological evaluation of this compound and its analogs. The presented experimental data highlights the significant potential of this chemical scaffold in the development of novel antimicrobial and anticancer agents.
The key takeaways from this analysis are:
-
Antimicrobial Activity: Halogenated N-phenyl-2-chloroacetamides exhibit potent activity against Gram-positive bacteria and moderate activity against yeast. The 4-chloro and 4-fluoro analogs appear to be the most promising in this regard.
-
Anticancer Activity: The cytotoxic effects of these analogs are highly dependent on the specific halogen substituent and the cancer cell line being tested. The 4-chloro and 4-bromo derivatives have shown significant potency against specific breast and neuronal cancer cell lines, respectively.
-
Structure-Activity Relationship: The nature and position of the substituent on the phenyl ring play a crucial role in determining the biological activity, with lipophilicity and electronic effects being key influencing factors.
Future research in this area should focus on several key aspects. Firstly, a broader range of analogs should be synthesized and screened to further refine the structure-activity relationships for both antimicrobial and anticancer activities. Secondly, detailed mechanism of action studies are required to identify the specific cellular targets of these compounds. Finally, promising lead compounds should be advanced to in vivo studies to evaluate their efficacy and safety in preclinical models. The insights provided in this guide offer a solid foundation for the rational design and development of the next generation of this compound-based therapeutics.
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Bogdanović, A., Lazić, A., Grujić, S., Dimkić, I., Stanković, S., & Petrović, S. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 72(1), 34-45. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(4-Bromophenyl)-2-chloroacetamide
This guide provides an in-depth, procedural framework for the safe handling and proper disposal of N-(4-Bromophenyl)-2-chloroacetamide (CAS No: 2564-02-5). As a halogenated organic compound used in research and development, its management from cradle to grave is a matter of regulatory compliance, environmental stewardship, and, most critically, laboratory safety. This document moves beyond mere checklists to explain the scientific rationale behind each procedural step, ensuring a culture of safety and accountability for all laboratory personnel.
Section 1: Hazard Identification and Risk Assessment
A foundational principle of chemical safety is a thorough understanding of the material's intrinsic hazards. This compound is not benign; it is classified under the Globally Harmonized System (GHS) as a hazardous substance that demands respectful handling.
1.1 GHS Hazard Profile
The compound is a known irritant to the skin, eyes, and respiratory system.[1][2][3][4][5] The "Warning" signal word on its Safety Data Sheet (SDS) indicates a moderate hazard level, but one that can cause significant discomfort and injury without proper precautions.[1][2]
1.2 The Rationale for Stringent Disposal
The presence of both a bromine and a chlorine atom classifies this compound as a halogenated organic compound (HOC) . This chemical class is subject to specific environmental regulations because of its potential for persistence in the environment and the formation of toxic byproducts if improperly disposed of. The U.S. Environmental Protection Agency (EPA) regulates HOCs under the Resource Conservation and Recovery Act (RCRA), often prohibiting their disposal in landfills if concentrations exceed certain thresholds.[6][7]
Table 1: Key Safety and Regulatory Data
| Property | Value / Information | Source(s) |
| GHS Hazard Class | Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system) | [1][2] |
| Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation | [1][2][3][4][5] |
| Regulatory Status | Halogenated Organic Compound (HOC) | [6][7] |
| Prohibited Disposal | Do not let product enter drains, other waterways, or soil. | [1] |
| Recommended Disposal | Dispose of contents/container to an approved waste disposal plant. | [1][3][4][8][9] |
| Chemical Incompatibilities | Strong oxidizing agents | [4][10][11] |
| Hazardous Decomposition | Combustion produces Carbon oxides, Nitrogen oxides, Hydrogen chloride, and Hydrogen bromide | [4][10][11] |
Section 2: Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)
Safe disposal begins with safe handling during use. The following controls are mandatory to minimize exposure.
-
Engineering Controls : All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[12][13] This is the primary barrier to prevent the inhalation of dust or aerosolized particles.[1][4] An eyewash station and safety shower must be readily accessible.[1][3]
-
Personal Protective Equipment (PPE) : The selection of PPE is non-negotiable and serves as the last line of defense.
-
Eye/Face Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[1][12]
-
Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use.[1][12][14]
-
Body Protection : A lab coat must be worn and kept buttoned.[12] Wear appropriate protective clothing to prevent skin exposure.[1][12]
-
Section 3: Waste Segregation & Collection Protocol
The integrity of a laboratory's waste management system relies on rigorous segregation. Cross-contamination of waste streams can create hazardous reactions and complicate the disposal process, often leading to significantly higher costs.
Step-by-Step Waste Collection:
-
Identify the Waste Stream : Designate a specific waste container for "Halogenated Organic Solid Waste." This stream is for this compound, any grossly contaminated items (e.g., weigh boats, disposable spatulas), and absorbent materials used for cleaning minor spills.
-
Select a Compatible Container : Use a container made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) bottle with a screw-top lid).[15] The container must be in good condition, free of leaks, and seal tightly to prevent the release of vapors.[15][16]
-
Properly Label the Container : Before adding any waste, the container must be labeled.[15][16] The label must include:
-
The words "HAZARDOUS WASTE" [15]
-
The full chemical name: "this compound"
-
An approximate concentration or list of all constituents if it is a mixture.
-
The date accumulation started.
-
-
Accumulate Waste Safely : Keep the hazardous waste container closed at all times except when adding waste.[15][16] Store the container in a designated Satellite Accumulation Area (SAA) near the point of generation.
-
Avoid Mixing : Crucially, do not mix this waste with non-halogenated solvents or strong oxidizing agents. [4][11][16] Mixing can lead to dangerous chemical reactions and violates regulatory requirements for waste segregation.
Section 4: Spill and Emergency Procedures
Accidents can occur despite the best precautions. A clear, rehearsed emergency plan is vital.
4.1 Minor Spill Cleanup
For small spills of the solid material within a fume hood:
-
Ensure PPE is worn.
-
Gently sweep up the material with a non-sparking tool or absorb it with an inert material (e.g., vermiculite, dry sand).[1]
-
Place the collected material and cleanup debris into the designated "Halogenated Organic Solid Waste" container for disposal.[1][11][17]
-
Wipe the spill area with a suitable solvent (e.g., acetone) and then with soap and water. The cleaning materials must also be disposed of as hazardous waste.
4.2 First Aid
-
Skin Contact : Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][3][4][8] Seek medical attention if irritation occurs or persists.[1][4]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3][4][8] Remove contact lenses if present and easy to do.[1][4] Seek immediate medical attention.
-
Inhalation : Move the person to fresh air.[1][3][4] If breathing is difficult, give oxygen. Seek medical attention.[1][4]
Section 5: Disposal Workflow and Regulatory Framework
The disposal of this compound is governed by federal and state regulations. The following workflow illustrates the decision-making process for ensuring compliance.
Caption: Waste Disposal Workflow for this compound.
Section 6: Approved Disposal Methodologies
Based on its chemical properties and regulatory classification, there is a clear and mandated path for the final disposal of this compound.
6.1 Primary Disposal Method: High-Temperature Incineration
The universally accepted and required method for destroying halogenated organic waste is high-temperature incineration in a licensed hazardous waste disposal facility.[18] This process is effective because:
-
Chemical Destruction : Temperatures are high enough to break the carbon-halogen and other chemical bonds, completely destroying the original compound.
-
Scrubbing of Byproducts : Incineration facilities are equipped with advanced scrubbing systems to neutralize and capture the acidic gases (Hydrogen Bromide and Hydrogen Chloride) that are produced during combustion, preventing their release into the atmosphere.[18]
6.2 Prohibited Methods
-
Drain Disposal : It is illegal and environmentally irresponsible to dispose of this chemical down the drain.[1][14] It is not readily biodegradable and can be harmful to aquatic life.[10][14]
-
Landfill : Direct landfilling of concentrated halogenated organic waste is prohibited by EPA land disposal restrictions ("land bans").[6][18]
By adhering to these detailed procedures, researchers and laboratory managers can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
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Mastering the Safe Handling of N-(4-Bromophenyl)-2-chloroacetamide: A Guide for Laboratory Professionals
For the modern researcher, ensuring a safe laboratory environment is paramount to achieving groundbreaking scientific advancements. This guide provides a comprehensive, technically grounded protocol for the safe handling, use, and disposal of N-(4- Bromophenyl)-2-chloroacetamide. By understanding the inherent risks and adhering to these procedural steps, you can mitigate exposure and maintain a secure workspace. This document moves beyond a simple checklist, delving into the rationale behind each safety measure to empower you with the knowledge to work confidently and securely.
Hazard Identification and Risk Assessment: Understanding the Compound
N-(4-Bromophenyl)-2-chloroacetamide is a chemical compound utilized in various research and development applications, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A thorough understanding of its hazard profile is the first step in ensuring safe handling.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[2][3][4][5]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[2][3][4][5]
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation : May cause respiratory irritation.[2][3][4][5]
The primary routes of exposure are inhalation of the dust, skin contact, and eye contact. Ingestion is also a potential route of exposure. Therefore, all handling procedures must be designed to prevent these occurrences.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical for minimizing exposure to this compound. The following table outlines the minimum required PPE, with explanations for the necessity of each item.
| PPE Component | Specifications | Rationale for Use |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and subsequent irritation.[6][7] Gloves should be inspected before use and disposed of properly after handling the compound. |
| Eye Protection | Chemical safety goggles or a face shield.[6][7][8] | To protect the eyes from dust particles that can cause serious irritation.[3][4] |
| Skin and Body Protection | A lab coat and appropriate protective clothing. | To prevent the contamination of personal clothing and skin.[6][7] |
| Respiratory Protection | Not typically required for small-scale laboratory use if handled in a well-ventilated area.[6][9] For large quantities or in poorly ventilated areas, a NIOSH-approved respirator is necessary. | To prevent the inhalation of dust particles that can cause respiratory irritation.[3][5] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is essential for minimizing the risk of exposure and ensuring the integrity of your research. The following diagram and procedural steps outline the recommended process for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[3][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[3]
-
Spill Management and Disposal Plan
Proper management of spills and waste is a critical component of laboratory safety.
Spill Cleanup:
-
Evacuate the area and ensure adequate ventilation.
-
Wearing appropriate PPE, carefully sweep up the spilled solid material, avoiding dust generation.[6]
-
Place the spilled material into a suitable, labeled container for disposal.[6]
-
Clean the spill area with a suitable solvent and then wash with soap and water.
Waste Disposal:
-
This compound and any materials contaminated with it should be treated as hazardous waste.[3]
-
Dispose of the waste in a designated, labeled, and sealed container.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[3] Do not dispose of it down the drain.[8]
By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly handle this compound, ensuring a safe environment for yourself and your colleagues.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Chemical Label. (n.d.). This compound.
-
Angene Chemical. (2025, October 19). Safety Data Sheet. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4'-Bromoacetanilide, 98%. Retrieved from [Link]
-
Eurofins. (n.d.). 2-Chloroacetamide. Retrieved from [Link]
Sources
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- 3. assets.thermofisher.com [assets.thermofisher.com]
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- 5. chemical-label.com [chemical-label.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
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- 8. angenechemical.com [angenechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
